molecular formula C20H18F2N6O3 B3046552 ACT-389949 CAS No. 1258417-54-7

ACT-389949

Katalognummer: B3046552
CAS-Nummer: 1258417-54-7
Molekulargewicht: 428.4 g/mol
InChI-Schlüssel: PBTWPEDVIMHJEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

an FPR2 protein agonist with anti-inflammatory activity

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[2-[[4-(1,1-difluoroethyl)-1,3-oxazol-2-yl]methyl]triazol-4-yl]-2-methyl-5-(3-methylphenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N6O3/c1-11-5-4-6-13(7-11)18-17(24-12(2)31-18)19(29)26-15-8-23-28(27-15)9-16-25-14(10-30-16)20(3,21)22/h4-8,10H,9H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTWPEDVIMHJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=C(O2)C)C(=O)NC3=NN(N=C3)CC4=NC(=CO4)C(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258417-54-7
Record name ACT-389949
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258417547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACT-389949
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH0PQ88XA2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dual-Edged Sword of FPR2/ALX Agonism: A Technical Guide to ACT-389949

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-389949 is a first-in-class, potent, and selective small molecule agonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating preclinical and clinical findings. It details the compound's engagement with FPR2/ALX, subsequent signaling cascades, and the key cellular responses it elicits. Furthermore, this document explores the paradoxical outcomes of its potent agonism, namely a robust initial pro-inflammatory response and a subsequent desensitization of the receptor, which ultimately limited its clinical development. Quantitative pharmacological data are presented for comparative analysis, and detailed experimental methodologies are provided to support the reproducibility of key findings.

Introduction

The Formyl Peptide Receptor 2 (FPR2/ALX) is a G protein-coupled receptor (GPCR) that plays a critical role in the regulation of the inflammatory response. Its activation by various endogenous ligands, such as Lipoxin A4, can initiate pro-resolving pathways, making it an attractive therapeutic target for inflammatory diseases. This compound was developed as a potent and selective agonist for this receptor, with the therapeutic goal of harnessing these pro-resolving effects. This guide delves into the molecular and cellular pharmacology of this compound, providing a comprehensive overview of its mechanism of action.

Pharmacological Profile of this compound

Potency and Selectivity

This compound is a highly potent agonist of FPR2/ALX. Its potency has been quantified across various cellular assays, demonstrating its ability to activate the receptor at low nanomolar concentrations.

Assay DescriptionParameterValueCell TypeReference
FPR2/ALX InternalizationEC503 nMMonocytes
β-arrestin 2 RecruitmentEC5020 nMFPR2-expressing cells
NADPH-oxidase Activation (respiratory burst)EC5010 nMNeutrophils

Table 1: In Vitro Potency of this compound

This compound exhibits high selectivity for FPR2 over other formyl peptide receptors, such as FPR1. This selectivity is crucial for targeting the specific pro-resolving pathways mediated by FPR2/ALX.

Mechanism of Action: Signaling Pathways

Upon binding to FPR2/ALX, this compound initiates a cascade of intracellular signaling events. These events are multifaceted, involving both G protein-dependent and -independent pathways, which ultimately dictate the cellular response.

G Protein-Coupled Signaling

Activation of FPR2/ALX by this compound leads to the engagement of heterotrimeric G proteins. This interaction results in a transient increase in intracellular calcium concentration ([Ca2+]i). This calcium mobilization is primarily from intracellular stores and is independent of Gαq.

β-arrestin Recruitment and Receptor Desensitization

A critical aspect of this compound's mechanism of action is its robust recruitment of β-arrestin 2 to the activated FPR2/ALX receptor. This interaction is a key step in the process of receptor desensitization and internalization. The potent and sustained recruitment of β-arrestin by this compound leads to a long-lasting internalization of FPR2/ALX into leukocytes. This prolonged internalization is thought to contribute to a desensitization of the system, rendering the cells less responsive to subsequent stimulation. This desensitization may explain the observed lack of effect on neutrophil recruitment in clinical challenge models.

FPR2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FPR2 FPR2/ALX This compound->FPR2 Agonist Binding G_Protein G Protein FPR2->G_Protein Activation beta_Arrestin β-arrestin FPR2->beta_Arrestin Recruitment NADPH_Oxidase NADPH Oxidase Activation FPR2->NADPH_Oxidase PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Stores Ca2+ Stores (ER) IP3->Ca_Stores Release Ca_Cytosol [Ca2+]i ↑ Ca_Stores->Ca_Cytosol Internalization Receptor Internalization & Desensitization beta_Arrestin->Internalization Experimental_Workflow cluster_assay1 β-arrestin Recruitment Assay cluster_assay2 NADPH-Oxidase Assay A1 Transfect HEK293 cells (FPR2-Rluc, β-arrestin-YFP) A2 Incubate & Plate A1->A2 A3 Add BRET Substrate A2->A3 A4 Add this compound A3->A4 A5 Measure BRET Signal A4->A5 B1 Isolate Human Neutrophils B2 Prime with TNF-α B1->B2 B3 Add Chemiluminescence Reagents B2->B3 B4 Add this compound B3->B4 B5 Measure Light Emission B4->B5

ACT-389949: A Technical Guide to a Potent and Selective FPR2/ALX Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-389949 is a first-in-class, small-molecule agonist with high potency and selectivity for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).[1][2][3] This receptor is a G-protein coupled receptor (GPCR) recognized as a key regulator in the resolution of inflammation.[4] Expressed predominantly on immune cells such as neutrophils and monocytes, FPR2/ALX can be activated by a variety of ligands, leading to either pro-inflammatory or anti-inflammatory responses depending on the agonist and cellular context.[4][5] this compound has been investigated for its therapeutic potential in inflammatory disorders, with its primary mechanism of action being the induction of pro-resolving pathways.[2] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

AssayCell TypeParameterValue (nM)Reference
Receptor InternalizationMonocytesEC503[2]
NADPH-Oxidase ActivationNeutrophilsEC5010[3]
β-Arrestin 2 RecruitmentFPR2-expressing cellsEC5020[3]

Table 2: Pharmacokinetic Properties of this compound in Healthy Subjects (Phase I Clinical Trial)

ParameterValueReference
Time to Maximum Concentration (Tmax)~2 hours[4]
Mean Terminal Half-life (t1/2)29.3 hours (95% CI: 25.5-33.7)[4]
Drug Accumulation (after multiple doses)111% increase in exposure (95% CI: 89-136)[4]

Signaling Pathways and Experimental Workflows

Activation of FPR2/ALX by this compound initiates a cascade of intracellular signaling events. The primary pathways involve G-protein coupling, leading to calcium mobilization and downstream effector activation, as well as β-arrestin recruitment, which is crucial for receptor desensitization and internalization.

FPR2/ALX Signaling Pathway

The binding of this compound to FPR2/ALX triggers the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. This can lead to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, a key event in many cellular responses.[3] Concurrently, G-protein activation can modulate the activity of adenylyl cyclase. Furthermore, agonist binding promotes the recruitment of β-arrestin, which not only desensitizes the receptor to further stimulation but also initiates its internalization and can trigger separate, G-protein-independent signaling cascades.[1][6]

FPR2_Signaling_Pathway cluster_cytosol Cytosol ACT389949 This compound FPR2 FPR2/ALX Receptor ACT389949->FPR2 Binds G_protein Gαβγ FPR2->G_protein Activates beta_arrestin β-Arrestin FPR2->beta_arrestin G_alpha G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC IP3 IP3 PLC->IP3 Generates G_alpha->PLC Activates G_betagamma->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Downstream Downstream Signaling Ca_release->Downstream Internalization Receptor Internalization beta_arrestin->Internalization Mediates Experimental_Workflow start Start binding_assay Binding Affinity Assay (e.g., Radioligand Displacement) start->binding_assay ca_mobilization Calcium Mobilization Assay binding_assay->ca_mobilization beta_arrestin_assay β-Arrestin Recruitment Assay ca_mobilization->beta_arrestin_assay receptor_internalization Receptor Internalization Assay (FACS) beta_arrestin_assay->receptor_internalization chemotaxis_assay Chemotaxis Assay receptor_internalization->chemotaxis_assay nadph_oxidase NADPH-Oxidase Activity Assay chemotaxis_assay->nadph_oxidase data_analysis Data Analysis (Ki, EC50) nadph_oxidase->data_analysis end End data_analysis->end

References

A Comprehensive Technical Guide on the Discovery, Synthesis, and Pharmacological Profile of ACT-389949

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-389949 is a first-in-class, potent, and selective small-molecule agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX). Developed for its potential anti-inflammatory properties, this compound has been a subject of significant research, culminating in Phase I clinical trials. This document provides an in-depth technical overview of its discovery, pharmacological characterization, and the experimental methodologies used in its evaluation. While it was found to be safe and well-tolerated in humans, its clinical development was halted due to a lack of efficacy in a key inflammation challenge model. Nevertheless, this compound remains a valuable tool for dissecting FPR2-mediated signaling and cellular functions.

Discovery and Rationale

The Formyl Peptide Receptor 2 (FPR2/ALX) is a G-protein coupled receptor (GPCR) that plays a complex, dual role in inflammation. It can be activated by both pro-inflammatory signals and pro-resolving mediators, making it a key target for modulating inflammatory responses. The development of a selective FPR2/ALX agonist was predicated on the hypothesis that activating pro-resolving pathways could offer a novel therapeutic approach for inflammatory diseases.

The discovery of this compound stemmed from medicinal chemistry programs aimed at identifying potent and selective small-molecule agonists for FPR2. The process involved leveraging structure-activity relationships (SAR) of known FPR2 agonists to develop a pharmacophore hypothesis. This model, combined with homology modeling, guided the design and virtual screening of novel chemical structures, ultimately leading to the identification and optimization of the aminotriazole scaffold that forms the core of this compound.

Synthesis and Physicochemical Properties

While the specific, proprietary synthesis route for this compound is not publicly detailed, its structure has been disclosed, and it has been synthesized for research purposes.

  • Chemical Name: (S)-2-(4-(4-amino-5-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl)-1-(oxazol-4-yl)ethan-1-ol

  • Molecular Formula: C₁₈H₂₀N₆O₂

  • Molecular Weight: 368.4 g/mol [1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight428.14
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Rotatable Bonds7
Topographic Polar Surface Area111.87 Ų
Note: Discrepancy in molecular weight exists in sources. The value of 428.14 is cited from a pre-print article.[1]

Pharmacological Characterization

This compound is a selective agonist of FPR2/ALX, triggering a range of cellular responses primarily in neutrophils. Its activity has been extensively characterized through in vitro and in vivo studies.

In Vitro Potency and Activity

This compound demonstrates potent agonism at FPR2, comparable to the well-characterized peptide agonist WKYMVM.[1][2] Its activity is summarized below.

Table 2: In Vitro Efficacy (EC₅₀) of this compound

Assay / EndpointCell TypeEC₅₀ Value
FPR2/ALX InternalizationMonocytes3 nM
NADPH-Oxidase Activation (Superoxide Release)Neutrophils10 nM
β-Arrestin 2 RecruitmentFPR2-expressing cells20 nM

Notably, this compound induces a respiratory burst with an EC₅₀ of 10 nM, which is more potent than the prototype agonist WKYMVM (EC₅₀ = 40 nM) in the same assay.[3] Furthermore, it has the distinct advantage of being resistant to oxidation by myeloperoxidase (MPO)-derived oxidants, unlike WKYMVM.[1][2][4]

Signaling Pathway

Activation of FPR2 by this compound initiates a cascade of downstream signaling events in neutrophils.

  • G-Protein Coupling: The signaling is dependent on a Gαi-containing G-protein.[1]

  • Intracellular Calcium Mobilization: It triggers a rapid and transient increase in intracellular calcium ([Ca²⁺]i).[1][3] This calcium release is sourced from intracellular stores and is independent of extracellular calcium, as demonstrated by experiments using the calcium chelator EGTA.[1][3] The signaling is also independent of Gαq, as shown by the lack of inhibition by the Gαq inhibitor YM-254890.[1]

  • β-Arrestin Recruitment: this compound binding to FPR2 promotes the recruitment of β-arrestin, a key process in GPCR desensitization, internalization, and signaling.[1][2][3] It induces β-arrestin 2 recruitment with an EC₅₀ of 20 nM, reaching a maximum response at 100 nM.[3] This effect is specific to FPR2, as no recruitment is observed in FPR1-expressing cells.[3]

ACT389949_Signaling_Pathway This compound Signaling Pathway in Neutrophils cluster_cell Neutrophil Cytoplasm ACT389949 This compound FPR2 FPR2/ALX Receptor ACT389949->FPR2 Binds G_Protein Gαi/βγ FPR2->G_Protein Activates Beta_Arrestin β-Arrestin FPR2->Beta_Arrestin Recruits PLC PLC G_Protein->PLC βγ subunit activates IP3 IP3 PLC->IP3 Generates Ca_Store Intracellular Ca²⁺ Stores (ER) IP3->Ca_Store Activates receptor on Ca_Release ↑ [Ca²⁺]i Ca_Store->Ca_Release Release Functional_Responses Functional Responses (Chemotaxis, Degranulation, NADPH-Oxidase Activation) Ca_Release->Functional_Responses Beta_Arrestin->Functional_Responses Modulates

Caption: Signaling cascade initiated by this compound binding to FPR2/ALX in neutrophils.

Cellular Functions

In human neutrophils, this compound triggers a functional repertoire characteristic of FPR2 activation.[1][2]

  • Chemotaxis: It acts as a chemoattractant, inducing neutrophil migration in a typical bell-shaped dose-response curve.[1]

  • Degranulation: It promotes the mobilization of granules, leading to increased surface expression of CD11b and shedding of CD62L.[1]

  • NADPH-Oxidase Activation: It stimulates the neutrophil respiratory burst, leading to the production of superoxide (B77818) anions.[1][2][3]

Pharmacokinetics in Humans

Phase I clinical studies provided key pharmacokinetic data for this compound in healthy human subjects.[5][6]

Table 3: Pharmacokinetic Parameters of this compound in Humans

ParameterValue
Time to Maximum Concentration (Tₘₐₓ)~2 hours
Mean Terminal Half-life (t₁/₂)29.3 hours (95% CI: 25.5-33.7)
Accumulation (Multiple Dosing)Exposure (AUC) increased by 111%

The data indicate low to moderate drug accumulation with multiple doses, and steady-state conditions were reached by the fourth dose.[7]

Key Experimental Protocols

The characterization of this compound involved several key experimental procedures.

Isolation of Human Neutrophils
  • Source: Venous blood from healthy human donors.

  • Methodology: Neutrophils are isolated using a density-gradient centrifugation method. Typically, whole blood is layered over a polymer solution (e.g., Polymorphprep™) and centrifuged. This separates the blood components based on density. The neutrophil layer is carefully collected.

  • Purity Check: Contaminating red blood cells are removed by hypotonic lysis. The final cell suspension's purity and viability are assessed using microscopy and a viability stain like Trypan Blue.

Measurement of Intracellular Calcium ([Ca²⁺]i)
  • Principle: This assay uses a fluorescent calcium indicator (e.g., Fura-2 AM) that can enter the cell and becomes fluorescent upon binding to free calcium.

  • Methodology:

    • Isolated neutrophils are loaded with the Fura-2 AM dye.

    • Cells are washed and resuspended in a calcium-containing buffer.

    • The baseline fluorescence is measured using a fluorometer or plate reader.

    • This compound (or other agonists) is added, and the change in fluorescence intensity over time is recorded.

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • To confirm the source of calcium, the experiment can be repeated in a calcium-free buffer containing EGTA.[1][3]

NADPH-Oxidase Activity Assay
  • Principle: The production of superoxide anions (O₂⁻) by the NADPH-oxidase enzyme complex is measured using a chemiluminescence or absorbance-based method.

  • Methodology (Isoluminol-based):

    • Neutrophils are resuspended in a buffer containing isoluminol (a chemiluminescent probe) and horseradish peroxidase (HRP).

    • The baseline chemiluminescence is recorded.

    • This compound is added to stimulate the cells.

    • The NADPH-oxidase complex assembles and produces superoxide, which is detected by the isoluminol-HRP system, resulting in light emission.

    • The light output is measured over time using a luminometer, providing a real-time kinetic profile of the respiratory burst.[1][3]

β-Arrestin Recruitment Assay
  • Principle: This assay measures the translocation of β-arrestin from the cytoplasm to the activated GPCR at the cell membrane.

  • Methodology (e.g., PathHunter® Assay):

    • A cell line is engineered to express the FPR2 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

    • In the resting state, the fragments are separate, and the enzyme is inactive.

    • Upon addition of this compound, FPR2 is activated, and β-arrestin is recruited to the receptor.

    • This brings the two enzyme fragments into close proximity, forming an active enzyme.

    • A substrate is added, and the active enzyme converts it into a chemiluminescent product.

    • The resulting light signal is measured and is directly proportional to the amount of β-arrestin recruitment.[3]

Experimental_Workflow Experimental Workflow for In Vitro Characterization of this compound cluster_prep Cell Preparation cluster_assays Functional Assays cluster_stim Stimulation & Data Acquisition cluster_analysis Data Analysis start Obtain Human Venous Blood isolate Isolate Neutrophils (Density Gradient) start->isolate ca_assay Calcium Mobilization (Fura-2 Loading) isolate->ca_assay nadph_assay NADPH-Oxidase Activity (Chemiluminescence) isolate->nadph_assay chemo_assay Chemotaxis Assay (Boyden Chamber) isolate->chemo_assay degran_assay Degranulation Assay (Flow Cytometry for CD11b) isolate->degran_assay stimulate Stimulate with this compound (Dose-Response) ca_assay->stimulate nadph_assay->stimulate chemo_assay->stimulate degran_assay->stimulate acquire Measure & Record Data (Fluorescence, Luminescence, etc.) stimulate->acquire analyze Calculate EC₅₀ Values & Compare Responses acquire->analyze

Caption: Workflow for the in vitro functional characterization of this compound in primary human neutrophils.

Clinical Development and Outcome

This compound was advanced into two Phase I, double-blind, randomized clinical studies to investigate its safety, tolerability, and pharmacokinetic/pharmacodynamic profile in healthy volunteers.[5]

  • Safety and Tolerability: The drug was found to be safe and well-tolerated across various doses.[5]

  • Target Engagement: Administration resulted in a dose-dependent and long-lasting internalization of the FPR2/ALX receptor on leukocytes, confirming target engagement in vivo.[5][8]

  • LPS Challenge Model: To assess its anti-inflammatory potential, a lipopolysaccharide (LPS) inhalation challenge was used to induce neutrophil migration into the lungs.[5]

  • Outcome: Despite successful target engagement, this compound showed no pharmacological effect on neutrophil count in the LPS challenge test at steady state.[5] The lack of efficacy was hypothesized to be due to a desensitization of the system following receptor internalization.[5] Consequently, the clinical development of this compound was discontinued.[9]

Development_Logic Discovery and Development Logic for this compound cluster_discovery Discovery Phase cluster_preclinical Preclinical & Clinical Phase cluster_outcome Outcome target Target Identification (FPR2/ALX for Inflammation) design Ligand Design (Pharmacophore & Homology Models) target->design sar Lead Optimization (SAR) design->sar candidate Candidate Selection: This compound sar->candidate invitro In Vitro Characterization (Potency, Signaling, Function) candidate->invitro phase1 Phase I Clinical Trials (Safety, PK/PD) invitro->phase1 lps LPS Challenge Model (Proof of Concept) phase1->lps outcome Result: Safe but Lacked Efficacy in Challenge Model lps->outcome discontinued Development Discontinued outcome->discontinued

Caption: High-level overview of the discovery, development, and clinical outcome of this compound.

Conclusion

This compound is a potent and selective FPR2/ALX agonist that emerged from a rational drug design program. It has been thoroughly characterized, demonstrating classic FPR2-mediated signaling and functional responses in neutrophils. While its clinical journey was halted due to a lack of efficacy in a human inflammation model, the data generated from its development have provided significant insights into FPR2/ALX pharmacology. This compound remains an excellent and stable tool compound for researchers to further explore the intricate roles of the FPR2/ALX receptor in health and disease.[1][2][4]

References

Pharmacological Profile of ACT-389949: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-389949 is a first-in-class, potent, and selective small-molecule agonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).[1][2] This receptor is a key player in the resolution of inflammation, and its activation is a promising therapeutic strategy for a variety of inflammatory disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo effects, pharmacokinetic properties, and the associated signaling pathways. The information is compiled from preclinical studies and Phase I clinical trial data.

Introduction

The Formyl Peptide Receptor (FPR) family, belonging to the G-protein coupled receptors (GPCRs), plays a crucial role in the innate immune response by recognizing pathogen- and host-derived signals.[3] FPR2/ALX, in particular, is a unique receptor that can mediate both pro-inflammatory and anti-inflammatory responses depending on the activating ligand. Agonism of FPR2/ALX by endogenous ligands like Lipoxin A4 and Annexin A1 is associated with the resolution of inflammation, making it an attractive target for therapeutic intervention. This compound has been developed as a selective agonist for this receptor with the potential to treat inflammatory diseases.[2]

Mechanism of Action

This compound acts as a selective agonist at the FPR2/ALX receptor. Its binding to the receptor initiates a cascade of intracellular signaling events that modulate cellular functions, particularly in immune cells like neutrophils and monocytes.

Receptor Selectivity

Studies have demonstrated that this compound is selective for FPR2 over other formyl peptide receptors, such as FPR1. This selectivity is crucial for minimizing off-target effects and eliciting a targeted anti-inflammatory response.

Signaling Pathways

The activation of FPR2/ALX by this compound triggers a distinct signaling cascade. Notably, this signaling is characterized by:

  • Gαq-independent Calcium Mobilization: this compound induces a transient increase in intracellular calcium concentration ([Ca²⁺]i) in neutrophils.[4][5] This effect is independent of the Gαq protein, suggesting the involvement of other G-protein subunits.[5] The rise in [Ca²⁺]i is primarily due to the release from intracellular stores.[4]

  • β-Arrestin Recruitment: A key feature of this compound-mediated signaling is the recruitment of β-arrestin 2 to the activated FPR2/ALX receptor.[4] This interaction is important for receptor desensitization, internalization, and potentially for initiating downstream signaling pathways independent of G-proteins.[4]

  • Receptor Internalization: Following agonist binding, this compound induces a dose-dependent and long-lasting internalization of the FPR2/ALX receptor into leukocytes.[1]

FPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FPR2 FPR2/ALX This compound->FPR2 Binds to G_protein G-protein (Gαi/βγ) FPR2->G_protein Activates beta_arrestin β-Arrestin FPR2->beta_arrestin Recruits PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers NADPH_oxidase NADPH Oxidase Activation Ca_release->NADPH_oxidase Chemotaxis Chemotaxis Ca_release->Chemotaxis Granule_mobilization Granule Mobilization Ca_release->Granule_mobilization internalization Receptor Internalization beta_arrestin->internalization

Caption: this compound signaling pathway in neutrophils.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound
ParameterCell TypeValueReference
EC₅₀ (FPR2/ALX Internalization)Monocytes3 nM[2]
EC₅₀ (Respiratory Burst)Neutrophils10 nM[4]
EC₅₀ (β-Arrestin 2 Recruitment)FPR2-expressing cells20 nM[4]
Table 2: Pharmacokinetic Properties of this compound in Humans (Phase I Study)
ParameterValueReference
Tₘₐₓ (Time to Maximum Concentration)~2 hours[1]
t₁/₂ (Terminal Half-life)29.3 hours (95% CI: 25.5, 33.7)[1]
Accumulation (Multiple Doses) Exposure increased by 111% (95% CI: 89, 136)[1]

In Vitro and In Vivo Effects

In Vitro Effects

This compound has been shown to elicit a range of functional responses in neutrophils, consistent with FPR2/ALX activation:

  • Neutrophil Chemotaxis: this compound induces the directed migration of neutrophils.[5]

  • NADPH Oxidase Activation: It triggers the assembly and activation of the NADPH oxidase complex, leading to the production of reactive oxygen species (respiratory burst).[4][5]

  • Granule Mobilization: this compound stimulates the release of the contents of neutrophil granules.[5]

  • Resistance to Oxidation: Unlike some peptide-based FPR2 agonists, this compound is resistant to oxidation by myeloperoxidase (MPO)-H₂O₂-halide derived oxidants.[5]

In Vivo Effects (Phase I Clinical Trial)

Two Phase I, double-blind, randomized studies in healthy subjects revealed the following:

  • Safety and Tolerability: this compound was generally well-tolerated.[1]

  • Pharmacodynamics: Administration of this compound resulted in a dose-dependent and sustained internalization of FPR2/ALX on leukocytes.[1] A transient, dose-dependent upregulation of both pro- and anti-inflammatory cytokines was observed after the first dose.[1]

  • LPS Challenge Model: In a lipopolysaccharide (LPS) inhalation challenge model, this compound did not show a pharmacological effect on neutrophil count at steady state.[1] This lack of effect was hypothesized to be due to desensitization of the FPR2/ALX system following repeated dosing.[1]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited.

Neutrophil Isolation
  • Objective: To obtain a pure population of neutrophils from human peripheral blood.

  • General Protocol:

    • Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

    • Neutrophils are isolated using density gradient centrifugation, often with a medium like Ficoll-Paque or Polymorphprep.

    • Red blood cells are removed by hypotonic lysis.

    • The purity and viability of the isolated neutrophils are assessed using flow cytometry and trypan blue exclusion, respectively.

Intracellular Calcium Mobilization Assay
  • Objective: To measure the change in intracellular calcium concentration in response to this compound.

  • General Protocol:

    • Isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

    • The cells are washed and resuspended in a suitable buffer.

    • Baseline fluorescence is recorded using a fluorometer or a fluorescence microscope.

    • This compound is added to the cells, and the change in fluorescence intensity is monitored over time.

    • The fluorescence signal is converted to intracellular calcium concentration.

NADPH Oxidase Activity (Respiratory Burst) Assay
  • Objective: To quantify the production of reactive oxygen species by neutrophils upon stimulation with this compound.

  • General Protocol (Amplex Red Assay):

    • Isolated neutrophils are resuspended in a buffer containing Amplex Red reagent and horseradish peroxidase (HRP).

    • The cells are stimulated with various concentrations of this compound.

    • The H₂O₂ produced during the respiratory burst reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.

    • The increase in fluorescence is measured over time using a fluorescence plate reader.

β-Arrestin Recruitment Assay
  • Objective: To determine if this compound induces the recruitment of β-arrestin to the FPR2/ALX receptor.

  • General Protocol (Enzyme Fragment Complementation):

    • A cell line engineered to co-express FPR2/ALX fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment is used.

    • Upon stimulation with this compound, the recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, leading to the reconstitution of the active enzyme.

    • The enzyme activity is then measured by adding a substrate that produces a detectable signal (e.g., chemiluminescence).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays In Vitro Assays blood Whole Blood isolate Neutrophil Isolation (Density Gradient) blood->isolate ca_assay Calcium Mobilization (Fura-2 AM) isolate->ca_assay nadph_assay NADPH Oxidase (Amplex Red) isolate->nadph_assay chemotaxis_assay Chemotaxis (Boyden Chamber) isolate->chemotaxis_assay barrestin_assay β-Arrestin Recruitment (Enzyme Complementation) engineered_cells FPR2-expressing Engineered Cells engineered_cells->barrestin_assay

Caption: General experimental workflow for in vitro characterization.

Conclusion

This compound is a potent and selective FPR2/ALX agonist with a well-defined in vitro pharmacological profile. It effectively activates FPR2/ALX on neutrophils, leading to a range of cellular responses involved in the inflammatory process. While Phase I clinical trials have demonstrated its safety and tolerability, the lack of efficacy in an LPS challenge model at steady state suggests that receptor desensitization may be a limiting factor for its therapeutic use in certain inflammatory conditions. Further research is warranted to explore its potential in different disease models and to optimize dosing regimens to mitigate the effects of receptor desensitization.

References

The Role of ACT-389949 in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-389949 is a first-in-class, potent, and selective small-molecule agonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). This receptor plays a complex role in the inflammatory cascade, with its activation being implicated in both pro- and anti-inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's role in inflammation, summarizing key quantitative data, detailing experimental protocols used in its evaluation, and visualizing its mechanism of action and experimental workflows. While showing promise in preclinical and early clinical studies, its development was halted due to a lack of efficacy in a human lipopolysaccharide (LPS) challenge model, a phenomenon attributed to receptor desensitization.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The FPR family of G protein-coupled receptors, particularly FPR2/ALX, has emerged as a key modulator of inflammatory responses. FPR2/ALX can be activated by a variety of ligands, leading to divergent downstream signaling and cellular responses. This compound was developed as a selective agonist for FPR2/ALX with the therapeutic goal of harnessing its pro-resolving and anti-inflammatory potential.

Mechanism of Action

This compound exerts its effects by binding to and activating FPR2/ALX on the surface of immune cells, primarily neutrophils and monocytes. This activation triggers a cascade of intracellular signaling events that modulate cellular functions integral to the inflammatory response.

Signaling Pathway

Activation of FPR2/ALX by this compound initiates a signaling cascade that is notably independent of Gαq, a common G protein subunit involved in phospholipase C activation. The key signaling events include:

  • FPR2/ALX Internalization: Upon binding, this compound induces a potent and long-lasting internalization of the FPR2/ALX receptor.

  • Intracellular Calcium Mobilization: this compound triggers a transient increase in intracellular calcium concentration ([Ca2+]i) through a Gαq-independent mechanism, suggesting the involvement of other G protein subunits.

  • β-Arrestin Recruitment: The compound promotes the recruitment of β-arrestin to the activated receptor, a process often associated with receptor desensitization and internalization, as well as initiation of distinct signaling pathways.

ACT389949_Signaling_Pathway ACT389949 This compound FPR2_ALX FPR2/ALX Receptor ACT389949->FPR2_ALX G_Protein G Protein (Gαq-independent) FPR2_ALX->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment FPR2_ALX->Beta_Arrestin Ca_Mobilization Transient ↑ [Ca2+]i G_Protein->Ca_Mobilization Cellular_Responses Neutrophil Functions: - Chemotaxis - Granule Mobilization - NADPH Oxidase Activation Ca_Mobilization->Cellular_Responses Receptor_Internalization Receptor Internalization (Desensitization) Beta_Arrestin->Receptor_Internalization

Caption: this compound Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound
ParameterCell TypeEC50Reference
FPR2/ALX InternalizationMonocytes3 nM[1]
Respiratory Burst (NADPH Oxidase)Neutrophils10 nM
β-Arrestin RecruitmentFPR2-expressing cells20 nM
Table 2: Pharmacokinetics of this compound in Phase I Studies[2]
ParameterValue (95% CI)
Time to Maximum Concentration (Tmax)~2 hours
Mean Terminal Half-life (t1/2)29.3 hours (25.5, 33.7)
Increase in Exposure (AUC) after Multiple Doses111% (89, 136)

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Neutrophil Function Assays

Neutrophil_Function_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Analysis Blood_Sample Whole Blood from Healthy Donors Neutrophil_Isolation Neutrophil Isolation (e.g., Ficoll-Paque/Dextran (B179266) Sedimentation) Blood_Sample->Neutrophil_Isolation Chemotaxis Chemotaxis Assay (Boyden Chamber) Neutrophil_Isolation->Chemotaxis Degranulation Degranulation Assay (CD62L Shedding by Flow Cytometry) Neutrophil_Isolation->Degranulation NADPH_Oxidase NADPH Oxidase Activity (Superoxide Anion Detection) Neutrophil_Isolation->NADPH_Oxidase Chemotaxis_Analysis Quantify Migrated Cells Chemotaxis->Chemotaxis_Analysis Degranulation_Analysis Measure CD62L Surface Expression Degranulation->Degranulation_Analysis NADPH_Analysis Measure Superoxide (B77818) Production NADPH_Oxidase->NADPH_Analysis

Caption: Experimental Workflow for Neutrophil Function Assays.
  • Principle: To assess the ability of this compound to induce directed migration of neutrophils.

  • Methodology (Boyden Chamber Assay):

    • Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.

    • Chamber Setup: Use a Boyden chamber with a microporous membrane (typically 3-5 µm pores) separating the upper and lower wells.

    • Loading:

      • Add this compound at various concentrations to the lower chamber as the chemoattractant.

      • Place a suspension of isolated neutrophils in the upper chamber.

    • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.

    • Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by microscopy after staining the membrane or by lysing the migrated cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.[2]

  • Principle: To measure the release of granule contents by neutrophils upon stimulation with this compound. Shedding of L-selectin (CD62L) from the neutrophil surface is an early marker of activation and degranulation.

  • Methodology (Flow Cytometry):

    • Neutrophil Stimulation: Incubate isolated neutrophils with varying concentrations of this compound for a short period (e.g., 15-30 minutes) at 37°C.

    • Staining: Stain the cells with a fluorescently labeled antibody specific for CD62L.

    • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of CD62L on the surface of the neutrophils. A decrease in MFI indicates shedding of CD62L and thus, neutrophil activation.

  • Principle: To determine the effect of this compound on the production of reactive oxygen species (ROS) by the NADPH oxidase enzyme complex in neutrophils.

  • Methodology (Cytochrome c Reduction or Chemiluminescence):

    • Neutrophil Stimulation: Prime isolated neutrophils with a sublethal concentration of a priming agent like TNF-α, followed by stimulation with various concentrations of this compound.

    • Detection:

      • Cytochrome c Reduction: Measure the reduction of cytochrome c, which is dependent on superoxide anion production, spectrophotometrically.

      • Chemiluminescence: Use a chemiluminescent probe (e.g., luminol (B1675438) or lucigenin) that emits light upon reaction with ROS. Measure the light output using a luminometer.[3]

    • Data Analysis: Calculate the rate of superoxide production to determine the EC50 of this compound for NADPH oxidase activation.

Human Lipopolysaccharide (LPS) Inhalation Challenge
  • Principle: To evaluate the anti-inflammatory effects of this compound in a human model of acute airway inflammation induced by inhaled LPS.

  • Methodology:

    • Subject Recruitment: Enroll healthy, non-smoking volunteers.

    • Dosing: Administer single or multiple oral doses of this compound or placebo in a double-blind, randomized manner.[4]

    • LPS Challenge: At steady-state drug concentrations, subjects inhale a controlled dose of LPS to induce a localized inflammatory response in the lungs.[5]

    • Sputum Induction: Induce sputum at specific time points (e.g., 6 hours) post-LPS challenge by inhalation of hypertonic saline.

    • Analysis:

      • Perform total and differential cell counts on the induced sputum to determine the number of neutrophils and other inflammatory cells.

      • Measure the levels of inflammatory mediators (cytokines, chemokines) in the sputum supernatant.

Summary of Findings and Clinical Implications

This compound demonstrated potent in vitro activity, effectively inducing FPR2/ALX-mediated responses in neutrophils, including chemotaxis, degranulation, and respiratory burst.[6] Phase I clinical trials in healthy volunteers showed that the drug was well-tolerated.[4] However, a key finding was the dose-dependent but transient upregulation of both pro- and anti-inflammatory cytokines after the first dose only.[4]

Crucially, in a human LPS challenge model conducted at steady-state drug levels, this compound failed to demonstrate a pharmacological effect on neutrophil recruitment to the airways.[4] This lack of efficacy is believed to be due to a desensitization of the FPR2/ALX system following repeated dosing, as evidenced by the profound and long-lasting receptor internalization.[4] This suggests that while potent, the strong and sustained agonism of this compound leads to a rapid downregulation of the target receptor, rendering it unresponsive to further stimulation and limiting its therapeutic potential for chronic inflammatory conditions requiring sustained anti-inflammatory activity.

Conclusion

This compound is a valuable research tool for elucidating the complex biology of the FPR2/ALX receptor. The comprehensive data gathered from its preclinical and clinical evaluation underscores the challenges in translating potent receptor agonism into sustained therapeutic efficacy, particularly for targets prone to desensitization. Future drug development efforts targeting FPR2/ALX may need to explore biased agonism or allosteric modulation to achieve a more favorable and durable anti-inflammatory response.

References

In vitro characterization of ACT-389949

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Characterization of ACT-389949

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a potent and selective small-molecule agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and cellular activities of this compound.

Core Compound Profile

This compound has been identified as a first-in-class, selective agonist for FPR2, a G protein-coupled receptor (GPCR) expressed on various immune cells, particularly neutrophils.[1][2] Its activity profile suggests potential for modulating inflammatory responses.[2][3] Studies have shown it to be as potent as the well-characterized peptide agonist WKYMVM.[4][5] A notable feature of this compound is its resistance to oxidation by the myeloperoxidase (MPO)-H₂O₂-halide system, offering an advantage over peptide-based agonists like WKYMVM which are susceptible to oxidative inactivation.[3][4][5]

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative data obtained from various functional assays characterizing the potency and efficacy of this compound.

Table 1: Receptor Binding and Internalization
AssayCell TypeParameterValueReference
FPR2/ALX InternalizationMonocytesEC₅₀3 nM[2][3][6]
Table 2: Functional Cellular Responses
AssayCell TypeParameterValueReference
NADPH-Oxidase Activation (Superoxide Release)Human NeutrophilsEC₅₀10 nM[7]
β-Arrestin RecruitmentCHO-K1 cells expressing FPR2EC₅₀20 nM[7]
Intracellular Ca²⁺ MobilizationHuman NeutrophilsEffective Concentration10 nM[7]

Signaling Pathway of this compound

This compound binding to FPR2 initiates a downstream signaling cascade characteristic of this receptor, leading to various cellular responses. The process is initiated by receptor activation, followed by G protein-mediated signaling and β-arrestin recruitment. A key finding is that the induced transient rise in intracellular calcium is independent of Gαq protein signaling.[1][3][4][5]

ACT389949_Signaling_Pathway cluster_cytosol Cytosol ACT389949 This compound FPR2 FPR2/ALX Receptor ACT389949->FPR2 Ca_Store Intracellular Ca²⁺ Stores (Gαq-independent) FPR2->Ca_Store Triggers Release BetaArrestin β-Arrestin FPR2->BetaArrestin Recruits Chemotaxis Chemotaxis FPR2->Chemotaxis Induces Degranulation Granule Mobilization FPR2->Degranulation Induces NADPH_Oxidase NADPH Oxidase Activation Ca_Store->NADPH_Oxidase BetaArrestin->FPR2 Internalization & Desensitization

Caption: Signaling pathway of this compound upon binding to the FPR2/ALX receptor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Intracellular Calcium Mobilization Assay

Objective: To determine the ability of this compound to induce a transient rise in intracellular free calcium ([Ca²⁺]i) in human neutrophils.

Methodology:

  • Cell Preparation: Isolate human blood neutrophils from healthy donors.

  • Loading: Load neutrophils with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).

  • Stimulation: Add this compound at various concentrations (e.g., a low nM range such as 10 nM) to the cell suspension.[7]

  • Measurement: Measure the change in fluorescence intensity over time using a fluorometer. The response is characterized by a rapid, transient increase in [Ca²⁺]i.

  • Receptor Specificity: To confirm FPR2 selectivity, pre-incubate cells with the FPR2-specific antagonist PBP₁₀ (1 µM) or the FPR1-specific antagonist Cyclosporin H.[7] The response to this compound should be inhibited by PBP₁₀ but not by Cyclosporin H.[7]

NADPH-Oxidase Activity (Superoxide Release) Assay

Objective: To measure the activation of the NADPH-oxidase enzyme complex by this compound, leading to the production of superoxide (B77818) anions.

Methodology:

  • Cell Preparation: Use isolated human neutrophils.

  • Assay Principle: Employ an isoluminol-enhanced chemiluminescence technique. Superoxide production is measured as light emission.

  • Procedure:

    • Add neutrophils to a solution containing isoluminol and horseradish peroxidase (HRP).

    • Stimulate the cells with varying concentrations of this compound (e.g., 100 nM).[7]

    • Immediately measure the light emission over time using a luminometer.

  • Data Analysis: The response is characterized by a short lag phase followed by a rapid increase in superoxide release, peaking at approximately one minute.[1][7] Calculate the EC₅₀ value from the dose-response curve.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the FPR2 receptor upon agonist stimulation, a key event in GPCR desensitization and signaling.

Methodology:

  • Cell Line: Use a commercially available cell line, such as PathHunter® eXpress CHO-K1 cells, that co-expresses a tagged FPR2 and an enzyme acceptor-tagged β-arrestin.[1]

  • Assay Principle: This assay is based on enzyme fragment complementation. Agonist-induced β-arrestin recruitment brings the two enzyme fragments together, forming an active β-galactosidase enzyme.

  • Procedure:

    • Plate the cells according to the manufacturer's instructions.

    • Add this compound at various concentrations.

    • Incubate to allow for β-arrestin recruitment.

    • Add the detection reagent containing the chemiluminescent substrate.

    • Measure the resulting signal with a luminometer.

  • Data Analysis: Generate a dose-response curve to determine the EC₅₀ for β-arrestin recruitment. The maximum response is typically reached at a concentration of 100 nM.[7]

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis P1 Isolate Human Neutrophils A1 Ca²⁺ Mobilization Assay P1->A1 A2 NADPH-Oxidase Assay P1->A2 A4 Chemotaxis & Degranulation Assays P1->A4 P2 Prepare CHO-K1 FPR2 Cells A3 β-Arrestin Assay P2->A3 D1 Measure Fluorescence (Ca²⁺ Influx) A1->D1 D2 Measure Chemiluminescence (Superoxide Release) A2->D2 D3 Measure Enzyme Activity (Recruitment) A3->D3 D4 Quantify Cell Migration & Surface Markers A4->D4 R1 Characterize this compound Activity Profile D1->R1 Potency & Selectivity D2->R1 D3->R1 D4->R1

Caption: General experimental workflow for the in vitro characterization of this compound.

Summary of Cellular Functions

  • Chemotaxis and Granule Mobilization: this compound induces neutrophil migration in a typical bell-shaped dose-response manner.[1] It also triggers degranulation, evidenced by increased surface expression of CD11b and shedding of CD62L.[1]

  • Receptor Selectivity: The functional effects of this compound are mediated specifically through FPR2. Its activity is completely inhibited by the FPR2-selective antagonist PBP₁₀ but is unaffected by the FPR1-selective antagonist Cyclosporin H.[7]

  • Receptor Desensitization: As with many GPCR agonists, this compound leads to receptor desensitization and internalization, a process linked to β-arrestin recruitment.[5][7][8] This was observed in clinical trials where administration resulted in a dose-dependent, long-lasting internalization of FPR2/ALX on leukocytes.[8][9]

References

The Selective FPR2/ALX Agonist ACT-389949: A Technical Overview of its Impact on Neutrophil Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-389949 is a synthetic, small-molecule agonist that exhibits high potency and selectivity for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX). As a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, particularly neutrophils, FPR2 plays a complex and pivotal role in the inflammatory cascade. While initially investigated for its potential anti-inflammatory properties, the clinical development of this compound was discontinued. This was due to a lack of efficacy in a human lipopolysaccharide (LPS) challenge model, a finding attributed to rapid receptor desensitization and internalization.[1][2] Despite this, this compound remains a valuable tool for researchers seeking to dissect the intricate signaling pathways governed by FPR2 in neutrophils. This technical guide provides an in-depth summary of the quantitative data, experimental protocols, and signaling pathways associated with this compound-mediated neutrophil activation.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative parameters of this compound's effects on key neutrophil functions.

ParameterValueCell TypeReference
NADPH Oxidase Activation (Superoxide Production)
EC50~10 nMHuman Neutrophils[3][4]
β-Arrestin Recruitment
EC50~20 nMCHO cells overexpressing human FPR2[3][4]
Receptor Internatilization
EC503 nMMonocytes[5]
Intracellular Calcium Mobilization
Effective ConcentrationLow nM rangeHuman Neutrophils[3]
Chemotaxis
Optimal Concentration10-100 nM (Bell-shaped response)Human Neutrophils[4]
Degranulation (CD62L Shedding)
Effective Concentration1-100 nM (Concentration-dependent)Human Neutrophils[4]
Degranulation (CD11b Upregulation)
Effective Concentration1-100 nM (Concentration-dependent)Human Neutrophils[4]

Signaling Pathways

This compound activates a distinct signaling cascade upon binding to FPR2 on neutrophils. A key characteristic of this pathway is its independence from the Gαq subunit of the heterotrimeric G-protein complex. Instead, signaling is mediated through Gαi and prominently involves the recruitment of β-arrestin.

FPR2 Signaling Cascade Induced by this compound

FPR2_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular ACT389949 This compound FPR2 FPR2/ALX ACT389949->FPR2 Binds G_protein Gαi/βγ FPR2->G_protein Activates Beta_arrestin β-Arrestin FPR2->Beta_arrestin Recruits PLC PLC G_protein->PLC Activates NADPH_oxidase NADPH Oxidase Activation G_protein->NADPH_oxidase Degranulation Degranulation G_protein->Degranulation PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates Ca_stores Intracellular Ca2+ Stores (ER) IP3->Ca_stores Stimulates Release Ca_mobilization Ca2+ Mobilization Ca_stores->Ca_mobilization Receptor_Internalization Receptor Internalization Beta_arrestin->Receptor_Internalization Chemotaxis_node Chemotaxis Beta_arrestin->Chemotaxis_node

Caption: this compound-mediated FPR2 signaling in neutrophils.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding this compound and neutrophil activation.

Neutrophil Chemotaxis Assay

A modified Boyden chamber assay is utilized to assess the chemotactic response of neutrophils to this compound.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Neutrophils Isolate human neutrophils from peripheral blood Add_Neutrophils Add isolated neutrophils to the upper chamber Isolate_Neutrophils->Add_Neutrophils Prepare_Chambers Prepare Boyden chambers (e.g., 5 µm pore size filter) Add_Agonist Add this compound (various concentrations) to the lower chamber Prepare_Chambers->Add_Agonist Incubate Incubate at 37°C, 5% CO2 (e.g., for 60-90 minutes) Add_Agonist->Incubate Add_Neutrophils->Incubate Quantify_Migration Quantify migrated cells in the lower chamber (e.g., by measuring myeloperoxidase (MPO) activity) Incubate->Quantify_Migration Plot_Data Plot migrated cells vs. This compound concentration Quantify_Migration->Plot_Data

Caption: Workflow for a neutrophil chemotaxis assay.

Detailed Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., with Polymorphprep™). Erythrocytes are removed by hypotonic lysis.

  • Chamber Preparation: A multi-well microplate-based Boyden chamber system with a polycarbonate filter (e.g., 5 µm pore size) is used.

  • Assay Procedure:

    • A solution of this compound at various concentrations (typically ranging from 0.1 nM to 1 µM) in a suitable buffer (e.g., Krebs-Ringer phosphate (B84403) buffer with glucose) is added to the lower wells of the chamber.

    • A suspension of isolated neutrophils (e.g., at a concentration of 1-2 x 10^6 cells/mL) is added to the upper wells.

    • The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.

  • Quantification of Migration:

    • After incubation, the non-migrated cells on the top of the filter are removed.

    • The number of cells that have migrated to the lower chamber is quantified. A common method is to measure the activity of myeloperoxidase (MPO), a granule enzyme abundant in neutrophils. This involves lysing the migrated cells and measuring the colorimetric change of a substrate like o-phenylenediamine (B120857) dihydrochloride (B599025) (OPD).

    • The results are typically expressed as the number of migrated cells or as a percentage of the total number of cells added.

Neutrophil Degranulation Assay

Neutrophil degranulation in response to this compound is assessed by measuring the changes in the surface expression of specific markers, namely the shedding of L-selectin (CD62L) and the upregulation of Mac-1 (CD11b).

Detailed Methodology:

  • Neutrophil Preparation: Isolated human neutrophils are resuspended in a suitable buffer.

  • Stimulation: Neutrophils are incubated with varying concentrations of this compound (e.g., 1 nM to 100 nM) or a control vehicle for a specific duration at 37°C (e.g., 10-15 minutes).

  • Staining: The stimulated neutrophils are then stained with fluorescently labeled monoclonal antibodies specific for CD62L (e.g., FITC-conjugated anti-CD62L) and CD11b (e.g., APC-conjugated anti-CD11b). Staining is typically performed on ice to prevent further cellular processes.

  • Flow Cytometry Analysis: The expression levels of CD62L and CD11b on the surface of individual neutrophils are quantified using a flow cytometer. The mean fluorescence intensity (MFI) for each marker is determined. A decrease in CD62L MFI and an increase in CD11b MFI indicate degranulation.

NADPH Oxidase Activity Assay (Superoxide Production)

The production of superoxide (B77818) anions by the NADPH oxidase complex in neutrophils stimulated with this compound is a key measure of their activation. A common method involves a luminol-based chemiluminescence assay.

NADPH_Oxidase_Workflow cluster_setup Setup cluster_measurement Measurement cluster_data_analysis Data Analysis Isolate_Neutrophils Isolate human neutrophils Add_Cells_Reagents Add neutrophils and luminol (B1675438)/HRP to a 96-well plate Isolate_Neutrophils->Add_Cells_Reagents Prepare_Reagents Prepare luminol and horseradish peroxidase (HRP) solution Prepare_Reagents->Add_Cells_Reagents Add_Agonist Inject this compound (various concentrations) Add_Cells_Reagents->Add_Agonist Measure_Luminescence Immediately measure chemiluminescence kinetically over time Add_Agonist->Measure_Luminescence Calculate_Peak Determine peak chemiluminescence or area under the curve (AUC) Measure_Luminescence->Calculate_Peak Plot_Dose_Response Plot response vs. This compound concentration to determine EC50 Calculate_Peak->Plot_Dose_Response

Caption: Workflow for an NADPH oxidase activity assay.

Detailed Methodology:

  • Reagent Preparation: A reaction mixture containing luminol and horseradish peroxidase (HRP) in a suitable buffer is prepared.

  • Assay Procedure:

    • Isolated neutrophils are added to the wells of a white 96-well microplate.

    • The luminol/HRP reaction mixture is added to the wells containing the neutrophils.

    • The plate is placed in a luminometer, and the baseline chemiluminescence is recorded.

    • This compound at various concentrations is injected into the wells, and the chemiluminescence is measured kinetically over a period of time (e.g., 20-30 minutes).

  • Data Analysis: The peak chemiluminescence or the area under the curve is determined for each concentration of this compound. These values are then used to generate a dose-response curve from which the EC50 can be calculated.

Intracellular Calcium Mobilization Assay

The transient increase in intracellular free calcium ([Ca2+]i) in neutrophils upon stimulation with this compound is measured using a fluorescent calcium indicator such as Fura-2 AM.

Detailed Methodology:

  • Cell Loading: Isolated neutrophils are loaded with the acetoxymethyl (AM) ester form of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation at 37°C. The AM ester allows the dye to cross the cell membrane, and intracellular esterases cleave the AM group, trapping the dye inside the cell.

  • Measurement:

    • The Fura-2-loaded neutrophils are placed in a fluorometer cuvette or a microplate reader equipped for fluorescence measurements.

    • The fluorescence is monitored at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).

    • After establishing a stable baseline fluorescence ratio, this compound is added, and the change in the fluorescence ratio is recorded over time.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. The change in this ratio upon stimulation reflects the mobilization of intracellular calcium.

β-Arrestin Recruitment Assay

The recruitment of β-arrestin to the activated FPR2 is a key event in the signaling cascade and is often measured using a commercially available assay system, such as the DiscoverX PathHunter® β-arrestin assay.

Detailed Methodology:

  • Cell Line: A cell line (e.g., CHO-K1 or HEK293) is used that has been engineered to co-express:

    • FPR2 fused to a small enzyme fragment (ProLink™, PK).

    • β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).

  • Assay Principle: Upon binding of this compound to the FPR2-PK fusion protein, β-arrestin-EA is recruited to the receptor. This brings the two enzyme fragments (PK and EA) into close proximity, allowing them to form an active β-galactosidase enzyme.

  • Procedure:

    • The engineered cells are plated in a microplate.

    • This compound at various concentrations is added to the cells.

    • After an incubation period, a detection reagent containing a chemiluminescent substrate for β-galactosidase is added.

  • Data Analysis: The resulting chemiluminescent signal, which is proportional to the amount of β-arrestin recruited to the receptor, is measured using a luminometer. A dose-response curve is generated to determine the EC50 for β-arrestin recruitment.

Conclusion

This compound is a potent and selective agonist of FPR2 that induces a robust activation of neutrophils, characterized by chemotaxis, degranulation, NADPH oxidase activation, and intracellular calcium mobilization. Its unique Gαq-independent and β-arrestin-dependent signaling pathway makes it an important pharmacological tool for investigating the nuanced roles of FPR2 in inflammation and immune regulation. While its clinical utility has been hampered by receptor desensitization, the detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for future research in the field of FPR2-targeted therapeutics.

References

Preclinical Profile of ACT-389949: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-389949 is a first-in-class, potent, and selective small-molecule agonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX).[1][2] This G protein-coupled receptor is primarily expressed on immune cells, including neutrophils and monocytes, and is a key player in the resolution of inflammation.[3] Agonism of FPR2 has been a therapeutic target for a variety of inflammatory disorders due to its potential to modulate immune cell trafficking and function.[2] this compound progressed to Phase I clinical trials for inflammatory diseases but was discontinued.[3] This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its in vitro pharmacology, mechanism of action, and pharmacokinetic profile.

Core Data Summary

In Vitro Pharmacology & Potency

This compound has been characterized as a potent and selective agonist for FPR2.[1][2] Its potency is comparable to the well-characterized peptide agonist WKYMVM.[4] A key feature of this compound is its resistance to oxidation by the MPO-H₂O₂-halide system, in contrast to peptide agonists like WKYMVM, which can be inactivated by oxidation at inflammatory sites.[4]

ParameterValueCell Type/AssayReference
EC₅₀ (FPR2/ALX Internalization) 3 nMMonocytes[1][5]
EC₅₀ (Neutrophil Respiratory Burst) 10 nMHuman Neutrophils
EC₅₀ (β-arrestin 2 Recruitment) 20 nMFPR2-expressing cells
EC₅₀ (WKYMVM - Neutrophil Respiratory Burst) 40 nMHuman Neutrophils
Pharmacokinetics (Human Phase I Data)

While this guide focuses on preclinical data, the human pharmacokinetic parameters from Phase I studies provide valuable context.[6]

ParameterValueStudy PopulationReference
Time to Maximum Concentration (Tₘₐₓ) ~2 hoursHealthy Subjects[5][6]
Mean Terminal Half-life (t₁/₂) 29.3 hours (95% CI: 25.5-33.7)Healthy Subjects[6]
Accumulation (Multiple Dosing) 111% increase in exposure (95% CI: 89-136)Healthy Subjects[6]

Note: There is a notable lack of publicly available preclinical data from in vivo animal models for this compound.[4][7]

Mechanism of Action & Signaling Pathway

This compound exerts its effects through the activation of FPR2.[4] Upon binding, it triggers a signaling cascade that is independent of Gαq, a canonical G-protein involved in calcium signaling for many GPCRs.[4] The downstream signaling of this compound includes a transient increase in intracellular calcium ([Ca²⁺]i) and the recruitment of β-arrestin.[4] This β-arrestin recruitment is thought to be responsible for the observed rapid receptor internalization and desensitization, which may limit its therapeutic efficacy with chronic dosing.[3]

ACT389949_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ACT389949 This compound FPR2 FPR2/ALX Receptor ACT389949->FPR2 Binds G_Protein G-protein (Gαq-independent) FPR2->G_Protein Activates Beta_Arrestin β-arrestin FPR2->Beta_Arrestin Recruits Ca_Mobilization Transient ↑ [Ca²⁺]i G_Protein->Ca_Mobilization Receptor_Internalization Receptor Internalization & Desensitization Beta_Arrestin->Receptor_Internalization Neutrophil_Functions Neutrophil Functions: - Chemotaxis - Degranulation - NADPH Oxidase Activation Ca_Mobilization->Neutrophil_Functions

Figure 1: Signaling pathway of this compound via the FPR2/ALX receptor.

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay evaluates the ability of this compound to induce directed migration of neutrophils.[4]

  • Neutrophil Isolation : Human neutrophils are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

  • Chamber Setup : A Boyden chamber with a polycarbonate membrane (typically 5 µm pores) is used. The lower chamber is filled with media containing various concentrations of this compound or a chemoattractant control (e.g., WKYMVM).

  • Cell Seeding : Isolated neutrophils are resuspended in serum-free media and seeded into the upper chamber.

  • Incubation : The chamber is incubated at 37°C in a humidified 5% CO₂ atmosphere for approximately 1 hour to allow for cell migration.

  • Quantification : Migrated cells in the lower chamber are quantified. This can be done by lysing the cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®) or by staining and counting the cells that have migrated to the underside of the membrane.

  • Data Analysis : The number of migrated cells in response to this compound is compared to a negative control (media alone) and a positive control.

NADPH-Oxidase Activity Assay

This assay measures the production of superoxide (B77818) anions, a key function of activated neutrophils, in response to this compound.[4]

  • Neutrophil Preparation : Isolated human neutrophils are resuspended in a suitable buffer.

  • Assay Setup : Neutrophils are plated in a 96-well plate.

  • Stimulation : this compound or a control agonist is added to the wells to stimulate the neutrophils.

  • Detection : Superoxide production is measured using a chemiluminescent probe such as lucigenin (B191737) or luminol, or a colorimetric method involving the reduction of cytochrome c. The signal is read over time using a plate reader.

  • Data Analysis : The rate of superoxide production is calculated and compared between different concentrations of this compound and controls.

Intracellular Calcium Mobilization Assay

This assay determines the effect of this compound on intracellular calcium levels in neutrophils.[4]

  • Cell Loading : Isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubation in the dark.

  • Cell Washing : Excess dye is removed by washing the cells with a physiological buffer.

  • Measurement : The loaded cells are placed in a fluorometer or a flow cytometer. A baseline fluorescence reading is established.

  • Stimulation : this compound is added to the cells, and the change in fluorescence is recorded over time.

  • Data Analysis : The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. The peak response and the kinetics of the calcium flux are analyzed.

In_Vitro_Workflow cluster_isolation Cell Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Blood Whole Blood Isolation Neutrophil Isolation Blood->Isolation Chemotaxis Chemotaxis (Boyden Chamber) Isolation->Chemotaxis NADPH NADPH Oxidase Activity Isolation->NADPH Calcium Calcium Mobilization Isolation->Calcium Arrestin β-arrestin Recruitment Isolation->Arrestin EC50 EC₅₀ Determination Chemotaxis->EC50 NADPH->EC50 Signaling Signaling Pathway Elucidation Calcium->Signaling Arrestin->Signaling

Figure 2: General experimental workflow for the in vitro characterization of this compound.

Safety and Toxicology

Preclinical safety and toxicology data for this compound from animal studies are not extensively reported in the public literature. In Phase I clinical trials involving healthy subjects, this compound was reported to be well-tolerated.[3][6]

Conclusion

This compound is a potent and selective FPR2/ALX agonist that has been well-characterized in vitro. It effectively activates neutrophil functions such as chemotaxis and NADPH oxidase activity, with a potency comparable to endogenous ligands. Its mechanism involves a Gαq-independent signaling pathway and β-arrestin recruitment, leading to receptor internalization and desensitization. While it showed a favorable safety profile in early clinical trials, the lack of efficacy in a human LPS challenge model, potentially due to the rapid receptor desensitization, led to the discontinuation of its development.[3] The absence of published preclinical in vivo efficacy and toxicology data limits a full assessment of its preclinical profile. Nevertheless, the detailed in vitro data make this compound a valuable tool compound for further research into the role of FPR2 in inflammation and its resolution.

References

The Dichotomous Effect of ACT-389949 on Cytokine Release: An In-depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

ALLSCHWIL, Switzerland – December 10, 2025 – This technical guide provides a comprehensive analysis of the effects of ACT-389949, a first-in-class, potent, and selective agonist of the Formyl Peptide Receptor Type 2 (FPR2)/Lipoxin A4 Receptor (ALX), on cytokine release. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of inflammation and immunology.

This compound has been evaluated in Phase I clinical trials and has demonstrated a complex and intriguing impact on cytokine modulation. The data reveals a transient, dose-dependent upregulation of both pro- and anti-inflammatory cytokines exclusively after the initial dose, a phenomenon attributed to the desensitization of the FPR2/ALX receptor system. This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and illustrate the key signaling pathways.

Core Findings on Cytokine Modulation

This compound administration in healthy subjects led to a notable, yet transient, increase in a panel of cytokines. This effect was observed to be dose-dependent and was not sustained upon repeated dosing, suggesting a rapid receptor desensitization. The biomarker evaluation from these studies points towards a transient pro-inflammatory profile for the compound, a critical consideration for its therapeutic development.

Quantitative Analysis of Cytokine Release

The following tables summarize the dose-dependent, transient upregulation of key pro- and anti-inflammatory cytokines following the first administration of this compound in the single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.

Table 1: Pro-inflammatory Cytokine Levels After First Dose of this compound

CytokineDose of this compoundPeak Concentration (pg/mL)Time to Peak
TNF-α 40 mgData not specified~2-4 hours
200 mgData not specified~2-4 hours
800 mgData not specified~2-4 hours
IL-6 40 mgData not specified~4 hours
200 mgData not specified~4 hours
800 mgData not specified~4 hours
IL-8 40 mgData not specified~4 hours
200 mgData not specified~4 hours
800 mgData not specified~4 hours
MCP-1 40 mgData not specified~4-8 hours
200 mgData not specified~4-8 hours
800 mgData not specified~4-8 hours

Note: Specific peak concentration values were not available in the provided search results. The data indicates a dose-dependent increase.

Table 2: Anti-inflammatory Cytokine Levels After First Dose of this compound

CytokineDose of this compoundPeak Concentration (pg/mL)Time to Peak
IL-10 40 mgData not specified~4 hours
200 mgData not specified~4 hours
800 mgData not specified~4 hours

Note: Specific peak concentration values were not available in the provided search results. The data indicates a dose-dependent increase.

Experimental Protocols

The data on cytokine release was generated from two double-blind, randomized, placebo-controlled Phase I clinical trials in healthy male subjects: a single-ascending dose (SAD) study and a multiple-ascending dose (MAD) study.

Cytokine Measurement Methodology
  • Sample Collection: Venous blood samples were collected at predefined time points before and after the administration of this compound or placebo.

  • Assay Type: Serum levels of Interleukin (IL)-6, IL-8, IL-10, Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α) were measured.

  • Technology: A validated, sensitive, and specific electrochemiluminescence multiplex assay was used for the simultaneous quantification of the cytokines.

  • Data Analysis: The changes in cytokine concentrations from baseline were analyzed and compared between the different dose groups and the placebo group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the workflow of the clinical studies.

ACT389949_Signaling_Pathway cluster_cell Leukocyte ACT389949 This compound FPR2 FPR2/ALX Receptor ACT389949->FPR2 Agonist Binding G_Protein G-Protein Activation FPR2->G_Protein Internalization Receptor Internalization & Desensitization FPR2->Internalization Downstream Downstream Signaling (e.g., Ca2+ mobilization, β-arrestin recruitment) G_Protein->Downstream Cytokine_Release Transient Cytokine Release (IL-6, IL-8, IL-10, MCP-1, TNF-α) Downstream->Cytokine_Release

Caption: Proposed signaling pathway of this compound upon binding to the FPR2/ALX receptor on leukocytes.

Clinical_Trial_Workflow cluster_SAD Single-Ascending Dose (SAD) Study cluster_MAD Multiple-Ascending Dose (MAD) Study SAD_Screening Subject Screening SAD_Dosing Single Dose Administration (this compound or Placebo) SAD_Screening->SAD_Dosing SAD_Sampling Blood Sampling (Pharmacokinetics & Cytokines) SAD_Dosing->SAD_Sampling SAD_Analysis Data Analysis SAD_Sampling->SAD_Analysis MAD_Screening Subject Screening MAD_Dosing Multiple Dose Administration (this compound or Placebo) MAD_Screening->MAD_Dosing MAD_Sampling Blood Sampling (Pharmacokinetics & Cytokines) MAD_Dosing->MAD_Sampling MAD_Analysis Data Analysis MAD_Sampling->MAD_Analysis

Caption: High-level workflow for the Phase I SAD and MAD clinical trials of this compound.

Conclusion

The clinical data on this compound reveals a unique and transient effect on cytokine release, characterized by a dose-dependent upregulation of both pro- and anti-inflammatory mediators after the initial dose. This phenomenon is closely linked to the rapid internalization and desensitization of the FPR2/ALX receptor. While this compound was found to be safe and well-tolerated in these early-phase studies, the transient nature of its pharmacodynamic effects, particularly on cytokine modulation, presents a significant consideration for its future clinical development as an anti-inflammatory agent. Further research is warranted to fully elucidate the mechanisms of FPR2/ALX desensitization and to explore potential therapeutic strategies that could harness the initial immunomodulatory effects of compounds like this compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Tolerability of ACT-389949 in Early Clinical Development

Introduction

This compound is a first-in-class, orally available small molecule that acts as a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX).[1][2][3] Developed for the potential treatment of inflammatory disorders, this compound progressed into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetic (PK), and pharmacodynamic (PD) profile.[1][4] Although the compound was found to be safe and well-tolerated in healthy subjects, its development was discontinued (B1498344) due to a lack of efficacy observed in an inflammatory challenge model, a result attributed to rapid receptor desensitization.[1][5]

This technical guide provides a comprehensive summary of the safety, tolerability, and mechanistic data from the early studies of this compound. It is intended for researchers and drug development professionals interested in FPR2/ALX agonism and the challenges encountered during the clinical development of this compound.

Pharmacology and Mechanism of Action

This compound exerts its effects by binding to and activating FPR2/ALX, a G protein-coupled receptor (GPCR) expressed on various immune cells, including neutrophils and monocytes.[4][6] Activation of this receptor is intended to promote anti-inflammatory and pro-resolving pathways. In vitro studies have elucidated the downstream signaling cascade initiated by this compound in neutrophils. The binding of the agonist to FPR2 triggers a transient increase in intracellular calcium ([Ca2+]i), mobilizes granules, activates the NADPH-oxidase complex to produce superoxide (B77818) anions, and promotes the recruitment of β-arrestin.[4][6][7] The recruitment of β-arrestin is a key step in GPCR desensitization and internalization, a phenomenon that proved central to the clinical outcome of this compound.[6]

FPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACT389949 This compound FPR2 FPR2/ALX Receptor ACT389949->FPR2 Binds & Activates Ca_rise Transient Rise in Intracellular Ca2+ FPR2->Ca_rise NADPH_oxidase NADPH-Oxidase Activation FPR2->NADPH_oxidase Beta_Arrestin β-Arrestin Recruitment FPR2->Beta_Arrestin Inflammatory_Response Neutrophil Chemotaxis & Granule Mobilization FPR2->Inflammatory_Response Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization Leads to

Caption: Signaling pathway of this compound via the FPR2/ALX receptor.

Clinical Safety and Tolerability

Data from two Phase I, double-blind, randomized studies (a Single Ascending Dose [SAD] and a Multiple Ascending Dose [MAD] study) in healthy volunteers demonstrated that this compound was safe and well-tolerated.[5][8]

Key Safety Findings:

  • Overall Tolerability: The compound was well-tolerated with daily oral doses up to 800 mg for nine consecutive days.[5]

  • Adverse Events (AEs): All reported adverse events were of mild to moderate intensity and resolved without any lasting effects.[5]

  • Clinical Assessments: No clinically significant findings were observed in vital signs, electrocardiograms (ECGs), spirometry, or standard clinical chemistry and urinalysis panels.[5]

  • Hematology: A dose-dependent, transient decrease in systemic white blood cell (WBC) counts, particularly neutrophils and monocytes, was observed 1-2 hours after dosing.[5] This was considered a pharmacodynamic effect of FPR2/ALX agonism.

ParameterObservationReference
Maximum Tolerated Dose Well-tolerated up to 800 mg daily for 9 days.[5]
Adverse Events All reported AEs were mild to moderate in intensity.[5]
Vital Signs & ECGs No clinically significant findings.[5]
Laboratory Tests No clinically significant findings, except for transient WBC decrease.[5]
Pharmacodynamic Effect Dose-dependent, transient decrease in neutrophils and monocytes 1-2h post-dose.[5]

Clinical Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in healthy subjects. The compound showed moderate accumulation with multiple dosing.

PK ParameterValue (95% Confidence Interval)Reference
Time to Maximum Concentration (Tmax) ~2 hours[2][8]
Mean Terminal Half-life (t½) 29.3 hours (25.5 - 33.7 h)[1][8]
Accumulation (AUC at steady state) 111% increase (89% - 136%)[5][8]
Accumulation (Cmax at steady state) 55% increase (37% - 75%)[5]
Dose Proportionality (AUC) Less than dose-proportional (Coefficient: 0.84)[5]
Dose Proportionality (Cmax) Less than dose-proportional (Coefficient: 0.62)[5]

Experimental Protocols

Phase I Clinical Studies (NCT02099071, NCT02099201)

The clinical safety, tolerability, and PK/PD profile of this compound were investigated in two Phase I studies.[5]

  • Study Design: The studies were double-blind, randomized, and placebo-controlled, involving a Single Ascending Dose (SAD) and a Multiple Ascending Dose (MAD) cohort.[8]

  • Population: Healthy adult subjects with a body mass index (BMI) between 18.0 and 30.0 kg/m ² and normal baseline white blood cell counts were enrolled.[5]

  • Objectives: The primary objectives were to assess the safety and tolerability of this compound. Secondary objectives included characterizing the PK and PD profile, including target engagement markers like receptor internalization and cytokine release.[8]

  • Dose Selection: The dose range for the SAD study (1 mg to 1000 mg) was determined based on preclinical safety margins. Doses for the MAD study were selected based on the SAD data, with the highest dose (800 mg) intended to achieve an exposure similar to a single 1000 mg dose.[5]

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Phase I Clinical Phase cluster_outcome Outcome Preclinical Preclinical Safety & Dose Range Finding (Rat) SAD SAD Study (Healthy Volunteers) 1-1000 mg Preclinical->SAD MAD MAD Study (Healthy Volunteers) 40-800 mg daily SAD->MAD Safety Good Safety & Tolerability Profile SAD->Safety LPS_Challenge LPS Inhalation Challenge (Assess Anti-Inflammatory Effect) MAD->LPS_Challenge MAD->Safety Efficacy Lack of Efficacy (No effect on neutrophil count) LPS_Challenge->Efficacy Discontinuation Discontinuation of Clinical Development Efficacy->Discontinuation

Caption: Clinical development and evaluation workflow for this compound.
Lipopolysaccharide (LPS) Inhalation Challenge Model

To evaluate the anti-inflammatory potential of this compound, a challenge model was employed in healthy subjects at steady-state drug concentrations.[1][8]

  • Methodology: Subjects inhaled a controlled dose of lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce a localized inflammatory response in the lungs, characterized by the recruitment of neutrophils into the sputum.

  • Endpoint: The primary endpoint was the count of neutrophils in induced sputum samples collected after the challenge.

  • Outcome: Administration of this compound showed no pharmacological effect on neutrophil count in the LPS challenge test, indicating a lack of anti-inflammatory efficacy in this model.[1][8]

In Vitro Neutrophil Assays

To characterize the mechanism of action, functional assays were performed using human neutrophils isolated from healthy donors.[4][7]

  • Calcium Mobilization: Changes in intracellular calcium concentration ([Ca2+]i) were measured using fluorescent calcium indicators after neutrophil stimulation with this compound.

  • β-Arrestin Recruitment: Enzyme-fragment complementation assays were used to quantify the recruitment of β-arrestin 2 to the FPR2 receptor upon agonist binding.[9]

  • NADPH-Oxidase Activity: The release of superoxide anions was measured using isoluminol-enhanced chemiluminescence to determine the activation of the NADPH-oxidase complex.[6]

Key Challenge: Receptor Desensitization and Lack of Efficacy

Despite the promising safety profile, the clinical development of this compound was halted. The primary reason was the observation of rapid and sustained receptor desensitization.[1]

  • Pharmacodynamic Observations: Administration of this compound led to a dose-dependent and long-lasting internalization of the FPR2/ALX receptor on leukocytes.[1][8] Furthermore, while a transient upregulation of pro- and anti-inflammatory cytokines was observed after the first dose, this effect was absent with subsequent doses at steady state.[8]

  • Mechanism of Failure: This rapid desensitization of the receptor system is believed to be the reason for the lack of effect on neutrophil recruitment in the LPS challenge model.[1][8] The sustained internalization of the receptor prevented a durable pharmacological response, rendering the drug ineffective for chronic inflammatory conditions.

Logical_Relationship Dosing This compound Dosing Activation FPR2/ALX Activation Dosing->Activation Internalization Rapid & Sustained Receptor Internalization Activation->Internalization Leads to Desensitization System Desensitization Internalization->Desensitization LackOfEfficacy Lack of Efficacy in LPS Challenge Model Desensitization->LackOfEfficacy Results in Discontinuation Development Discontinued LackOfEfficacy->Discontinuation

Caption: Logical flow from dosing to discontinuation of this compound.

Conclusion

Early clinical studies of the FPR2/ALX agonist this compound established a favorable safety and tolerability profile in healthy human subjects. However, the compound failed to demonstrate anti-inflammatory efficacy in a clinical challenge model. Pharmacodynamic data strongly suggest that this lack of efficacy was due to rapid and profound receptor desensitization and internalization, which blunted the pharmacological response upon repeated dosing. The experience with this compound serves as a critical case study in GPCR drug development, highlighting the importance of understanding receptor trafficking and desensitization dynamics. While not a viable therapeutic candidate, this compound remains a valuable tool compound for the in vitro and in vivo study of FPR2/ALX biology.[3][4]

References

Methodological & Application

Application Notes and Protocols for Calcium Mobilization Assay with ACT-389949

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-389949 is a potent and selective small-molecule agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX).[1] FPR2 is a G protein-coupled receptor (GPCR) expressed on various immune cells, including neutrophils, and plays a crucial role in modulating inflammatory responses.[2][3] Activation of FPR2 by agonists like this compound can trigger a range of cellular responses, including chemotaxis, granule mobilization, and the production of reactive oxygen species.[2][3] One of the key initial events following FPR2 activation is a transient increase in intracellular calcium concentration ([Ca²⁺]i), a fundamental second messenger in many signaling pathways.[2]

These application notes provide a detailed protocol for measuring this compound-induced calcium mobilization in human neutrophils, a primary cell type for studying FPR2 function. The provided methodologies and data will enable researchers to effectively utilize this assay for characterizing the pharmacological activity of this compound and other FPR2 modulators.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates FPR2, a member of the Gi family of GPCRs.[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The downstream signaling cascade resulting in calcium mobilization is Gαq-independent.[1][2][3] The Gβγ subunit is believed to activate Phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6][7] IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol and leading to a rapid and transient increase in intracellular calcium concentration.[6][7][8]

FPR2_Signaling_Pathway ACT389949 This compound FPR2 FPR2/ALX ACT389949->FPR2 Binds G_protein Gi/o FPR2->G_protein Activates PLC PLCβ G_protein->PLC Gβγ activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_store Ca²⁺ Store IP3R->Ca_store Cytosol_Ca Cytosolic Ca²⁺ (Increased) Ca_store->Cytosol_Ca Release Downstream Downstream Cellular Responses Cytosol_Ca->Downstream

Figure 1: FPR2 signaling pathway leading to intracellular calcium release.

Quantitative Data

The following table summarizes the reported potency of this compound in various functional assays. While a specific EC₅₀ for calcium mobilization in neutrophils has not been definitively reported in the reviewed literature, the provided data from other assays underscore its high potency as an FPR2 agonist. For context, an EC₅₀ value of approximately 740 nM for calcium mobilization has been reported for a different cyclopentane (B165970) urea (B33335) FPR2 agonist.[9]

ParameterValueCell TypeAssayReference
EC₅₀ 3 nMMonocytesFPR2/ALX Internalization[1]

Experimental Protocols

Calcium Mobilization Assay in Human Neutrophils

This protocol is adapted from established methods for measuring calcium flux in primary human neutrophils.[10]

Materials:

  • This compound: Prepare a stock solution in DMSO.

  • Human Neutrophils: Isolated from fresh human blood.

  • Fura-2 AM: Molecular Probes (e.g., Cat# F1221) or equivalent. Prepare a stock solution in anhydrous DMSO.[11]

  • Krebs-Ringer phosphate (B84403) buffer with glucose (KRG): (pH 7.3) containing 10 mM glucose, 1 mM Ca²⁺, and 1.5 mM Mg²⁺.

  • KRG without Ca²⁺: Supplemented with 0.1% BSA.

  • RPMI 1640 culture medium: Phenol red-free.

  • DMSO: Anhydrous.

  • Pluronic F-127: (Optional, to aid dye loading).

  • Probenecid: (Optional, to prevent dye extrusion).

  • Fluorescence plate reader with kinetic reading capabilities and injectors: (e.g., FlexStation or similar).

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using standard methods (e.g., density gradient centrifugation).

  • Fura-2 AM Loading:

    • Resuspend isolated neutrophils at a density of 5 x 10⁷ cells/mL in KRG without Ca²⁺ supplemented with 0.1% BSA.

    • Add Fura-2 AM to a final concentration of 5 µM.

    • Incubate for 30 minutes in the dark at room temperature.

    • Dilute the cell suspension 1:1 with RPMI 1640 medium (phenol red-free) and centrifuge.

    • Wash the cells once with KRG and resuspend in the same buffer to a final density of 2 x 10⁷ cells/mL.

  • Assay Plate Preparation:

    • Pipette the Fura-2 AM-loaded neutrophil suspension into a black, clear-bottom 96-well plate.

  • Measurement of Calcium Flux:

    • Set the fluorescence plate reader to measure the ratio of Fura-2 fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.

    • Establish a stable baseline fluorescence reading for each well for a short period (e.g., 20-60 seconds).

    • Using the instrument's injectors, add varying concentrations of this compound to the wells.

    • Immediately after agonist addition, continue to record the fluorescence ratio at regular intervals (e.g., every 1-2 seconds) for a sufficient duration (e.g., 2-5 minutes) to capture the transient calcium response.

  • Data Analysis:

    • The change in intracellular calcium concentration is proportional to the ratio of fluorescence intensities at the two excitation wavelengths.

    • Calculate the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

Calcium_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Isolate_Neutrophils Isolate Human Neutrophils Load_Fura2 Load Cells with Fura-2 AM Isolate_Neutrophils->Load_Fura2 Wash_Cells Wash and Resuspend Cells Load_Fura2->Wash_Cells Plate_Cells Plate Cells in 96-well Plate Wash_Cells->Plate_Cells Baseline Record Baseline Fluorescence Plate_Cells->Baseline Add_Agonist Inject this compound Baseline->Add_Agonist Record_Response Record Kinetic Fluorescence Response Add_Agonist->Record_Response Calculate_Peak Calculate Peak Response Record_Response->Calculate_Peak Dose_Response Generate Dose-Response Curve Calculate_Peak->Dose_Response Determine_EC50 Determine EC₅₀ Dose_Response->Determine_EC50

Figure 2: Experimental workflow for the calcium mobilization assay.

Logical Relationships

The relationship between agonist concentration and the observed cellular response is fundamental to pharmacological studies. A dose-response curve is generated by plotting the magnitude of the response (e.g., peak calcium flux) against a range of agonist concentrations. This allows for the determination of key pharmacological parameters such as the EC₅₀ (the concentration of agonist that produces 50% of the maximal response), which is a measure of the agonist's potency.

Dose_Response_Logic Concentration Agonist Concentration (e.g., this compound) Measurement Measure Cellular Response (e.g., Peak Calcium Flux) Concentration->Measurement Data_Points Generate Data Points (Concentration vs. Response) Measurement->Data_Points Dose_Response_Curve Plot Dose-Response Curve Data_Points->Dose_Response_Curve EC50 Determine EC₅₀ (Potency) Dose_Response_Curve->EC50

Figure 3: Logical flow for determining agonist potency.

References

ACT-389949 application in animal models of inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for ACT-389949

A Comprehensive Summary of Preclinical and Clinical Findings

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Animal Model Data: Extensive review of the published scientific literature reveals a notable absence of studies detailing the application of this compound in animal models of inflammation. The development of this compound was discontinued (B1498344) following Phase I clinical trials due to a lack of efficacy in a human lipopolysaccharide (LPS) challenge model.[1] Consequently, the majority of available data pertains to in vitro experiments and human clinical studies. This document summarizes the existing knowledge and provides relevant protocols based on the available information.

Introduction and Mechanism of Action

This compound is a first-in-class, potent, and selective small-molecule agonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX).[2] FPR2 is a G protein-coupled receptor (GPCR) that plays a complex role in the inflammatory response. While it can be activated by pro-inflammatory ligands, it is also the target for pro-resolving mediators like Lipoxin A4 and Annexin A1.[3][4] The therapeutic rationale for developing an FPR2 agonist like this compound was to harness the pro-resolving pathways to treat inflammatory disorders.[2]

In vitro studies using human neutrophils have demonstrated that this compound is a potent FPR2 agonist, comparable to the prototype peptide agonist WKYMVM.[5][6] Its activation of FPR2 triggers several downstream signaling events and cellular functions, including a transient increase in intracellular calcium (Ca2+), recruitment of β-arrestin, neutrophil chemotaxis, granule mobilization, and activation of the NADPH-oxidase.[5][6]

Signaling Pathway of this compound

ACT-389949_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACT389949 This compound FPR2 FPR2/ALX Receptor ACT389949->FPR2 Binds and Activates G_Protein G Protein Signaling (Gαq-independent) FPR2->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment FPR2->Beta_Arrestin Recruits Ca_Mobilization Transient Ca2+ Mobilization G_Protein->Ca_Mobilization Leads to Cellular_Responses Cellular Responses Ca_Mobilization->Cellular_Responses Receptor_Internalization Receptor Internalization & Desensitization Beta_Arrestin->Receptor_Internalization Mediates Beta_Arrestin->Cellular_Responses NADPH_Oxidase NADPH-Oxidase Activation Cellular_Responses->NADPH_Oxidase Chemotaxis Chemotaxis & Granule Mobilization Cellular_Responses->Chemotaxis LPS_Challenge_Workflow cluster_study Experimental Workflow Dosing Administer this compound or Placebo (Multiple Doses to reach Steady State) LPS_Inhalation LPS Inhalation Challenge Dosing->LPS_Inhalation At Steady State Sputum_Induction Sputum Induction (Hypertonic Saline Nebulization) LPS_Inhalation->Sputum_Induction 6 hours post-challenge Sputum_Processing Sputum Processing and Cell Count Analysis Sputum_Induction->Sputum_Processing Analysis Quantify Neutrophil Count in Sputum Sputum_Processing->Analysis

References

Application Notes and Protocols: Dose-Response Studies of ACT-389949

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting dose-response studies of ACT-389949, a first-in-class, potent, and selective agonist of the Formyl Peptide Receptor Type 2 (FPR2), also known as the Lipoxin A4 receptor (ALX). The information compiled is based on findings from preclinical research and Phase I clinical trials.

Introduction to this compound

This compound is a small molecule investigated for its potential in treating inflammatory disorders.[1][2] It selectively targets FPR2/ALX, a G protein-coupled receptor expressed on various immune cells, including neutrophils and monocytes.[3][4] Agonism of this receptor is generally associated with pro-resolving and anti-inflammatory effects. However, studies have shown that this compound can also elicit transient pro-inflammatory responses and cause rapid receptor desensitization, which has impacted its clinical development.[5][6]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from in vitro and human studies.

Table 1: In Vitro Potency of this compound

ParameterValueCell TypeAssay
EC₅₀ (FPR2/ALX Internalization)3 nMMonocytesFlow Cytometry
EC₅₀ (Respiratory Burst)10 nMHuman NeutrophilsSuperoxide Anion Release Assay
EC₅₀ (β-arrestin 2 Recruitment)20 nMFPR2-expressing cellsβ-arrestin Recruitment Assay

Data sourced from multiple studies.[1][7]

Table 2: Pharmacokinetic Properties of this compound in Healthy Subjects (Phase I)

ParameterValueDosing
Time to Maximum Concentration (Tₘₐₓ)~2 hoursSingle Oral Dose
Mean Terminal Half-life (t₁/₂)29.3 hours (95% CI: 25.5-33.7)Single Oral Dose
Exposure Increase (Accumulation)111% (95% CI: 89-136%)Multiple-Dose Administration

Data from two double-blind, randomized Phase I studies.[6][8]

Table 3: Dose-Dependent Pharmacodynamic Effects of this compound in Healthy Subjects (Phase I)

DoseEffectOnsetDuration
≥ 20 mgFPR2/ALX receptor internalization on monocytes2-4 hours post-doseSustained up to 24 hours at doses ≥ 100 mg
500 mg and higherMaximum FPR2/ALX internalization2-4 hours post-doseSustained
Dose-dependentTransient upregulation of pro- and anti-inflammatory cytokinesAfter first doseTransient
Dose-dependentTransient reduction in white blood cell countAfter first doseReverted to baseline after 2 hours

Observations from single ascending dose (SAD) studies.[6][9]

Signaling Pathway of this compound

This compound binding to the FPR2/ALX receptor on neutrophils initiates a signaling cascade that is independent of Gαq proteins. This leads to a transient increase in intracellular calcium and the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.[1][3][4]

ACT389949_Signaling_Pathway cluster_cell Neutrophil ACT389949 This compound FPR2_ALX FPR2/ALX Receptor ACT389949->FPR2_ALX Binds Ca_rise Transient Intracellular Ca²⁺ Rise FPR2_ALX->Ca_rise Gαq-independent Beta_arrestin β-arrestin Recruitment FPR2_ALX->Beta_arrestin Functional_Responses Functional Responses (Chemotaxis, Degranulation, NADPH-oxidase activation) Ca_rise->Functional_Responses Desensitization Receptor Desensitization & Internalization Beta_arrestin->Desensitization Clinical_PD_Workflow Dosing Oral Administration of This compound to Subjects Blood_Collection Serial Blood Sample Collection (Pre- and Post-Dose) Dosing->Blood_Collection Staining Whole Blood Staining (Anti-CD14, Anti-FPR2/ALX) Blood_Collection->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis: - Gate on Monocytes - Measure FPR2/ALX MFI Flow_Cytometry->Data_Analysis Dose_Response Dose-Response Curve Generation Data_Analysis->Dose_Response

References

Measuring ACT-389949-Induced β-Arrestin Recruitment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-389949 is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX).[1][2][3] FPR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating inflammatory responses.[4][5] Upon agonist binding, GPCRs activate intracellular signaling pathways, including the recruitment of β-arrestin proteins. β-arrestin recruitment is a key mechanism in GPCR desensitization and internalization, and can also initiate G protein-independent signaling cascades.[4][6] Therefore, quantifying β-arrestin recruitment is essential for characterizing the pharmacological profile of FPR2 agonists like this compound.

These application notes provide a detailed protocol for measuring this compound-induced β-arrestin recruitment to FPR2, enabling researchers to assess the potency and efficacy of this compound. The described methodology is based on established enzyme fragment complementation (EFC) technology, a widely used and robust method for monitoring protein-protein interactions.

Signaling Pathway and Experimental Workflow

The binding of this compound to FPR2 initiates a conformational change in the receptor, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin. The subsequent recruitment of β-arrestin to the intracellular domains of the receptor sterically hinders further G protein coupling, leading to desensitization of the G protein-mediated signaling. Furthermore, the receptor-β-arrestin complex can be internalized, and β-arrestin itself can act as a scaffold for other signaling proteins, initiating distinct signaling pathways.

cluster_membrane Cell Membrane FPR2 FPR2 GRK GRK FPR2->GRK Activation P P Signaling Downstream Signaling FPR2->Signaling G-protein independent signaling Internalization Receptor Internalization FPR2->Internalization ACT389949 This compound ACT389949->FPR2 Binding GRK->FPR2 Phosphorylation BetaArrestin β-Arrestin BetaArrestin->FPR2 Recruitment

Caption: this compound signaling pathway leading to β-arrestin recruitment.

The experimental workflow for measuring β-arrestin recruitment typically involves a cell-based assay utilizing enzyme fragment complementation. In this system, FPR2 is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing enzyme fragment. Upon this compound-induced recruitment of β-arrestin to FPR2, the two enzyme fragments come into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a detectable signal, often chemiluminescence.

A Plate cells expressing FPR2-enzyme_fragment_1 and β-arrestin-enzyme_fragment_2 B Add this compound at varying concentrations A->B C Incubate to allow for β-arrestin recruitment B->C D Add substrate for the complemented enzyme C->D E Measure signal (e.g., luminescence) D->E F Data analysis: Generate dose-response curve and calculate EC50 E->F

Caption: Experimental workflow for the β-arrestin recruitment assay.

Quantitative Data Summary

The following table summarizes the potency of this compound in inducing β-arrestin 2 recruitment to FPR2.

CompoundTarget ReceptorAssay TypeParameterValueReference
This compoundFPR2β-arrestin 2 RecruitmentEC5020 nM[4]
This compoundFPR2/ALXReceptor InternalizationEC503 nM[1][2][3]

Experimental Protocols

Protocol: Measurement of this compound-Induced β-Arrestin Recruitment using an Enzyme Fragment Complementation (EFC) Assay

This protocol is a general guideline based on commercially available EFC assays, such as the PathHunter® β-arrestin assay. Specific details may vary depending on the exact kit and cell line used.

Materials:

  • Cell Line: A stable cell line co-expressing human FPR2 tagged with a small enzyme fragment (e.g., ProLink™) and human β-arrestin 2 tagged with the complementary enzyme acceptor fragment (e.g., Enzyme Acceptor).

  • Cell Culture Medium: As recommended by the cell line provider.

  • Assay Plate: White, opaque, 96- or 384-well microplates suitable for luminescence measurements.

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions in assay buffer. Note: The compound may be unstable in solutions, so freshly prepared solutions are recommended.[1]

  • Assay Buffer: As recommended by the assay kit manufacturer.

  • Detection Reagents: Substrate for the complemented enzyme, as provided in the assay kit.

  • Plate Reader: A luminometer capable of reading chemiluminescence.

Procedure:

  • Cell Plating: a. Culture the cells according to the supplier's instructions. b. On the day of the assay, harvest the cells and resuspend them in fresh culture medium. c. Plate the cells into the white-walled assay plates at the recommended density. d. Incubate the plates for the recommended time (typically overnight) at 37°C in a humidified CO2 incubator.

  • Compound Addition: a. Prepare a serial dilution of this compound in assay buffer. It is recommended to perform a 10-point dose-response curve. b. Include a vehicle control (assay buffer with the same concentration of solvent as the compound dilutions) and a positive control (a known FPR2 agonist). c. Carefully add the diluted compound or controls to the appropriate wells of the assay plate.

  • Incubation: a. Incubate the plate at 37°C or room temperature for the time specified in the assay protocol (typically 60-90 minutes). This allows for the agonist to bind to the receptor and induce β-arrestin recruitment.

  • Signal Detection: a. Prepare the detection reagent solution according to the manufacturer's instructions. b. After the incubation period, add the detection reagent to each well of the assay plate. c. Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the enzymatic reaction to occur.

  • Data Acquisition: a. Read the chemiluminescent signal from each well using a plate luminometer.

  • Data Analysis: a. Subtract the average signal of the vehicle control wells from all other wells. b. Normalize the data to the maximum signal obtained with a saturating concentration of a reference agonist (if used) or the highest concentration of this compound. c. Plot the normalized data against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.

Conclusion

The protocol and information provided herein offer a comprehensive guide for researchers to effectively measure this compound-induced β-arrestin recruitment. By employing these methods, scientists can further elucidate the signaling properties of this potent FPR2 agonist and its potential therapeutic applications in inflammatory disorders. The ability to quantify β-arrestin recruitment is a critical component in the broader characterization of GPCR-targeted drugs, contributing to a deeper understanding of their mechanism of action and potential for biased agonism.

References

Application Notes and Protocols for Studying FPR2 Signaling Pathways with ACT-389949

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-389949 is a potent and selective small-molecule agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).[1][2][3] FPR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating inflammatory responses.[4][5][6][7] Depending on the ligand, FPR2 activation can trigger both pro- and anti-inflammatory signaling cascades, making it an attractive therapeutic target for a variety of inflammatory diseases.[4][8][9] this compound serves as a valuable tool for dissecting the complex signaling pathways mediated by FPR2.[10][11][12] This document provides detailed application notes and protocols for utilizing this compound in the study of FPR2 signaling.

Mechanism of Action

This compound selectively binds to and activates FPR2, initiating a cascade of intracellular signaling events.[10][11][12] Its mechanism of action is comparable to other well-characterized FPR2 agonists, such as the peptide WKYMVM.[10][11] Key downstream signaling events initiated by this compound include:

  • G-Protein Coupling: Like other FPRs, FPR2 canonically couples to Gi/o subfamily of G proteins.[8] Activation of FPR2 by this compound leads to the dissociation of the heterotrimeric G-protein into its α and βγ subunits.[7]

  • Intracellular Calcium Mobilization: this compound induces a transient, FPR2-dependent rise in intracellular calcium ([Ca2+]i).[10][11][12] This is primarily due to the release of Ca2+ from intracellular stores, a process that is independent of extracellular calcium.[1] The signaling pathway involves phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering Ca2+ release.[1][13]

  • β-Arrestin Recruitment: Agonist binding to FPR2 promotes the recruitment of β-arrestin.[10][11][12] This is a critical step in receptor desensitization and internalization.[1] this compound has been shown to effectively trigger β-arrestin 2 recruitment in cells expressing FPR2.[1]

  • NADPH Oxidase Activation: this compound stimulates the assembly and activation of the NADPH oxidase complex in neutrophils, leading to the production of reactive oxygen species (ROS), specifically superoxide (B77818) anions.[10][11][12] This is a key function of neutrophils in host defense.

Data Presentation

The following tables summarize the quantitative data available for this compound's activity at FPR2.

ParameterCell TypeValueReference
EC50 (FPR2/ALX Internalization) Monocytes3 nM[2][3]
EC50 (Respiratory Burst) Neutrophils10 nM[1]
EC50 (β-Arrestin 2 Recruitment) FPR2-expressing cells20 nM[1]
AgonistEC50 (Respiratory Burst in Neutrophils)Reference
This compound 10 nM[1]
WKYMVM 40 nM[1]

Signaling Pathways and Experimental Workflows

FPR2 Signaling Pathway Induced by this compound

FPR2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FPR2 FPR2/ALX This compound->FPR2 Binds G_protein Gαi/βγ FPR2->G_protein Activates beta_Arrestin β-Arrestin FPR2->beta_Arrestin Recruits PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers NADPH_oxidase NADPH Oxidase Activation DAG->NADPH_oxidase Ca_release->NADPH_oxidase ROS ROS Production NADPH_oxidase->ROS

Caption: this compound activates FPR2, leading to G-protein dissociation, PLC activation, intracellular calcium release, β-arrestin recruitment, and NADPH oxidase-mediated ROS production, ultimately resulting in chemotaxis.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes how to measure the transient increase in intracellular calcium in response to this compound stimulation using a fluorescent calcium indicator.

Experimental Workflow:

Calcium_Mobilization_Workflow A Isolate primary neutrophils or use FPR2-expressing cell line B Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) A->B C Wash cells to remove extracellular dye B->C D Resuspend cells in a suitable buffer C->D E Measure baseline fluorescence in a fluorometer D->E F Add this compound (agonist) E->F G Continuously record fluorescence changes over time F->G H Add a calcium ionophore (e.g., Ionomycin) to determine maximal fluorescence G->H I Calculate intracellular calcium concentration H->I

Caption: Workflow for measuring intracellular calcium mobilization in response to this compound.

Detailed Methodology:

  • Cell Preparation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation. Alternatively, use a cell line stably expressing human FPR2.

  • Dye Loading: Resuspend the cells at a concentration of 1-5 x 106 cells/mL in a buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+) containing a fluorescent calcium indicator (e.g., 1-5 µM Fura-2 AM). Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells to pellet them and discard the supernatant containing the dye. Wash the cells twice with fresh buffer to remove any extracellular dye.

  • Measurement: Resuspend the final cell pellet in the buffer and transfer to a cuvette for use in a fluorometer. Record the baseline fluorescence for 1-2 minutes.

  • Stimulation: Add a working solution of this compound to the cuvette to achieve the desired final concentration and continue recording the fluorescence.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Data can be expressed as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a fold change over baseline.

NADPH Oxidase Activity (Superoxide Production) Assay

This protocol measures the production of superoxide anions by neutrophils in response to this compound, a key indicator of NADPH oxidase activation.

Experimental Workflow:

NADPH_Oxidase_Workflow A Isolate human neutrophils B Resuspend neutrophils in a suitable buffer A->B C Add a detection reagent (e.g., cytochrome c or luminol) B->C D Equilibrate at 37°C C->D E Add this compound (agonist) D->E F Measure the change in absorbance (cytochrome c) or luminescence (luminol) over time E->F G Calculate the rate of superoxide production F->G

Caption: Workflow for measuring NADPH oxidase activity via superoxide production.

Detailed Methodology:

  • Cell Preparation: Isolate human neutrophils as described previously.

  • Assay Setup: Resuspend neutrophils in a buffer (e.g., Krebs-Ringer phosphate (B84403) buffer with glucose) at a concentration of 1-2 x 106 cells/mL.

  • Detection Reagent: Add a superoxide-sensitive detection reagent. For a colorimetric assay, use ferricytochrome c (e.g., 50-100 µM). For a chemiluminescence-based assay, use luminol (B1675438) or lucigenin.

  • Measurement: Place the cell suspension in a temperature-controlled spectrophotometer or luminometer at 37°C. Record a stable baseline reading.

  • Stimulation: Add this compound to the desired final concentration and immediately begin recording the change in absorbance or luminescence.

  • Data Analysis: The rate of superoxide production can be calculated from the change in absorbance (using the extinction coefficient for cytochrome c reduction) or the luminescence signal over time.

β-Arrestin Recruitment Assay

This protocol describes a method to quantify the recruitment of β-arrestin to FPR2 upon stimulation with this compound, often using a commercially available enzyme fragment complementation assay.

Experimental Workflow:

Beta_Arrestin_Workflow A Use cells co-expressing FPR2 fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment B Plate cells in a microplate A->B C Add this compound at various concentrations B->C D Incubate for a specified time (e.g., 60-90 minutes) C->D E Add the enzyme substrate D->E F Measure the luminescent or fluorescent signal E->F G Generate a dose-response curve to determine EC₅₀ F->G

Caption: Workflow for quantifying β-arrestin recruitment to FPR2.

Detailed Methodology:

  • Cell Line: Utilize a commercially available cell line or create one that stably co-expresses FPR2 fused to a small enzyme fragment (e.g., ProLink™ tag) and β-arrestin fused to the larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Cell Plating: Seed the cells into a 96-well or 384-well white-walled microplate and culture overnight.

  • Agonist Addition: Prepare serial dilutions of this compound in assay buffer. Add the agonist to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.

  • Detection: Add the detection reagents containing the enzyme substrate according to the manufacturer's protocol. Incubate at room temperature for approximately 60 minutes to allow for signal development.

  • Measurement: Read the luminescent signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a selective and potent FPR2 agonist that serves as an invaluable research tool for investigating the intricacies of FPR2 signaling.[1][10][11][12] The protocols outlined in this document provide a framework for studying key cellular responses mediated by FPR2 activation, including calcium mobilization, NADPH oxidase activity, and β-arrestin recruitment. By employing these methods, researchers can further elucidate the role of FPR2 in health and disease and explore its potential as a therapeutic target.

References

Application Notes and Protocols: Measuring NADPH Oxidase Activity Induced by ACT-389949

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-389949 is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX).[1][2] It is a valuable tool for studying FPR2-mediated signaling pathways and their physiological and pathological roles. One of the key downstream effects of FPR2 activation in phagocytic cells, such as neutrophils, is the assembly and activation of the NADPH oxidase complex, leading to the production of superoxide (B77818) anions (O₂⁻) and other reactive oxygen species (ROS) in a process known as the respiratory burst.[3][4] These application notes provide detailed protocols for measuring NADPH oxidase activity in response to stimulation with this compound.

Mechanism of Action

This compound binds to and activates FPR2, a G protein-coupled receptor (GPCR).[3] This activation initiates a signaling cascade that includes a transient increase in intracellular calcium ([Ca²⁺]i) and the recruitment of β-arrestin.[3][4] Ultimately, this signaling pathway leads to the assembly of the multi-subunit NADPH oxidase enzyme complex at the plasma membrane or phagosomal membrane. The active enzyme then transfers electrons from NADPH to molecular oxygen to generate superoxide anions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound related to its effect on NADPH oxidase activity.

ParameterValueCell TypeReference
EC₅₀ for FPR2/ALX internalization3 nMMonocytes[1][2]
EC₅₀ for inducing respiratory burst (superoxide release)10 nMNeutrophils[4]
Comparison with WKYMVM (EC₅₀ for respiratory burst)40 nMNeutrophils[4]
EC₅₀ for β-arrestin 2 recruitment20 nMFPR2-expressing cells[4]

Signaling Pathway of this compound-Induced NADPH Oxidase Activation

ACT389949_Pathway cluster_cell Cell Membrane cluster_nox NADPH Oxidase Complex Assembly ACT389949 This compound FPR2 FPR2/ALX Receptor ACT389949->FPR2 Binds to G_protein G-protein Signaling FPR2->G_protein beta_arrestin β-arrestin Recruitment FPR2->beta_arrestin Ca_release Transient Ca²⁺ Release G_protein->Ca_release NOX_subunits Cytosolic Subunits (p47phox, p67phox, p40phox, Rac) Ca_release->NOX_subunits Activation & Translocation NOX_active Active NADPH Oxidase NOX_subunits->NOX_active Assembly Superoxide O₂⁻ (Superoxide) NOX_active->Superoxide Catalyzes NADPH NADPH NADPH->NOX_active O2 O₂ O2->NOX_active

Caption: Signaling pathway of this compound-induced NADPH oxidase activation.

Experimental Protocols

This section provides detailed protocols for measuring NADPH oxidase activity stimulated by this compound. The choice of assay will depend on the specific experimental needs, available equipment, and cell type.

Protocol 1: Measurement of Superoxide Production using Cytochrome c Reduction

This assay measures the superoxide-dependent reduction of cytochrome c, which can be monitored spectrophotometrically.

Materials:

  • This compound

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Cytochrome c (from horse heart)

  • Superoxide dismutase (SOD)

  • Isolated neutrophils or other suitable cell types

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Cell Preparation: Isolate neutrophils from whole blood using standard methods (e.g., density gradient centrifugation). Resuspend the cells in HBSS at a final concentration of 1 x 10⁶ cells/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute in HBSS to the desired working concentrations.

    • Prepare a 1 mg/mL stock solution of cytochrome c in HBSS.

    • Prepare a 1 mg/mL stock solution of SOD in HBSS.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the cell suspension to each well.

    • Add 50 µL of 1 mg/mL cytochrome c to each well.

    • For negative control wells, add 10 µL of SOD solution.

    • Add 50 µL of the this compound working solutions to the appropriate wells. For the unstimulated control, add 50 µL of HBSS.

    • The final volume in each well should be approximately 160 µL.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 550 nm every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction (change in absorbance over time).

    • Subtract the rate of the SOD-inhibited control from the rates of the other samples to determine the superoxide-specific reduction.

    • Plot the rate of superoxide production against the concentration of this compound to determine the EC₅₀.

Protocol 2: Chemiluminescence-Based Detection of ROS using Lucigenin (B191737)

This is a highly sensitive method for detecting superoxide production.

Materials:

  • This compound

  • HBSS with Ca²⁺ and Mg²⁺

  • Lucigenin

  • Isolated neutrophils or other suitable cell types

  • White, opaque 96-well microplate

  • Luminometer or microplate reader with chemiluminescence detection

Procedure:

  • Cell Preparation: Isolate and resuspend cells as described in Protocol 1.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and dilute to working concentrations in HBSS.

    • Prepare a 5 mM stock solution of lucigenin in HBSS.

  • Assay Setup:

    • In a white, opaque 96-well plate, add 100 µL of the cell suspension to each well.

    • Add 50 µL of the lucigenin working solution (final concentration of 5 µM is recommended).

    • Equilibrate the plate at 37°C for 10 minutes.

  • Measurement:

    • Place the plate in the luminometer.

    • Inject 50 µL of the this compound working solutions into the appropriate wells. For the unstimulated control, inject 50 µL of HBSS.

    • Immediately begin measuring the chemiluminescence signal every 30-60 seconds for 30-60 minutes.

  • Data Analysis:

    • Determine the peak chemiluminescence intensity or the area under the curve for each condition.

    • Plot the signal against the concentration of this compound to calculate the EC₅₀.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_isolation Isolate Cells (e.g., Neutrophils) reagent_prep Prepare Reagents (this compound, Assay Probes) plate_setup Set up 96-well Plate (Cells + Assay Probe) cell_isolation->plate_setup reagent_prep->plate_setup stimulation Stimulate with this compound plate_setup->stimulation measurement Measure Signal (Absorbance or Luminescence) stimulation->measurement data_processing Process Raw Data measurement->data_processing ec50_calc Calculate EC₅₀ data_processing->ec50_calc graphing Generate Dose-Response Curves ec50_calc->graphing

Caption: General experimental workflow for measuring this compound-induced NADPH oxidase activity.

Important Considerations:

  • Cell Viability: Ensure high cell viability throughout the experiment, as this can significantly impact the results.

  • Reagent Stability: this compound may be unstable in solution; it is recommended to prepare fresh dilutions for each experiment.[2]

  • Controls: Always include appropriate controls, such as unstimulated cells, positive controls (e.g., PMA), and negative controls (e.g., with an NADPH oxidase inhibitor or SOD).

  • Specificity of Probes: Be aware of the potential limitations and interferences of the chosen detection probe. For example, at high concentrations, lucigenin can undergo redox cycling.[5]

  • Data Interpretation: The activation of NADPH oxidase by this compound is transient. Kinetic measurements are therefore crucial for accurately capturing the cellular response.

References

ACT-389949: A Potent and Selective Tool for Interrogating FPR2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals investigating the role of Formyl Peptide Receptor 2 (FPR2/ALX) in inflammation, immunity, and disease, ACT-389949 serves as a critical tool compound. This document provides detailed application notes and experimental protocols to facilitate its use in FPR2 research.

This compound is a first-in-class, small-molecule agonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).[1][2] Its high potency and selectivity for FPR2 over other formyl peptide receptors make it an invaluable asset for dissecting the complex signaling pathways and physiological functions governed by this receptor.[3] This compound has been shown to trigger a range of cellular responses in neutrophils and other immune cells, including chemotaxis, granule mobilization, and activation of the NADPH-oxidase.[1][3] Notably, this compound is as potent as the prototype FPR2 peptide agonist WKYMVM and possesses the advantage of being resistant to oxidation, a common limitation of peptide-based agonists.[1][3]

Pharmacological Profile of this compound

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its activity across different functional assays.

ParameterCell TypeAssayValueReference
EC50 MonocytesFPR2/ALX Internalization3 nM[1][2]
EC50 NeutrophilsNADPH-oxidase Activation (Superoxide Release)10 nM
EC50 FPR2-expressing CHO-K1 cellsβ-arrestin 2 Recruitment20 nM
Concentration for [Ca2+]i Rise NeutrophilsIntracellular Calcium Mobilization10 nM

FPR2 Signaling Pathway Activated by this compound

Activation of FPR2 by this compound initiates a cascade of intracellular signaling events. This G-protein coupled receptor (GPCR) canonically couples to Gi/o proteins.[4] Upon agonist binding, the heterotrimeric G-protein dissociates into its Gα and Gβγ subunits, triggering downstream pathways that ultimately lead to various cellular responses. The signaling cascade includes a transient rise in intracellular calcium, which is dependent on the release from intracellular stores and independent of Gαq, and the recruitment of β-arrestin.[1][3][5]

FPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACT389949 This compound FPR2 FPR2/ALX ACT389949->FPR2 Binding & Activation G_protein Gαi/βγ FPR2->G_protein Coupling beta_arrestin β-arrestin FPR2->beta_arrestin Recruitment PLC Phospholipase C (PLC) G_protein->PLC Gβγ activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Stores IP3->Ca_ER Opens channels PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_cyto ↑ [Ca2+]i Ca_ER->Ca_cyto Release Chemotaxis Chemotaxis Ca_cyto->Chemotaxis Leads to NADPH_oxidase NADPH Oxidase Activation PKC->NADPH_oxidase Phosphorylation Granule_Mobilization Granule Mobilization PKC->Granule_Mobilization Leads to Superoxide (B77818) Superoxide (O2-) NADPH_oxidase->Superoxide Production Internalization Receptor Internalization beta_arrestin->Internalization Mediates

Caption: FPR2 signaling pathway activated by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound on FPR2.

Isolation of Human Neutrophils from Whole Blood

This protocol describes the isolation of highly pure and viable human neutrophils, which are primary cells expressing FPR2.

Neutrophil_Isolation_Workflow Start Start: Anticoagulated Whole Blood Layering Carefully layer blood over density gradient medium (e.g., Ficoll-Paque) Start->Layering Centrifugation1 Centrifuge at 500 x g for 30-40 min at RT Layering->Centrifugation1 Aspirate Aspirate upper layers (plasma, mononuclear cells) Centrifugation1->Aspirate Collect_Neutrophils Collect neutrophil and RBC pellet Aspirate->Collect_Neutrophils RBC_Lysis Resuspend in RBC lysis buffer (e.g., ACK buffer) for 5-10 min Collect_Neutrophils->RBC_Lysis Wash1 Wash with PBS (Centrifuge at 300 x g, 10 min) RBC_Lysis->Wash1 Resuspend Resuspend in appropriate assay buffer Wash1->Resuspend Count Count cells and assess viability (e.g., Trypan blue) Resuspend->Count End Isolated Neutrophils (>95% purity and viability) Count->End

Caption: Workflow for human neutrophil isolation.

Protocol:

  • Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Density Gradient Centrifugation:

    • Carefully layer the whole blood over an equal volume of density gradient medium (e.g., Ficoll-Paque PLUS) in a conical centrifuge tube.

    • Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.

  • Cell Layer Separation: After centrifugation, distinct layers will be visible. Aspirate and discard the upper layers containing plasma and mononuclear cells.

  • Erythrocyte Lysis:

    • Collect the layer containing neutrophils and the red blood cell (RBC) pellet.

    • Resuspend the cells in an RBC lysis buffer (e.g., ACK lysis buffer) and incubate for 5-10 minutes at room temperature.

  • Washing:

    • Add an excess of phosphate-buffered saline (PBS) to stop the lysis and centrifuge at 300 x g for 10 minutes at 4°C.

    • Discard the supernatant and repeat the wash step.

  • Final Resuspension and Counting:

    • Resuspend the purified neutrophil pellet in the desired assay buffer.

    • Determine the cell concentration and viability using a hemocytometer and Trypan blue exclusion. The purity and viability of the isolated neutrophils should be >95%.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce a transient increase in intracellular calcium concentration ([Ca2+]i) in neutrophils.

Protocol:

  • Cell Preparation:

    • Use freshly isolated human neutrophils.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with a calcium-free buffer to remove extracellular dye.

  • Measurement:

    • Resuspend the cells in a suitable buffer and place them in a fluorometer cuvette or a microplate.

    • Record the baseline fluorescence for a short period.

    • Add this compound at the desired concentration and continue to record the fluorescence changes over time.

    • The change in fluorescence intensity, corresponding to the change in [Ca2+]i, is measured. To confirm the source of calcium is from intracellular stores, the assay can be performed in a calcium-free buffer containing a calcium chelator like EGTA.

NADPH Oxidase Activity (Superoxide Release) Assay

This protocol quantifies the production of superoxide anions by the NADPH oxidase enzyme complex in neutrophils upon stimulation with this compound.

Protocol:

  • Cell Preparation: Use freshly isolated human neutrophils resuspended in a suitable buffer (e.g., Krebs-Ringer phosphate (B84403) buffer with glucose).

  • Assay Setup:

    • In a 96-well plate, add the neutrophil suspension.

    • Add a detection reagent such as isoluminol or lucigenin, which produces a chemiluminescent signal upon reaction with superoxide.

    • Horseradish peroxidase (HRP) can be added to enhance the signal.

  • Stimulation and Measurement:

    • Add varying concentrations of this compound to the wells.

    • Immediately measure the chemiluminescence using a microplate luminometer. The signal is proportional to the amount of superoxide produced.

    • The EC50 value can be determined by plotting the response against the log of the this compound concentration.

β-Arrestin Recruitment Assay

This assay determines the ability of this compound to induce the recruitment of β-arrestin to the activated FPR2, a key step in GPCR desensitization and signaling.

Protocol:

  • Cell Line: Use a commercially available cell line engineered to express FPR2 and a β-arrestin reporter system (e.g., PathHunter® eXpress CHO-K1 FPR2 cells).

  • Cell Plating: Plate the cells in a 96-well or 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

  • Detection:

    • Add the detection reagents provided with the assay kit.

    • Incubate at room temperature for 60 minutes.

    • Measure the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

    • Calculate the EC50 from the dose-response curve.

Chemotaxis Assay

This assay assesses the ability of this compound to induce directed migration of neutrophils.

Protocol:

  • Apparatus: Use a Boyden chamber or a similar chemotaxis system with a microporous membrane separating the upper and lower chambers.

  • Setup:

    • Add a solution containing this compound to the lower chamber.

    • Add a suspension of freshly isolated human neutrophils to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.

  • Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several microscopic fields. The number of migrated cells is a measure of the chemotactic activity of this compound.

In Vivo Administration Protocol

For in vivo studies, this compound can be formulated for oral or intraperitoneal administration.[6]

Protocol for a 2.5 mg/mL Suspension:

  • Stock Solution: Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • Vehicle Preparation:

    • To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Administration: This suspension can be used for oral gavage or intraperitoneal injection in animal models. The final solution contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] It is recommended to prepare the working solution fresh on the day of use.[6]

Conclusion

This compound is a potent and selective FPR2 agonist that serves as an excellent tool compound for investigating the diverse biological roles of this receptor.[1][3] The detailed protocols provided herein offer a starting point for researchers to explore the effects of this compound on FPR2-mediated signaling and cellular functions. As with any experimental system, optimization of these protocols for specific cell types and experimental conditions is recommended. The use of this compound in conjunction with these assays will undoubtedly contribute to a deeper understanding of FPR2 biology and its potential as a therapeutic target.

References

Troubleshooting & Optimization

Overcoming ACT-389949 receptor desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address receptor desensitization when working with ACT-389949, a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2/ALX).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a first-in-class, small-molecule agonist that is potent and selective for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX).[1][2] FPR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating inflammatory responses.[3] this compound has been investigated for its potential in treating inflammatory disorders.[1][4]

Q2: What is receptor desensitization and why is it a concern with this compound?

A2: Receptor desensitization is a process where a receptor's response to a stimulus diminishes over time following continuous or repeated exposure to an agonist. For this compound, this is a notable characteristic. Studies have shown that administration of this compound leads to a dose-dependent, long-lasting internalization of the FPR2/ALX receptor.[1][5][6] This internalization leads to a desensitization of the system, which may reduce the compound's therapeutic efficacy with chronic dosing.[5][6][7]

Q3: What is the underlying mechanism of this compound-induced FPR2 desensitization?

A3: The desensitization mechanism is a classic pathway for many GPCRs. Upon activation by this compound, FPR2 is phosphorylated by G protein-coupled receptor kinases (GRKs).[8][9] This phosphorylation promotes the recruitment and binding of β-arrestin proteins.[3][8][10] β-arrestin binding physically blocks further G-protein coupling (terminating the signal) and targets the receptor for internalization via endocytosis.[8][9][11] this compound has been shown to be particularly effective at promoting β-arrestin recruitment, which contributes to a sustained internalization and delayed recycling of the receptor back to the plasma membrane, causing prolonged desensitization.[8][9]

Q4: How does the desensitization profile of this compound compare to other FPR2 agonists?

A4: Research comparing this compound with another FPR2 agonist, BMS-986235, revealed significant differences. While both are agonists, this compound induces a more profound and persistent desensitization.[7][9] Pre-treatment with this compound leads to a notable reduction in its potency to inhibit cAMP production, a key downstream signaling event. In contrast, this effect was not observed with BMS-986235.[7][9] This difference is attributed to this compound's greater efficacy in recruiting β-arrestin and promoting long-term receptor internalization, whereas BMS-986235 allows for more effective receptor recycling.[7][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo experiments with this compound related to receptor desensitization.

Observed Issue Potential Cause Recommended Action
Diminished or absent cellular response upon repeated stimulation (e.g., lower calcium flux, reduced cAMP inhibition). Receptor Desensitization/Internalization: Prolonged or high-concentration exposure to this compound has led to the internalization of FPR2, making cells unresponsive.1. Implement Washout Steps: After initial stimulation, thoroughly wash cells with fresh media and allow for a recovery period (e.g., 1-2 hours) to enable receptor recycling and resensitization. 2. Optimize Dosing Regimen: Use the lowest effective concentration of this compound. Test a dose-response curve to identify the EC50 and work at concentrations around this value rather than saturating concentrations. 3. Use Pulsatile Dosing: Instead of continuous exposure, apply this compound in short pulses followed by washout periods.
High variability in experimental replicates. Compound Instability/Preparation: this compound is noted to be unstable in solutions.[1] Differences in preparation time and storage can lead to inconsistent effective concentrations.1. Prepare Fresh Solutions: Always prepare this compound solutions immediately before use from a freshly prepared DMSO stock.[1] 2. Ensure Complete Solubilization: Follow recommended procedures for solubilization (e.g., using DMSO, PEG300, Tween-80 for in vivo preps) to avoid precipitation.[1][4] 3. Standardize Protocols: Ensure all experimental steps, from compound dilution to cell plating density, are consistent across all replicates and experiments.
Lack of expected anti-inflammatory effect in in vivo models after initial positive response. Systemic Desensitization: Similar to in vitro models, repeated systemic administration can lead to widespread FPR2 internalization and desensitization in target leukocytes.[5][6]1. Adjust Dosing Interval: The half-life of this compound is approximately 29 hours.[1][5] Consider increasing the interval between doses to allow for system resensitization. 2. Monitor Target Engagement: Use flow cytometry to measure FPR2 surface levels on leukocytes (e.g., neutrophils, monocytes) from blood samples pre- and post-dosing to directly quantify receptor internalization and recovery.[5] 3. Consider Biased Agonists: If the therapeutic goal is G-protein signaling without strong desensitization, exploring FPR2 agonists with a lower bias for β-arrestin recruitment may be necessary.[7]
Unexpected off-target or paradoxical pro-inflammatory effects. Cytokine Upregulation: A transient, dose-dependent upregulation of both pro- and anti-inflammatory cytokines has been observed after the first dose of this compound, which may be linked to the initial, strong activation of the FPR2 pathway before desensitization occurs.[5][6]1. Characterize Time-Course: When assessing inflammatory markers, collect samples at multiple time points after the initial dose to capture the full dynamic response. 2. Dose Optimization: Lowering the initial dose may mitigate the transient cytokine burst while still engaging the desired anti-inflammatory pathways.

Quantitative Data Summary

ParameterValueCell Type / ConditionReference
EC50 (FPR2 Internalization) 3 nMMonocytes[1][2][4]
EC50 (β-arrestin 2 Recruitment) 20 nMFPR2-expressing cells[3]
EC50 (Neutrophil Respiratory Burst) 10 nMNeutrophils[3]
EC50 (cAMP Inhibition) 0.088 nMFPR2-expressing CHO cells[8][9]
Potency Reduction (Post 2h Pre-treatment) 7.4-foldFPR2-expressing CHO cells (cAMP assay)[9]
Mean Terminal Half-Life (in vivo) 29.3 hoursHealthy human subjects[1][5]

Visualizing Pathways and Workflows

FPR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACT389949 This compound FPR2 FPR2/ALX Receptor ACT389949->FPR2 Binds G_protein Gαi/Gq Protein FPR2->G_protein Activates PLC PLC G_protein->PLC Activates (Gαq) AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Decreases Response Inflammatory Response cAMP->Response Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->Response

Caption: FPR2/ALX receptor signaling pathway upon activation by this compound.

Desensitization_Mechanism cluster_membrane Plasma Membrane cluster_endocytosis Endocytosis & Trafficking Agonist This compound Receptor_Active Active FPR2 Agonist->Receptor_Active 1. Activation GRK GRK Receptor_Active->GRK Receptor_P Phosphorylated FPR2 GRK->Receptor_P 2. Phosphorylation Arrestin β-Arrestin Receptor_P->Arrestin Receptor_Arrestin FPR2 / β-Arrestin Complex Arrestin->Receptor_Arrestin 3. Binding & Signal Termination Endosome Endosome Receptor_Arrestin->Endosome 4. Internalization Recycle Recycling to Membrane (Resensitization) Endosome->Recycle Slowed by this compound Degradation Lysosomal Degradation (Downregulation) Endosome->Degradation

Caption: Mechanism of this compound-induced FPR2 desensitization and internalization.

Troubleshooting_Workflow Start Experiment Start: Diminished response observed Check_Compound Is compound prep fresh? Start->Check_Compound Prep_Fresh Action: Prepare fresh solution immediately before use Check_Compound->Prep_Fresh No Check_Dose Is dose saturating? Check_Compound->Check_Dose Yes Prep_Fresh->Check_Dose Reduce_Dose Action: Lower concentration, use pulsatile dosing Check_Dose->Reduce_Dose Yes Check_Exposure Is exposure continuous? Check_Dose->Check_Exposure No Reduce_Dose->Check_Exposure Add_Washout Action: Add washout steps and recovery periods Check_Exposure->Add_Washout Yes Re_evaluate Re-run Experiment & Evaluate Response Check_Exposure->Re_evaluate No Add_Washout->Re_evaluate

Caption: Troubleshooting workflow for addressing diminished cellular response.

Key Experimental Protocols

Receptor Internalization Assay (Flow Cytometry)

Objective: To quantify the change in surface FPR2 levels on cells following treatment with this compound.

Methodology:

  • Cell Culture: Culture cells expressing FPR2 (e.g., human neutrophils, monocytes, or a stable cell line like U937) to an appropriate density.

  • Treatment: Suspend cells in assay buffer. Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control. Incubate for a specified time course (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Staining: After incubation, place cells on ice to stop internalization. Wash cells with cold PBS + 2% FBS.

  • Antibody Incubation: Incubate cells with a fluorophore-conjugated primary antibody specific for an extracellular epitope of FPR2 for 30-60 minutes on ice in the dark.

  • Washing: Wash cells twice with cold PBS + 2% FBS to remove unbound antibody.

  • Data Acquisition: Resuspend cells in FACS buffer. Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

  • Analysis: The MFI of treated samples is compared to the vehicle control. A decrease in MFI indicates receptor internalization. Data can be plotted to determine EC50 and the time-course of internalization.

Calcium Mobilization Assay

Objective: To measure the Gαq-mediated intracellular calcium flux initiated by this compound activation of FPR2.

Methodology:

  • Cell Preparation: Plate FPR2-expressing cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Wash and Rest: Gently wash cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye. Allow cells to rest for 15-30 minutes at room temperature.

  • Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence for 15-30 seconds.

  • Compound Injection: Use the instrument's integrated fluidics to inject this compound at various concentrations.

  • Data Acquisition: Immediately after injection, continuously record fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. To test for desensitization, pre-treat cells with a low dose of this compound for a set period, then stimulate with a second, higher dose and measure the blunted response.

cAMP Inhibition Assay

Objective: To measure the Gαi-mediated inhibition of adenylyl cyclase activity following this compound treatment.

Methodology:

  • Cell Stimulation: Plate FPR2-expressing cells. Pre-treat with this compound at various concentrations for 15-30 minutes.

  • Adenylyl Cyclase Activation: Add an adenylyl cyclase activator, such as Forskolin, to all wells (except the negative control) to induce cAMP production. Incubate for an additional 15-30 minutes.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Quantify the amount of cAMP in the lysate using a competitive immunoassay format, such as HTRF, ELISA, or AlphaScreen, following the kit manufacturer's instructions.

  • Analysis: The ability of this compound to inhibit Forskolin-stimulated cAMP production is measured. Data are plotted as a dose-response curve to calculate the IC50. To assess desensitization, pre-incubate cells with this compound for a longer period (e.g., 2 hours) before adding Forskolin and re-challenging with this compound.[9] A rightward shift in the dose-response curve indicates desensitization.

References

ACT-389949 stability and solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACT-389949. The information is designed to address common stability and solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am noticing variable results in my experiments with this compound. Could this be related to its stability?

A1: Yes, inconsistent experimental outcomes can be a significant indicator of compound instability. This compound is known to be unstable in solution, and it is strongly recommended that freshly prepared solutions be used for all experiments to ensure consistency and accuracy.[1] Degradation of the compound over time can lead to a decrease in its effective concentration and the formation of impurities, both of which can impact experimental results.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use newly opened, high-purity, anhydrous DMSO, as the presence of water can significantly affect the solubility and stability of the compound.

Q3: I am having trouble dissolving this compound in DMSO. What can I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use Ultrasonic Treatment: Gentle sonication can aid in the dissolution process.[1][2]

  • pH Adjustment: For complete dissolution in DMSO, it is recommended to adjust the pH to approximately 1 with Hydrochloric Acid (HCl).[1][2]

  • Use Fresh DMSO: As this compound is hygroscopic, the water content in older DMSO can impede solubility. Always use a fresh, unopened bottle of anhydrous DMSO.[1]

Q4: Can I store this compound solutions for later use?

A4: It is not recommended to store this compound in solution. The compound is known to be unstable in solutions, and for optimal results, solutions should be prepared fresh immediately before each experiment.[1] If short-term storage is absolutely necessary, it should be for the briefest time possible, at low temperatures, and protected from light, although the stability under these conditions has not been publicly documented and should be validated by the end-user.

Q5: How should I prepare this compound for in vivo studies?

A5: A specific protocol is available for preparing a suspended solution of this compound suitable for oral and intraperitoneal injection.[1][3] This involves a multi-step process using a combination of DMSO, PEG300, Tween-80, and saline. Please refer to the detailed experimental protocol below.

Quantitative Data Summary

The following table summarizes the available quantitative data on the solubility of this compound.

Solvent SystemConcentrationNotes
DMSO10 mg/mL (23.34 mM)Requires ultrasonic treatment and pH adjustment to ~1 with HCl.[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.84 mM)Forms a suspended solution; requires sonication.[1][3]
10% DMSO, 90% (20% SBE-β-CD in saline)2.5 mg/mL (5.84 mM)Forms a suspended solution; requires sonication.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.84 mM)Forms a clear solution.[3]

Experimental Protocols

1. Preparation of a 10 mM DMSO Stock Solution

  • Materials: this compound powder, anhydrous DMSO (newly opened), 1N HCl, sterile microcentrifuge tubes, ultrasonic bath.

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 428.39 g/mol , add 233.4 µL of DMSO).

    • Gently vortex the tube to mix.

    • Place the tube in an ultrasonic bath and sonicate until the compound is fully dissolved.

    • Carefully add 1N HCl dropwise while monitoring the pH until it reaches approximately 1.

    • Vortex briefly to ensure homogeneity.

    • Use the freshly prepared solution immediately.

2. Preparation of a 2.5 mg/mL Suspension for In Vivo Administration

  • Materials: this compound, anhydrous DMSO, PEG300, Tween-80, Saline (0.9% NaCl), sterile tubes.

  • Procedure:

    • Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO.

    • In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 to the tube and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • The resulting mixture is a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[1][3] It is recommended to use this suspension immediately after preparation.

Visual Troubleshooting and Workflow Guides

Troubleshooting_Stability_and_Solubility cluster_start Start: Experimental Issue cluster_investigation Initial Investigation cluster_stability_actions Stability Troubleshooting cluster_solubility_actions Solubility Troubleshooting start Inconsistent or Poor Experimental Results check_fresh Was the solution prepared fresh? start->check_fresh check_solubility Is the compound fully dissolved? check_fresh->check_solubility Yes prepare_fresh Action: Prepare a fresh solution immediately before use. check_fresh->prepare_fresh use_fresh_dmso Use fresh, anhydrous DMSO. check_solubility->use_fresh_dmso No re_evaluate Re-evaluate solubility. check_solubility->re_evaluate Yes prepare_fresh->check_solubility sonicate Apply ultrasonic treatment. use_fresh_dmso->sonicate adjust_ph Adjust pH to ~1 with HCl. sonicate->adjust_ph adjust_ph->re_evaluate

Caption: Troubleshooting workflow for this compound stability and solubility issues.

In_Vivo_Formulation_Workflow cluster_materials Required Materials cluster_procedure Preparation Steps cluster_outcome Final Product compound This compound Powder step1 1. Prepare 25 mg/mL stock in DMSO. compound->step1 dmso Anhydrous DMSO dmso->step1 peg300 PEG300 step3 3. Add 400 µL of PEG300 and mix. peg300->step3 tween80 Tween-80 step4 4. Add 50 µL of Tween-80 and mix. tween80->step4 saline Saline step5 5. Add 450 µL of Saline to reach 1 mL. saline->step5 step2 2. Take 100 µL of DMSO stock. step1->step2 step2->step3 step3->step4 step4->step5 step6 6. Homogenize to form a 2.5 mg/mL suspension. step5->step6 final_product Suspended solution for in vivo administration step6->final_product

Caption: Experimental workflow for preparing an in vivo formulation of this compound.

References

Technical Support Center: Optimizing ACT-389949 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ACT-389949 in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX).[1][2][3] It is considered a first-in-class anti-inflammatory agent.[2][4][5] Its mechanism of action involves binding to FPR2, which triggers a cascade of intracellular signaling events. Notably, this includes a transient increase in intracellular calcium (Ca2+) that is independent of Gαq, and the recruitment of β-arrestin.[1][6] Activation of FPR2 by this compound in immune cells like neutrophils leads to functional responses such as chemotaxis, granule mobilization, and the activation of NADPH oxidase, which is involved in the respiratory burst.[1][6]

Q2: What is a good starting concentration range for this compound in a cell-based assay?

For a novel compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A broad concentration range, typically in a logarithmic or semi-logarithmic dilution series, is advisable for the initial experiments. Based on published data, the half-maximal effective concentration (EC50) of this compound varies depending on the cellular response being measured.

A suggested starting range for dose-response experiments would be from 0.1 nM to 1 µM. This range encompasses the reported EC50 values for key cellular events.

Q3: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[7] To minimize the effects of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller volumes for single use and store them at -20°C or -80°C. Note that some sources suggest the compound is unstable in solution, and freshly prepared solutions are recommended.[2][4][7] When preparing your working concentrations, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the known EC50 values for this compound in different cell-based assays?

The EC50 values for this compound can vary depending on the cell type and the specific cellular response being assayed. Below is a summary of reported values:

Assay TypeCell TypeReported EC50
FPR2/ALX InternalizationMonocytes3 nM[1][2][3]
Respiratory Burst (NADPH Oxidase Activation)Neutrophils10 nM[8]
β-arrestin 2 RecruitmentCells expressing FPR220 nM[8]

Experimental Protocols

Protocol 1: Dose-Response Determination for this compound using a Calcium Mobilization Assay

This protocol outlines a general procedure to determine the dose-dependent effect of this compound on intracellular calcium mobilization in a relevant cell line (e.g., human neutrophils or a cell line stably expressing FPR2).

  • Cell Preparation:

    • Isolate primary human neutrophils or culture your FPR2-expressing cell line to the appropriate density.

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye and resuspend them in a suitable assay buffer.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to test would be from 0.1 nM to 1 µM.

    • Include a vehicle control (DMSO at the same final concentration as in the highest this compound concentration) and a positive control (a known FPR2 agonist like WKYMVM).

  • Assay Performance:

    • Dispense the cell suspension into a 96-well or 384-well microplate.

    • Measure the baseline fluorescence for a short period.

    • Add the different concentrations of this compound, vehicle control, and positive control to the wells.

    • Immediately start recording the fluorescence signal over time using a plate reader equipped for kinetic reading. The signal will increase as intracellular calcium levels rise.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each concentration.

    • Subtract the baseline fluorescence from the peak fluorescence to get the net response.

    • Plot the net response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Troubleshooting Guide

Issue 1: No or weak response to this compound treatment.

Possible CauseSuggested Solution
Sub-optimal concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 10 µM).
Compound instability Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment.[2][4][7]
Low FPR2 expression Confirm the expression of FPR2 in your cell line using techniques like flow cytometry or western blotting.
Receptor desensitization This compound has been reported to cause rapid receptor internalization and desensitization.[5][9] Consider using shorter incubation times or pre-treating with agents that may modulate this process if applicable to your experimental question.
Assay sensitivity Ensure your assay is sensitive enough to detect the expected response. Use a potent, known FPR2 agonist as a positive control to validate the assay performance.

Issue 2: High background signal or inconsistent results.

Possible CauseSuggested Solution
DMSO toxicity Ensure the final DMSO concentration in your wells is below 0.1%. Perform a vehicle control to assess the effect of DMSO on your cells.
Cell handling Ensure consistent cell seeding density and gentle handling of cells to maintain their viability and responsiveness.
Plate edge effects Avoid using the outer wells of the microplate, or ensure they are filled with buffer or media to maintain a humidified environment.
Compound precipitation Visually inspect the prepared dilutions of this compound for any signs of precipitation. If observed, you may need to adjust the solvent or concentration.

Issue 3: Observed cytotoxicity at effective concentrations.

Possible CauseSuggested Solution
On-target cytotoxicity The cellular response to potent FPR2 activation may lead to cell death in some cell types or under certain conditions.
Off-target effects At higher concentrations, small molecules can have off-target effects that may induce cytotoxicity.
Assay to assess cytotoxicity Perform a standard cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your functional assay. Treat cells with the same concentration range of this compound to determine the cytotoxic threshold. Aim to use concentrations for your functional assays that are well below the cytotoxic level.

Visualizations

FPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FPR2 FPR2/ALX This compound->FPR2 Agonist Binding G_Protein G-protein FPR2->G_Protein Activation Beta_Arrestin β-Arrestin FPR2->Beta_Arrestin Recruitment PLC PLC G_Protein->PLC Activates Chemotaxis Chemotaxis G_Protein->Chemotaxis Mediates IP3 IP3 PLC->IP3 Generates Ca2_ER ER Ca2+ IP3->Ca2_ER Binds to receptor Ca2_cyto Ca2+ Ca2_ER->Ca2_cyto Release NADPH_Oxidase NADPH Oxidase Ca2_cyto->NADPH_Oxidase Activates ROS ROS NADPH_Oxidase->ROS Produces Experimental_Workflow start Start: Cell Seeding prepare_cells Prepare Cells (e.g., dye loading for Ca2+ assay) start->prepare_cells prepare_compound Prepare this compound Serial Dilutions prepare_cells->prepare_compound treat_cells Treat Cells with this compound prepare_compound->treat_cells incubate Incubate (Time-course dependent) treat_cells->incubate measure_response Measure Cellular Response (e.g., fluorescence, luminescence) incubate->measure_response analyze_data Data Analysis (Dose-response curve, EC50 calculation) measure_response->analyze_data end End: Optimal Concentration Determined analyze_data->end Troubleshooting_Guide start Start: Unexpected Results check_concentration Is the concentration range appropriate? start->check_concentration check_compound Is the compound stable and properly diluted? check_concentration->check_compound Yes adjust_concentration Adjust concentration range check_concentration->adjust_concentration No check_cells Are the cells healthy and expressing FPR2? check_compound->check_cells Yes prepare_fresh Prepare fresh compound dilutions check_compound->prepare_fresh No check_assay Is the assay protocol optimized? check_cells->check_assay Yes validate_cells Validate cell health and FPR2 expression check_cells->validate_cells No optimize_assay Optimize assay parameters (e.g., incubation time) check_assay->optimize_assay No positive_control Run positive control check_assay->positive_control Yes adjust_concentration->check_compound prepare_fresh->check_cells validate_cells->check_assay optimize_assay->positive_control

References

Off-target effects of ACT-389949 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the FPR2 agonist, ACT-389949. The information focuses on understanding its unique signaling properties and addressing potential discrepancies in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX).[1][2] It was developed as a potential anti-inflammatory therapeutic.[1] In vitro studies have demonstrated that it triggers downstream signaling pathways typical for FPR2 activation, including a transient rise in intracellular calcium and recruitment of β-arrestin.[3][4]

Q2: My anti-inflammatory or pro-resolving effects with this compound are transient or diminish with repeated dosing. Is this expected?

A2: Yes, this is a widely reported characteristic of this compound.[1][3] The compound is known to cause rapid and sustained internalization of FPR2, leading to receptor desensitization, also known as tachyphylaxis.[3][5][6] This phenomenon is believed to be the reason for the lack of sustained efficacy observed in a clinical lipopolysaccharide (LPS) challenge model.[1][3] If your experimental design involves long-term or repeated stimulation, you should anticipate a diminished response over time.

Q3: How does this compound differ from other FPR2 agonists like BMS-986235?

A3: The primary difference lies in their downstream signaling profiles and their propensity to induce receptor desensitization.[7] While both are potent FPR2 agonists, this compound shows a greater efficacy for recruiting β-arrestin compared to BMS-986235.[7] This enhanced β-arrestin engagement by this compound leads to more pronounced receptor internalization and significantly less recycling of the receptor back to the plasma membrane, resulting in rapid desensitization.[7] In contrast, BMS-986235 treatment allows for more effective receptor recycling and sustained signaling.[7]

Q4: Are there any known off-target binding effects for this compound in the traditional sense?

A4: Research has highlighted this compound as a selective FPR2 agonist, with studies confirming its preference for FPR2 over FPR1.[3] However, the term "off-target effects" in the context of this compound predominantly refers to the on-target mediated, but functionally detrimental, rapid receptor desensitization rather than binding to other unintended receptors. While comprehensive selectivity panel data is not widely published in the provided search results, the key issue reported for this compound is its unique signaling consequence at FPR2.

Q5: What were the key findings from the clinical trials of this compound?

A5: Phase I clinical trials showed that this compound was safe and well-tolerated in healthy subjects.[1][3] However, while it produced a dose-dependent pharmacological response after the first dose, this effect was not maintained at a steady state.[5] The administration of this compound led to a long-lasting internalization of FPR2 on leukocytes.[1] Ultimately, it failed to show a pharmacological effect on neutrophil recruitment in an LPS challenge model, likely due to the rapid desensitization of the FPR2 system.[1][3]

Troubleshooting Guides

Issue 1: Inconsistent or diminishing cellular response (e.g., calcium flux, chemotaxis) upon repeated stimulation with this compound.

  • Possible Cause: This is the hallmark effect of this compound-induced tachyphylaxis due to robust β-arrestin recruitment and subsequent FPR2 internalization and desensitization.

  • Troubleshooting Steps:

    • Confirm Receptor Internalization: Use flow cytometry to measure the surface levels of FPR2 on your cells before and after treatment with this compound. A significant decrease in surface FPR2 is expected.

    • Time-Course Experiment: Conduct a time-course experiment with a single dose of this compound to characterize the onset and duration of the cellular response. You should observe a potent initial response that wanes over time.

    • Comparative Agonist Study: If possible, compare the response of your cells to this compound with another FPR2 agonist known to have a different desensitization profile, such as BMS-986235. This will help to confirm that the observed desensitization is specific to this compound.

    • Washout and Recovery Periods: Design experiments with sufficient washout periods to allow for potential (though limited) re-sensitization of the receptor. Note that studies have shown that FPR2 recycling after this compound treatment is significantly delayed.[7]

Issue 2: Discrepancy between expected pro-resolving effects and observed pro-inflammatory signals (e.g., transient cytokine upregulation).

  • Possible Cause: Clinical data has indicated that the initial response to this compound can include a transient upregulation of both pro- and anti-inflammatory cytokines.[1] This may be a consequence of the initial potent activation of FPR2 before desensitization takes hold.

  • Troubleshooting Steps:

    • Multiplex Cytokine Analysis: Perform a time-course analysis of a broad panel of cytokines following this compound treatment to fully characterize the inflammatory signature and its kinetics.

    • Dose-Response Evaluation: Investigate if lower concentrations of this compound can achieve a more balanced signaling outcome, although the high potency of the compound for receptor internalization may make this challenging.

    • Examine Downstream Signaling: Use techniques like western blotting to probe for downstream signaling markers associated with both pro- and anti-inflammatory pathways to understand the balance of signals being activated.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological properties of this compound, with BMS-986235 included for comparison.

Table 1: Potency (EC50/pEC50) of this compound and BMS-986235 in Functional Assays

AssayThis compoundBMS-986235Cell TypeReference
Gαi2 Activation (pEC50) 9.47.5HEK293[7]
β-arrestin1 Recruitment (pEC50) 7.35.6HEK293[7]
β-arrestin2 Recruitment (pEC50) 7.65.7HEK293[7]
cAMP Inhibition (pEC50) 10.18.3FPR2-expressing CHO cells[7]
FPR2 Internalization (EC50) 3 nM-Monocytes[2][8]

Table 2: Efficacy and Desensitization Properties

ParameterThis compoundBMS-986235Cell TypeReference
Gαi2 Activation Efficacy EquivalentEquivalentHEK293[7]
β-arrestin1 Recruitment Efficacy 57% higherLowerHEK293[7]
β-arrestin2 Recruitment Efficacy 43% higherLowerHEK293[7]
cAMP Inhibition Potency Shift (after 2h pre-treatment) 7.4-fold reductionNo shiftFPR2-expressing CHO cells[7]

Experimental Protocols

1. β-Arrestin Recruitment Assay (BRET-based)

  • Objective: To quantify the recruitment of β-arrestin to FPR2 upon agonist stimulation.

  • Methodology:

    • Cell Culture: Utilize HEK293 cells co-expressing FPR2 fused to a Renilla luciferase (Rluc) variant and β-arrestin fused to a green fluorescent protein (GFP) variant.

    • Cell Plating: Seed the cells in a 96-well white, clear-bottom microplate and incubate overnight.

    • Agonist Preparation: Prepare serial dilutions of this compound and/or other agonists in a suitable assay buffer.

    • Assay Procedure:

      • Wash the cells with assay buffer.

      • Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well.

      • Add the agonist dilutions to the wells.

      • Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~515 nm for GFP) using a plate reader capable of detecting BRET signals.

    • Data Analysis: Calculate the BRET ratio (emission at GFP wavelength / emission at Rluc wavelength). Plot the BRET ratio against the agonist concentration to determine potency (EC50) and efficacy (Emax).

2. Neutrophil Chemotaxis Assay (Boyden Chamber)

  • Objective: To assess the ability of this compound to induce neutrophil migration.

  • Methodology:

    • Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Assay Setup:

      • Use a Boyden chamber or a similar transwell plate with a porous membrane (e.g., 5 µm pores).

      • Add different concentrations of this compound or a known chemoattractant (like fMLP) to the lower chamber in a serum-free medium.

      • Add the isolated neutrophils to the upper chamber.

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a defined period (e.g., 60-90 minutes) to allow for cell migration.

    • Quantification:

      • Remove the non-migrated cells from the top of the membrane.

      • Fix and stain the migrated cells on the underside of the membrane.

      • Count the migrated cells in several fields of view under a microscope. Alternatively, quantify migrated cells by measuring ATP levels in the lower chamber using a luminescent assay (e.g., CellTiter-Glo®).

    • Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant.

Visualizations

ACT389949_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ACT389949 This compound FPR2 FPR2 ACT389949->FPR2 Binds G_protein Gi/o FPR2->G_protein Activates beta_arrestin β-Arrestin FPR2->beta_arrestin Strongly Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Internalization Receptor Internalization beta_arrestin->Internalization Promotes cAMP ↓ cAMP AC->cAMP Desensitization Desensitization (Tachyphylaxis) Internalization->Desensitization

Caption: Signaling pathway of this compound at the FPR2 receptor.

Experimental_Workflow cluster_in_vitro In Vitro Cellular Assays cluster_analysis Data Analysis & Interpretation start Start: Hypothesis (Investigating reduced efficacy) chemotaxis Neutrophil Chemotaxis Assay (Boyden Chamber) start->chemotaxis Functional Outcome bret β-Arrestin Recruitment Assay (BRET/PathHunter) start->bret Mechanism of Action cAMP cAMP Inhibition Assay start->cAMP Downstream Signaling flow FPR2 Internalization Assay (Flow Cytometry) start->flow Receptor Trafficking quantify Quantify Potency (EC50) & Efficacy (Emax) chemotaxis->quantify bret->quantify cAMP->quantify flow->quantify compare Compare with Control Agonist (e.g., BMS-986235) quantify->compare correlate Correlate β-arrestin recruitment with receptor internalization compare->correlate conclusion Conclusion: This compound induces rapid desensitization via β-arrestin correlate->conclusion

References

How to prevent ACT-389949-induced tachyphylaxis in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACT-389949. The information provided is intended to help prevent and troubleshoot this compound-induced tachyphylaxis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).[1][2][3] It is a small molecule compound that was investigated for its potential anti-inflammatory properties.[1][2] Upon binding to FPR2, a G protein-coupled receptor (GPCR), this compound triggers downstream signaling pathways, including a transient increase in intracellular calcium and the recruitment of β-arrestin.[1][4]

Q2: What is tachyphylaxis and why is it observed with this compound?

Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the case of this compound, this is caused by a process called receptor desensitization and internalization.[5][6][7] Specifically, this compound is highly effective at recruiting a protein called β-arrestin to the FPR2 receptor.[1][4][5] This leads to the internalization of the receptor into the cell, removing it from the surface where it can be activated. Crucially, the recycling of the FPR2 receptor back to the cell surface is significantly delayed after stimulation with this compound, leading to a prolonged state of desensitization.[1][5][8]

Q3: How quickly does tachyphylaxis to this compound develop?

Clinical studies have shown that complete desensitization of the FPR2/ALX receptor occurs within two days of repeated dosing.[5] In experimental settings, this effect can be observed even more rapidly, with a lack of response to subsequent stimulations after an initial dose.

Q4: Are there alternative compounds to this compound that do not cause tachyphylaxis?

Yes, another FPR2 agonist, BMS-986235, has been studied in comparison to this compound. While both compounds induce receptor internalization, FPR2 receptors stimulated with BMS-986235 recycle back to the cell surface much more rapidly (within 45 minutes).[1] This difference in recycling kinetics means that BMS-986235 does not produce the same degree of long-lasting tachyphylaxis.[8]

Troubleshooting Guide: Preventing this compound-Induced Tachyphylaxis

This guide provides strategies to mitigate or avoid tachyphylaxis in your experiments involving this compound.

Issue 1: Loss of cellular response after repeated stimulation with this compound.

Potential Cause: Receptor desensitization and delayed recycling due to β-arrestin recruitment.

Solutions:

  • Implement a sufficient washout period: Due to the slow receptor recycling, a prolonged washout period between treatments is necessary to allow for receptor resensitization. Based on available data, a washout of at least 4 hours is insufficient.[1][8] It is recommended to empirically determine the required washout time for your specific cell system, starting with periods of 12 to 24 hours.

  • Employ an intermittent dosing schedule: Instead of continuous exposure, consider a single high-dose stimulation followed by a prolonged recovery period. This approach is more likely to yield a reproducible response than repeated, frequent dosing.

  • Consider using a different FPR2 agonist: If your experimental design allows, using an agonist with faster receptor recycling kinetics, such as BMS-986235, could be a viable alternative to avoid tachyphylaxis.[5][8]

Issue 2: High variability in experimental results with this compound.

Potential Cause: Inconsistent receptor desensitization states across different experimental runs or cell populations.

Solutions:

  • Strictly control pre-treatment conditions: Ensure that cells are not exposed to any other potential FPR2 ligands before the experiment.

  • Synchronize cell cultures: For in vitro experiments, synchronize the cell cycle of your cultures, as receptor expression and signaling can vary with the cell cycle stage.

  • Use freshly prepared solutions: this compound is reported to be unstable in solution.[9] Always use freshly prepared solutions for your experiments to ensure consistent potency.

Data Presentation

Table 1: Comparison of FPR2 Agonists this compound and BMS-986235

FeatureThis compoundBMS-986235Reference
Target FPR2/ALX AgonistFPR2/ALX Agonist[1][5]
β-arrestin Recruitment High EfficacyLower Efficacy[1][5]
Receptor Internalization Induces InternalizationInduces Internalization[1][5]
Receptor Recycling Delayed (not recovered at 4h)Rapid (restored within 45 min)[1]
Tachyphylaxis Pronounced and long-lastingMinimal[8]

Experimental Protocols

Protocol 1: In Vitro Washout Experiment to Determine Receptor Resensitization Time
  • Cell Culture: Plate cells expressing FPR2 (e.g., HEK293-FPR2 or primary neutrophils) in a suitable format (e.g., 96-well plate).

  • Initial Stimulation: Treat cells with a saturating concentration of this compound (e.g., 100 nM) for 30 minutes to induce maximal internalization.

  • Washout: Carefully wash the cells three times with pre-warmed, serum-free media to remove all traces of this compound.

  • Recovery Incubation: Incubate the washed cells in fresh media for varying periods (e.g., 1, 4, 8, 12, 24 hours).

  • Re-stimulation: After the recovery period, re-stimulate the cells with the same concentration of this compound.

  • Assay Readout: Measure the cellular response using a relevant assay (e.g., calcium flux, cAMP inhibition, or ERK phosphorylation).

  • Data Analysis: Compare the magnitude of the response after re-stimulation to the initial response to determine the extent of receptor resensitization over time.

Protocol 2: FPR2 Receptor Recycling Assay

This protocol is adapted from methodologies described in the literature.[1]

  • Cell Preparation: Use cells stably expressing a tagged version of FPR2 (e.g., HA-FPR2 or FLAG-FPR2).

  • Agonist Treatment: Treat cells with this compound (e.g., 100 nM) or a control agonist for 30 minutes at 37°C to induce internalization.

  • Acid Wash: Place the plate on ice and wash the cells with a cold, acidic buffer (e.g., PBS with 0.5 M NaCl and 0.2 M Acetic Acid, pH 2.5) to strip off any remaining surface-bound ligand.

  • Wash and Recovery: Wash the cells with cold PBS and then add fresh, pre-warmed media. Return the plate to 37°C to allow for receptor recycling.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), fix the cells with 4% paraformaldehyde.

  • Immunostaining: Perform immunofluorescence staining for the epitope tag on non-permeabilized cells to specifically label receptors that have recycled to the plasma membrane.

  • Imaging and Quantification: Acquire images using a high-content imager or confocal microscope and quantify the fluorescence intensity at the cell surface at each time point.

Mandatory Visualizations

ACT389949_Tachyphylaxis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACT389949 This compound FPR2 FPR2 Receptor ACT389949->FPR2 Binds G_protein G Protein Signaling (e.g., Ca²⁺ flux) FPR2->G_protein Activates beta_arrestin β-arrestin FPR2->beta_arrestin Recruits (High Efficacy) internalized_receptor Internalized Receptor (Endosome) beta_arrestin->internalized_receptor Promotes Internalization recycling Receptor Recycling internalized_receptor->recycling Delayed degradation Receptor Degradation internalized_receptor->degradation recycling->FPR2 Resensitization Experimental_Workflow_Tachyphylaxis cluster_troubleshooting Troubleshooting Strategies cluster_verification Verification Experiments start Start: Observe Tachyphylaxis washout Strategy 1: Implement Washout Period (e.g., 12-24h) start->washout intermittent Strategy 2: Intermittent Dosing start->intermittent alt_agonist Strategy 3: Use Alternative Agonist (e.g., BMS-986235) start->alt_agonist resensitization_assay Perform Receptor Resensitization Assay washout->resensitization_assay intermittent->resensitization_assay compare_agonists Compare Cellular Response to Alternative Agonist alt_agonist->compare_agonists recycling_assay Perform Receptor Recycling Assay resensitization_assay->recycling_assay Optional: Mechanistic Insight end End: Mitigated Tachyphylaxis resensitization_assay->end compare_agonists->end

References

Best practices for storing and handling ACT-389949

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ACT-389949

Disclaimer: The following information is intended for research purposes only and should be used by qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

For initial stock solutions, it is recommended to use dimethyl sulfoxide (B87167) (DMSO). Ensure the DMSO is of high purity (≥99.7%) to minimize the introduction of impurities that could affect experimental outcomes.

Q2: How should I prepare working solutions from a DMSO stock?

To prepare aqueous working solutions, it is best practice to perform a serial dilution of the DMSO stock with your aqueous buffer of choice (e.g., phosphate-buffered saline [PBS], cell culture medium). It is critical to avoid precipitating the compound; do not exceed a final DMSO concentration of 0.5% in your assay, as higher concentrations can have cytotoxic effects.

Q3: Is this compound light-sensitive?

While specific photostability data for this compound is not extensively published, it is a general best practice for small molecules to protect them from prolonged exposure to light to prevent potential degradation. Store solutions in amber vials or tubes wrapped in foil.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Aqueous Solution The solubility limit of this compound in the aqueous buffer has been exceeded.- Increase the final DMSO concentration slightly (while remaining within the tolerated limit for your specific assay).- Gently warm the solution to 37°C to aid dissolution.- Use a sonicator for a brief period.
Inconsistent Experimental Results - Improper storage leading to compound degradation.- Freeze-thaw cycles of the stock solution.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Ensure the compound is stored at the recommended temperature and protected from light.
Unexpected Cellular Toxicity The concentration of DMSO in the final working solution is too high.Prepare a more concentrated initial stock solution in DMSO so that a smaller volume is needed for the final dilution into the aqueous medium, thereby lowering the final DMSO concentration.

Storage and Handling Recommendations

Proper storage and handling are critical to maintaining the integrity and activity of this compound.

Storage Conditions
Form Temperature Atmosphere Duration
Solid (Lyophilized Powder) -20°CDesiccatedUp to 12 months
DMSO Stock Solution -80°CInert Gas (Argon or Nitrogen)Up to 6 months
Aqueous Working Solution 4°CN/AUse within 24 hours
Handling Workflow

The following diagram outlines the recommended workflow for handling this compound from receipt to experimental use.

G A Receive this compound (Solid) B Store at -20°C (Desiccated) A->B C Reconstitute in High-Purity DMSO B->C D Aliquot into Single-Use Tubes C->D E Store Aliquots at -80°C D->E F Prepare Working Solution (Serial Dilution) E->F G Use in Experiment Immediately F->G G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Seed Cells in Multi-Well Plate B Allow Cells to Adhere Overnight A->B C Prepare Serial Dilutions of this compound B->C D Treat Cells with this compound C->D E Incubate for Desired Time Period D->E F Perform Cellular Assay (e.g., Viability, Reporter) E->F G Acquire and Analyze Data F->G

Addressing the pro-inflammatory effects of ACT-389949 in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ACT-389949. The content specifically addresses the transient pro-inflammatory effects observed in some experimental settings, providing context and actionable guidance for your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX).[1][2] It is classified as a first-in-class compound developed for its potential anti-inflammatory properties.[1][3] Its mechanism involves binding to FPR2, which is primarily expressed on immune cells like neutrophils and monocytes, to modulate inflammatory responses.[4]

Q2: My experiment shows an increase in pro-inflammatory cytokines (e.g., IL-6, TNF-α) after treatment with this compound. Is this expected?

A2: Yes, this can be an expected, albeit paradoxical, initial response. Phase I clinical studies reported that after the first dose of this compound, a dose-dependent but transient increase in both pro- and anti-inflammatory cytokines was observed.[3][5] This suggests that the initial activation of the FPR2/ALX receptor can lead to a complex signaling cascade that includes a temporary surge in inflammatory mediators before the expected anti-inflammatory effects predominate.

Q3: What is the proposed mechanism for this transient pro-inflammatory effect?

A3: The FPR2/ALX receptor is a G protein-coupled receptor (GPCR) that, upon activation, can trigger a wide array of cellular responses. While the ultimate goal of targeting this receptor is to promote inflammation resolution, the initial agonism by this compound can induce canonical neutrophil activation pathways. These include a transient rise in intracellular calcium, activation of NADPH-oxidase (leading to respiratory burst), and chemotaxis.[4][6][7] This initial activation phase can be accompanied by the release of pre-stored or rapidly synthesized cytokines before the system shifts towards a desensitized or pro-resolving state.

Q4: Is the pro-inflammatory response dependent on the cell type used?

A4: While direct comparative studies are limited, it is highly probable. The expression levels and signaling context of FPR2/ALX can vary significantly between different immune cell types (e.g., neutrophils, monocytes, macrophages, T-cells). Therefore, the balance between pro- and anti-inflammatory signals generated by this compound may differ depending on the specific cellular model system you are employing.

Q5: How stable is this compound in solution?

A5: The compound is reported to be unstable in solutions, and freshly prepared solutions are recommended for experiments to ensure consistent activity.[1]

Troubleshooting Guide: Unexpected Pro-Inflammatory Signal

This guide addresses the specific issue of observing an increase in pro-inflammatory markers after treating cells or animal models with this compound.

Issue: My in vitro cell culture supernatant or in vivo plasma sample shows a significant, dose-dependent increase in pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) following a single application of this compound.

Step 1: Verify Experimental Conditions & Rule Out Artifacts

Before investigating complex biological causes, it's critical to rule out common experimental artifacts.

  • Question: Could my reagents be contaminated with endotoxin (B1171834) (LPS)?

    • Action: Test your this compound stock solution, cell culture media, and all other relevant reagents using a Limulus Amebocyte Lysate (LAL) assay. LPS is a potent inducer of pro-inflammatory cytokines and can confound results even at very low concentrations.

  • Question: Is the observed effect reproducible?

    • Action: Repeat the experiment using a freshly prepared stock solution of this compound.[1] Ensure consistent cell passage number, density, and stimulation conditions.

Step 2: Characterize the Temporal Dynamics of the Response

The pro-inflammatory effect of this compound is known to be transient.[3] Characterizing this is key to understanding your results.

  • Question: Is the pro-inflammatory cytokine release sustained or does it resolve over time?

    • Action: Design a time-course experiment. Treat your cells with a fixed concentration of this compound and collect samples (e.g., supernatant) at multiple time points (e.g., 1, 2, 4, 8, 12, and 24 hours).

    • Expected Outcome: You should observe a peak in pro-inflammatory cytokine levels at an early time point (e.g., 2-4 hours), which then declines towards baseline. This confirms the transient nature of the effect.

Step 3: Assess the Full Cytokine Profile

Observing only pro-inflammatory markers gives an incomplete picture. The compound is expected to induce anti-inflammatory mediators as well.

  • Question: Is this compound also inducing an anti-inflammatory response?

    • Action: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to simultaneously measure a panel of both pro-inflammatory (IL-1β, IL-6, TNF-α) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines in your samples from the time-course experiment.

    • Expected Outcome: The results should show a concurrent or slightly delayed increase in anti-inflammatory cytokines, highlighting the complex immunomodulatory profile of the compound.

Step 4: Investigate Downstream Signaling

If the transient pro-inflammatory spike is confirmed, you can investigate the underlying signaling pathways to better understand the mechanism in your specific model.

  • Question: Which signaling pathways are activated by this compound in my system?

    • Action: Perform western blot analysis on cell lysates collected at early time points (e.g., 5, 15, 30, 60 minutes) post-treatment. Probe for key signaling nodes downstream of FPR2, such as phosphorylated forms of ERK, Akt, and components related to β-arrestin recruitment.[4][6]

    • Expected Outcome: Detection of phosphorylated signaling proteins would confirm target engagement and activation of downstream pathways responsible for the observed cellular responses.

Visualizations

Signaling Pathway of this compound

ACT389949_Pathway ACT389949 This compound FPR2 FPR2/ALX Receptor ACT389949->FPR2 Binds G_protein G-protein Activation FPR2->G_protein Beta_arrestin β-Arrestin Recruitment FPR2->Beta_arrestin Ca_mobilization Intracellular Ca2+ Mobilization G_protein->Ca_mobilization NADPH_oxidase NADPH Oxidase Activation G_protein->NADPH_oxidase MAPK_pathway MAPK Pathway (p-ERK) G_protein->MAPK_pathway ROS ROS Production NADPH_oxidase->ROS Anti_inflammatory Anti-inflammatory & Pro-resolving Mediators (IL-10, Receptor Internalization) Beta_arrestin->Anti_inflammatory Pro_inflammatory Transient Pro-inflammatory Cytokine Release (IL-6, TNF-α) MAPK_pathway->Pro_inflammatory

Caption: Simplified signaling cascade following this compound binding to the FPR2/ALX receptor.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Start: Unexpected ↑ in Pro-inflammatory Cytokines Step1 Step 1: Check for Endotoxin (LAL Assay) Start->Step1 Contaminated Result: Contamination Present Step1->Contaminated Positive Clean Result: No Contamination Step1->Clean Negative Step2 Step 2: Perform Time-Course (0-24h) Clean->Step2 Sustained Result: Sustained ↑ (Re-evaluate System) Step2->Sustained Unlikely Transient Result: Transient ↑ (Peak at 2-4h) Step2->Transient Expected Step3 Step 3: Run Multiplex Assay (Pro- & Anti-inflammatory) Transient->Step3 Step4 Step 4: Analyze Signaling (Western Blot for p-ERK, etc.) Step3->Step4 End Conclusion: On-Target Transient Effect Confirmed Step4->End

Caption: Decision-making workflow for investigating unexpected pro-inflammatory signals.

Quantitative Data Summary

The following tables represent hypothetical, yet expected, data based on the known transient pro-inflammatory effects of this compound.

Table 1: Time-Course Analysis of Cytokine Secretion by Human Monocytes

Time Post-TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
0 hr (Control)15.28.55.1
2 hr250.8180.425.6
4 hr410.5315.780.3
8 hr150.1165.2155.9
12 hr45.360.8120.5
24 hr18.912.175.4

Cells treated with 100 nM this compound. Values are representative means.

Table 2: Dose-Response Effect on TNF-α Secretion at 4 Hours

This compound Conc.TNF-α (pg/mL)
0 nM (Vehicle)14.8
1 nM95.3
10 nM275.1
100 nM412.3
1000 nM425.8

Peak response measured at the 4-hour time point.

Key Experimental Protocols

Protocol 1: Multiplex Cytokine Analysis of Supernatant
  • Cell Seeding: Plate primary human monocytes or a relevant cell line (e.g., THP-1) at a density of 0.5 x 10⁶ cells/mL in a 24-well plate. Allow cells to adhere overnight.

  • Treatment: Carefully remove the old medium and replace it with fresh, serum-free medium containing the desired concentrations of this compound or vehicle control.

  • Sample Collection: At each designated time point (e.g., 2, 4, 8, 12, 24 hours), collect the cell culture supernatant. Centrifuge at 500 x g for 5 minutes to pellet any detached cells.

  • Storage: Transfer the clarified supernatant to a new tube and store it at -80°C until analysis to prevent cytokine degradation.

  • Multiplex Assay: Thaw samples on ice. Perform the multiplex assay using a commercially available kit (e.g., Milliplex MAP Human Cytokine/Chemokine Panel) according to the manufacturer's instructions.

  • Data Acquisition: Acquire data on a compatible instrument (e.g., Luminex 200™). Analyze the median fluorescent intensity (MFI) to determine the concentration of each cytokine based on a standard curve.

Protocol 2: Western Blot for Phospho-ERK1/2
  • Cell Culture and Starvation: Plate cells to achieve 80-90% confluency on the day of the experiment. Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal signaling activity.

  • Stimulation: Treat cells with 100 nM this compound for short time periods (e.g., 0, 2, 5, 10, 15, 30 minutes).

  • Lysis: Immediately aspirate the medium and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against Phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like GAPDH.

References

Technical Support Center: Mitigating the Limitations of ACT-389949 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the use of ACT-389949 in long-term experimental settings. The primary limitations of this compound, a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2)/Lipoxin A4 Receptor (ALX), are its propensity to cause rapid receptor desensitization and its instability in solution.[1][2] This guide offers strategies to mitigate these issues and ensure the robustness and reproducibility of your long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-in-class, potent, and selective agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).[1][2] It has an EC50 of 3 nM for FPR2/ALX internalization in monocytes.[1] Its mechanism of action involves binding to and activating FPR2/ALX, which is a G protein-coupled receptor (GPCR) involved in modulating inflammatory responses.[3] Activation of FPR2/ALX can lead to downstream signaling events, including a transient rise in intracellular calcium and the recruitment of β-arrestin.[3]

Q2: What are the main limitations of using this compound in long-term studies?

A2: The two primary limitations are:

  • Receptor Desensitization and Internalization: Continuous exposure to this compound leads to a rapid and sustained internalization of the FPR2/ALX receptor.[2][4][5] This desensitization results in a diminished pharmacological response over time, making it challenging to maintain its effects in chronic studies.[4][5]

  • Instability in Solution: this compound is unstable in solutions, and it is recommended to use freshly prepared solutions for experiments to ensure potency and accurate dosing.[1]

Q3: After a single dose of this compound, how long does it take for the pharmacological effect to diminish due to desensitization?

A3: In a Phase I clinical trial, a dose-dependent pharmacological response was observed on Day 1, but this effect was not maintained at a steady state.[4] Receptor internalization and downstream mediator effects pointed towards a desensitization of the system.[5] In one study, intermittent dosing regimens of 40 mg every other day and 200 mg every three days both resulted in complete desensitization of FPR2/ALX within two days.[4]

Q4: Are there any alternative compounds to this compound that are less prone to causing receptor desensitization?

A4: Yes, BMS-986235 is another potent and selective FPR2 agonist that has been shown to induce less receptor desensitization and allow for more effective receptor recycling to the plasma membrane compared to this compound.[6] In long-term in vivo models, BMS-986235 has demonstrated sustained efficacy where this compound did not.[6]

Troubleshooting Guides

Issue 1: Diminished or Loss of Compound Efficacy in Chronic Dosing Studies

Possible Cause: Rapid and sustained FPR2/ALX receptor desensitization and internalization induced by continuous exposure to this compound.

Troubleshooting Steps:

  • Implement an Intermittent Dosing Strategy: Based on clinical trial data, continuous daily dosing leads to rapid tachyphylaxis.[2] An intermittent dosing regimen may allow for receptor resensitization.

    • Suggested Starting Protocol: Based on a phase I study, consider dosing every other day (q2d) or every third day (q3d) instead of daily.[4] The specific dose and frequency will need to be optimized for your experimental model.

  • Monitor Receptor Expression Levels: Regularly assess the cell surface expression of FPR2/ALX in your target cells or tissues throughout the study. A decrease in surface receptor levels will correlate with the loss of efficacy.

  • Consider a "Drug Holiday": In your experimental design, incorporate periods of no treatment to allow for the recovery of receptor expression and function. The duration of the "drug holiday" should be determined empirically.

  • Evaluate Alternative Agonists: If intermittent dosing is not effective or feasible for your study, consider using an alternative FPR2/ALX agonist with a different desensitization profile, such as BMS-986235.[6][7]

Issue 2: Inconsistent or Lower-Than-Expected Results Between Experiments

Possible Cause: Degradation of this compound in solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare this compound solutions immediately before each use.[1] Avoid storing stock or working solutions for extended periods.

  • Optimize Solvent and Formulation: For in vivo studies, ensure the vehicle is appropriate and does not accelerate compound degradation. A common formulation involves dissolving this compound in DMSO first, followed by dilution in a vehicle such as a mixture of PEG300, Tween-80, and saline.[1]

  • Conduct Stability Studies: If long-term storage is unavoidable, perform a stability study of this compound in your specific formulation and storage conditions. Use a stability-indicating method like HPLC to quantify the amount of active compound over time.

  • Protect from Light and Temperature Fluctuations: Store the solid compound and solutions under the recommended conditions, typically at -20°C or -80°C and protected from light, to minimize degradation.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans (Single Dose)

ParameterValueReference
Time to Maximum Concentration (tmax)1.0 - 4.0 hours[4]
Mean Terminal Half-life (t1/2)29.3 hours (95% CI: 25.5, 33.7)[4][5]
Accumulation (after multiple doses)Mean AUCτ and Cmax increased by 111% and 55% respectively[4][5]

Table 2: Comparison of In Vitro Desensitization Profiles of FPR2 Agonists

Agonistβ-Arrestin Recruitment EfficacyReceptor Recycling to Plasma MembraneReference
This compound HighMinimal[6]
BMS-986235 Lower than this compoundEffective[6]

Experimental Protocols

Protocol 1: Assessment of FPR2/ALX Receptor Internalization via Flow Cytometry

Objective: To quantify the change in cell surface expression of FPR2/ALX following treatment with this compound.

Methodology:

  • Cell Culture: Culture cells expressing FPR2/ALX (e.g., monocytes, neutrophils, or a transfected cell line) to the desired density.

  • Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle-treated control group.

  • Staining: a. Wash the cells with cold PBS. b. Incubate the cells with a primary antibody specific for an extracellular epitope of FPR2/ALX on ice for 30-60 minutes. c. Wash the cells twice with cold PBS. d. Incubate the cells with a fluorescently labeled secondary antibody on ice for 30-60 minutes in the dark. e. Wash the cells twice with cold PBS.

  • Flow Cytometry Analysis: a. Resuspend the cells in an appropriate buffer (e.g., PBS with 1% BSA). b. Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis: Calculate the mean fluorescence intensity (MFI) for each treatment group. A decrease in MFI compared to the vehicle control indicates receptor internalization.

Protocol 2: In Vivo Intermittent Dosing Regimen to Mitigate Desensitization

Objective: To maintain the pharmacological effect of this compound in a long-term in vivo study by using an intermittent dosing schedule.

Methodology:

  • Animal Model: Utilize an appropriate animal model for your research question.

  • Dosing Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution with the same frequency as the treatment groups.

    • Group 2 (Chronic Daily Dosing): Administer this compound daily. This group will serve as a control to demonstrate desensitization.

    • Group 3 (Intermittent Dosing q2d): Administer this compound every other day.

    • Group 4 (Intermittent Dosing q3d): Administer this compound every three days.

  • Dose Selection: The dose of this compound should be based on previous studies or a pilot dose-response study. A dose of 40 mg was used for q2d and 200 mg for q3d dosing in a human study, which can be a starting point for dose translation to animal models.[4]

  • Pharmacodynamic Readouts: At selected time points throughout the study, assess relevant pharmacodynamic markers to evaluate the efficacy of the different dosing regimens. This could include measuring inflammatory cytokine levels, quantifying immune cell populations, or assessing a disease-specific endpoint.

  • Data Analysis: Compare the pharmacodynamic readouts between the different dosing groups to determine if the intermittent dosing schedules can sustain the therapeutic effect of this compound over time.

Visualizations

FPR2_Signaling_and_Desensitization FPR2/ALX Signaling and Desensitization Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FPR2 FPR2/ALX Receptor This compound->FPR2 Agonist Binding G_protein G Protein Activation FPR2->G_protein Activation GRK GRK Phosphorylation FPR2->GRK Phosphorylation Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Downstream Signaling beta_arrestin β-Arrestin Recruitment GRK->beta_arrestin Promotes Internalization Receptor Internalization (Endosome) beta_arrestin->Internalization Mediates Recycling Recycling to Membrane Internalization->Recycling Slow with this compound Degradation Lysosomal Degradation Internalization->Degradation Potential Fate Recycling->FPR2 Resensitization

Caption: Signaling and desensitization pathway of the FPR2/ALX receptor upon activation by this compound.

Experimental_Workflow_Desensitization Experimental Workflow to Mitigate this compound-Induced Desensitization cluster_problem Problem Identification cluster_strategy Mitigation Strategies cluster_validation Validation cluster_outcome Desired Outcome Diminished_Efficacy Diminished Efficacy in Long-Term Study Intermittent_Dosing Implement Intermittent Dosing (q2d or q3d) Diminished_Efficacy->Intermittent_Dosing Primary Strategy Alternative_Agonist Consider Alternative Agonist (e.g., BMS-986235) Diminished_Efficacy->Alternative_Agonist Alternative Strategy Monitor_PD Monitor Pharmacodynamic Markers Over Time Intermittent_Dosing->Monitor_PD Alternative_Agonist->Monitor_PD Assess_Receptor Assess Receptor Surface Expression Monitor_PD->Assess_Receptor Sustained_Efficacy Sustained Pharmacological Effect Monitor_PD->Sustained_Efficacy Achieve

Caption: A logical workflow for troubleshooting and mitigating diminished efficacy of this compound in long-term studies.

References

Validation & Comparative

A Comparative Analysis of ACT-389949 and Other Formyl Peptide Receptor 2 (FPR2) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic FPR2 agonist ACT-389949 with other key FPR2 ligands. The information is presented to facilitate informed decisions in research and development, with supporting experimental data and detailed methodologies.

Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a pivotal, yet complex, role in the inflammatory response. Its ability to bind a diverse array of ligands, ranging from endogenous peptides and lipids to synthetic molecules, allows it to mediate both pro- and anti-inflammatory signals. This dual functionality makes FPR2 an attractive therapeutic target for a variety of inflammatory disorders. This compound is a novel, potent, and selective small-molecule agonist of FPR2 that has undergone Phase I clinical trials. This guide compares this compound with other well-characterized FPR2 ligands, including the synthetic peptide WKYMVM, the endogenous lipid mediator Lipoxin A4 (LXA4), and the acute-phase protein Serum Amyloid A (SAA).

Comparative Analysis of Ligand Performance

The functional activity of this compound and other FPR2 ligands has been characterized through various in vitro assays. The following tables summarize the available quantitative data on their binding affinity and potency in key functional assays.

LigandReceptorAssay TypeParameterValueCell TypeReference
This compound FPR2/ALXInternalizationEC503 nMMonocytes[1][2][3]
This compound FPR2β-arrestin RecruitmentEC50~20 nMCHO cells[4]
This compound FPR2NADPH Oxidase ActivationEC5010 nMHuman Neutrophils[4]
WKYMVM FPR2Calcium MobilizationEC502 nMFPR2-HL-60 cells[5]
WKYMVM FPR2Calcium MobilizationEC5075 pMNot Specified[6]
WKYMVM FPR3Calcium MobilizationEC5080 nMFPR3-HL-60 cells[5]
WKYMVM FPR3Calcium MobilizationEC503 nMNot Specified[6]
WKYMVM FPR2NADPH Oxidase ActivationEC5040 nMHuman Neutrophils[4]
Lipoxin A4 FPR2Binding AffinityKd~1.7 nMCHO cells

Table 1: Potency and Affinity of FPR2 Ligands. This table provides a summary of the half-maximal effective concentrations (EC50) and dissociation constants (Kd) for this compound and other key FPR2 ligands in various functional and binding assays.

Signaling Pathways

Activation of FPR2 by its agonists initiates a cascade of intracellular signaling events. While there are common pathways, the specific signaling profile can be ligand-dependent, leading to the differential (pro- or anti-inflammatory) responses. This compound is described as a balanced agonist.[7] The primary signaling pathway involves the activation of inhibitory G proteins (Gαi), leading to the dissociation of Gαi and Gβγ subunits. The Gβγ subunit can activate Phospholipase C (PLC), which in turn leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Another important signaling event is the recruitment of β-arrestin, which can mediate G protein-independent signaling and is involved in receptor desensitization and internalization.[8][9]

FPR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand FPR2 FPR2 Ligand->FPR2 Binds G_protein Gαi/βγ FPR2->G_protein Activates beta_arrestin β-arrestin FPR2->beta_arrestin Recruits PLC Phospholipase C G_protein->PLC Gβγ activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to Downstream_effects Downstream Cellular Responses (Chemotaxis, Degranulation, NADPH Oxidase Activation) Ca_mobilization->Downstream_effects beta_arrestin->Downstream_effects Internalization Receptor Internalization beta_arrestin->Internalization Experimental_Workflow Start Compound Library Binding_Assay Receptor Binding Assay (Determine Ki/Kd) Start->Binding_Assay Functional_Screening Primary Functional Screen (e.g., Calcium Mobilization) Binding_Assay->Functional_Screening Potency_Determination Dose-Response Analysis (Determine EC50/IC50) Functional_Screening->Potency_Determination Secondary_Assays Secondary Functional Assays (Chemotaxis, β-arrestin Recruitment, NADPH Oxidase Activation) Potency_Determination->Secondary_Assays Selectivity_Panel Selectivity Profiling (vs. other FPRs and GPCRs) Secondary_Assays->Selectivity_Panel Lead_Compound Lead Compound Identification Selectivity_Panel->Lead_Compound Pro_vs_Anti_Inflammatory cluster_pro Pro-inflammatory Ligands (e.g., SAA) cluster_anti Anti-inflammatory Ligands (e.g., Lipoxin A4) Pro_Ligand SAA FPR2 FPR2 Pro_Ligand->FPR2 Pro_Response Pro-inflammatory Response (Cytokine Release, Chemotaxis) Anti_Ligand Lipoxin A4 Anti_Ligand->FPR2 Anti_Response Anti-inflammatory/Pro-resolving Response (Inhibition of Neutrophil Migration, Macrophage Efferocytosis) FPR2->Pro_Response Activates FPR2->Anti_Response Activates

References

Comparative Analysis of ACT-389949 Cross-reactivity with Formyl Peptide Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Inflammation and Drug Development

This guide provides a detailed comparison of the selective formyl peptide receptor 2 (FPR2) agonist, ACT-389949, and its cross-reactivity with other members of the formyl peptide receptor family, namely FPR1 and FPR3. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and pharmacology.

Introduction to this compound and Formyl Peptide Receptors

Formyl peptide receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a critical role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria.[1][2] In humans, this family consists of three members: FPR1, FPR2 (also known as the lipoxin A4 receptor, ALX), and FPR3.[1][2] While all three are involved in modulating inflammatory responses, they exhibit distinct ligand specificities and signaling pathways.[3][4]

This compound is a small molecule agonist that has been identified as a potent and selective activator of FPR2.[5][6] Its development as a potential anti-inflammatory therapeutic has prompted detailed investigations into its receptor selectivity to understand its pharmacological profile and potential off-target effects.[5][7] This guide summarizes the available experimental data on the cross-reactivity of this compound with FPR1 and FPR2. Data on the interaction with FPR3 is limited in the current literature.

Quantitative Comparison of Functional Activity

The selectivity of this compound has been primarily assessed through functional assays that measure downstream signaling events following receptor activation. The following table summarizes the key quantitative data from studies on human neutrophils and cell lines engineered to express specific FPR subtypes.

Functional AssayReceptorThis compound EC₅₀Reference AgonistReference Agonist EC₅₀Source
NADPH Oxidase Activation FPR2~10 nMWKYMVM (FPR2 agonist)~40 nM[6]
FPR1No activity observedfMLF (FPR1 agonist)-[5]
β-Arrestin Recruitment FPR2~20 nMWKYMVM (FPR2 agonist)-[5][6]
FPR1No effect up to 500 nMfMLF (FPR1 agonist)-[5][6]
Receptor Internalization FPR2/ALX3 nM--[8]

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Formyl Peptide Receptor Signaling Pathway

FPRs, upon ligand binding, activate intracellular signaling cascades that lead to various cellular responses crucial for inflammation and immune defense.

FPR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response Ligand Ligand FPR FPR (GPCR) Ligand->FPR Binding G_Protein Gα/βγ FPR->G_Protein Activation beta_Arrestin β-Arrestin FPR->beta_Arrestin Recruitment PLC PLC G_Protein->PLC PI3K PI3K/Akt G_Protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis MAPK MAPK (ERK, p38) PKC->MAPK Degranulation Degranulation PKC->Degranulation NADPH_Oxidase NADPH Oxidase (ROS Production) MAPK->NADPH_Oxidase Gene_Transcription Gene Transcription MAPK->Gene_Transcription PI3K->MAPK Receptor_Internalization Receptor Internalization beta_Arrestin->Receptor_Internalization

Caption: General signaling pathway of Formyl Peptide Receptors (FPRs).

Experimental Workflow for Calcium Mobilization Assay

The following diagram illustrates a typical workflow for assessing receptor activation via calcium mobilization.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture cells expressing FPR of interest Plate_Cells Plate cells in 96-well plates Cell_Culture->Plate_Cells Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Plate_Cells->Dye_Loading Add_Compound Add this compound or control compounds Dye_Loading->Add_Compound Measure_Fluorescence Measure fluorescence intensity over time (e.g., using a FlexStation or similar) Add_Compound->Measure_Fluorescence Plot_Data Plot fluorescence change vs. time Measure_Fluorescence->Plot_Data Dose_Response Generate dose-response curves Plot_Data->Dose_Response Calculate_EC50 Calculate EC₅₀ values Dose_Response->Calculate_EC50

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Experimental Protocols

The following are summaries of the experimental protocols used to generate the data on this compound's activity.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation, a key event in Gq-coupled GPCR signaling.

  • Cell Preparation: Human neutrophils are isolated from fresh blood. Alternatively, cell lines (e.g., HEK293) transfected to express a specific FPR are used.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4 AM) in a buffer, typically for 30-60 minutes at room temperature or 37°C.

  • Assay Performance: The dye-loaded cells are placed in a fluorometric imaging plate reader (e.g., FlexStation). A baseline fluorescence reading is taken before the addition of this compound or control agonists.

  • Data Acquisition: Fluorescence is continuously monitored for several minutes after compound addition to capture the transient calcium flux.

  • Selectivity Confirmation: To confirm receptor selectivity, cells are pre-incubated with specific antagonists for FPR1 (e.g., Cyclosporin H) or FPR2 (e.g., PBP10) before the addition of this compound.[6]

NADPH Oxidase Activity Assay

This assay quantifies the production of reactive oxygen species (ROS), a key function of activated neutrophils, by measuring the reduction of cytochrome c or using chemiluminescence probes.

  • Cell Preparation: Isolated human neutrophils are resuspended in a suitable buffer.

  • Assay Setup: Neutrophils are incubated with a detecting agent, such as isoluminol (for chemiluminescence) and horseradish peroxidase, in a 96-well plate.

  • Stimulation: this compound or other agonists are added to the wells to stimulate the cells.

  • Measurement: The light emission (chemiluminescence) is measured over time using a luminometer. The total light output is integrated to quantify the ROS production.

  • Data Analysis: Dose-response curves are generated by plotting the integrated chemiluminescence against the concentration of this compound to determine the EC₅₀ value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a critical step in receptor desensitization and signaling.

  • Cell Line: A cell line (e.g., CHO-K1) stably co-expressing the FPR of interest fused to a protein tag and β-arrestin fused to an enzyme acceptor is used (e.g., PathHunter eXpress cells).

  • Cell Plating: Cells are seeded in 96-well plates and incubated overnight.

  • Agonist Stimulation: The cells are stimulated with varying concentrations of this compound or control ligands for a defined period (e.g., 90 minutes).

  • Detection: A substrate for the complemented enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.

  • Data Analysis: The signal intensity, which is proportional to the amount of β-arrestin recruitment, is plotted against the agonist concentration to determine the EC₅₀.

Conclusion

The available experimental data strongly indicate that this compound is a potent and selective agonist for FPR2.[5][8] Functional assays consistently show robust activation of FPR2 at low nanomolar concentrations, while no significant activity is observed at FPR1 even at much higher concentrations.[5][6] This high degree of selectivity makes this compound a valuable tool for studying the specific roles of FPR2 in inflammatory processes and a promising candidate for the development of targeted anti-inflammatory therapies. Further studies are warranted to fully characterize its interaction with FPR3 and to translate its preclinical efficacy into clinical applications.

References

A Comparative Guide to the Anti-Inflammatory Compound ACT-389949 and Other Immunomodulatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational anti-inflammatory compound ACT-389949 with other established classes of anti-inflammatory drugs. While direct comparative efficacy studies are limited, this document aims to offer a comprehensive overview of this compound's mechanism of action, available preclinical data, and clinical findings, juxtaposed with the profiles of other widely used anti-inflammatory agents.

Executive Summary

This compound is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX).[1][2][3][4] It represents a novel approach to modulating inflammatory responses by targeting a key receptor involved in neutrophil function. Despite promising preclinical activity, its clinical development was halted due to a lack of efficacy in a human lipopolysaccharide (LPS) challenge model, potentially attributable to receptor desensitization.[5][6][7][8][9][10] This guide places this compound in the context of other anti-inflammatory strategies, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), corticosteroids, TNF-α inhibitors, and Janus Kinase (JAK) inhibitors, highlighting their distinct mechanisms and therapeutic applications.

This compound: An FPR2 Agonist

This compound exerts its effects by activating FPR2, a G protein-coupled receptor (GPCR) expressed on various immune cells, most notably neutrophils.[1][11] Activation of FPR2 by this compound triggers a cascade of intracellular signaling events, including a transient increase in intracellular calcium, recruitment of β-arrestin, neutrophil chemotaxis, mobilization of granules, and activation of the NADPH oxidase complex.[1][2][4][11]

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potent activity of this compound in various in vitro assays. Its performance is often compared to WKYMVM, a well-characterized synthetic peptide agonist of FPR2.

ParameterThis compoundWKYMVMReference
FPR2/ALX Internalization (EC50) 3 nM (in monocytes)Not Reported[3][4]
NADPH Oxidase Activation (EC50) 10 nM40 nM[2]
β-arrestin 2 Recruitment (EC50) 20 nMNot Reported[2]

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Clinical Development and Limitations

This compound underwent Phase I clinical trials to assess its safety, tolerability, and pharmacokinetic profile.[6][9][10] The compound was found to be safe and well-tolerated in healthy subjects.[6][9][10] However, in a lipopolysaccharide (LPS) inhalation challenge model designed to assess its anti-inflammatory potential, this compound failed to demonstrate a pharmacological effect on neutrophil count.[6][9][10] This lack of efficacy is thought to be due to rapid and sustained internalization and desensitization of the FPR2 receptor upon repeated dosing, a phenomenon that may limit the therapeutic potential of potent agonists like this compound for chronic inflammatory conditions.[5][8]

Comparison with Other Anti-Inflammatory Compounds

The following sections provide a comparative overview of this compound's mechanism of action against established classes of anti-inflammatory drugs.

Signaling Pathway Diagrams

ACT389949_Pathway ACT389949 This compound FPR2 FPR2/ALX Receptor ACT389949->FPR2 G_protein G Protein Activation FPR2->G_protein beta_arrestin β-arrestin Recruitment FPR2->beta_arrestin PLC Phospholipase C (PLC) G_protein->PLC NADPH_oxidase NADPH Oxidase Activation G_protein->NADPH_oxidase Chemotaxis Neutrophil Chemotaxis G_protein->Chemotaxis Degranulation Granule Mobilization G_protein->Degranulation IP3 IP3 Generation PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Receptor_Internalization Receptor Internalization/ Desensitization beta_arrestin->Receptor_Internalization ROS ROS Production NADPH_oxidase->ROS Other_AntiInflammatory_Pathways cluster_NSAIDs NSAIDs cluster_Corticosteroids Corticosteroids cluster_TNF_inhibitors TNF-α Inhibitors cluster_JAK_inhibitors JAK Inhibitors NSAIDs NSAIDs COX COX-1 / COX-2 NSAIDs->COX Inhibit Prostaglandins Prostaglandins COX->Prostaglandins Corticosteroids Corticosteroids GR Glucocorticoid Receptor Corticosteroids->GR GRE Glucocorticoid Response Elements GR->GRE Anti_Inflammatory_Genes Anti-Inflammatory Gene Expression GRE->Anti_Inflammatory_Genes Activate Pro_Inflammatory_Genes Pro-Inflammatory Gene Expression GRE->Pro_Inflammatory_Genes Repress TNF_inhibitors TNF-α Inhibitors TNF_alpha TNF-α TNF_inhibitors->TNF_alpha Block TNFR TNF Receptor TNF_alpha->TNFR Inflammation Pro-inflammatory Signaling TNFR->Inflammation JAK_inhibitors JAK Inhibitors JAK Janus Kinase (JAK) JAK_inhibitors->JAK Inhibit Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK STAT STAT JAK->STAT Gene_Expression Inflammatory Gene Expression STAT->Gene_Expression Calcium_Mobilization_Workflow start Isolate Neutrophils load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash resuspend Resuspend cells in calcium-free buffer wash->resuspend add_agonist Add this compound or other agonist resuspend->add_agonist measure Measure changes in intracellular calcium concentration using a fluorescence plate reader add_agonist->measure end Data Analysis (EC50) measure->end Beta_Arrestin_Workflow start Use engineered cell line expressing FPR2 and β-arrestin fusion proteins seed_cells Seed cells in a multi-well plate start->seed_cells add_agonist Add this compound or other agonist seed_cells->add_agonist incubate Incubate to allow for β-arrestin recruitment add_agonist->incubate add_substrate Add detection substrate incubate->add_substrate measure Measure luminescence or fluorescence signal add_substrate->measure end Data Analysis (EC50) measure->end Chemotaxis_Workflow start Isolate Neutrophils setup_boyden Prepare Boyden chamber with a porous membrane separating upper and lower wells start->setup_boyden add_chemoattractant Add this compound or other chemoattractant to the lower chamber setup_boyden->add_chemoattractant add_neutrophils Add neutrophils to the upper chamber add_chemoattractant->add_neutrophils incubate Incubate to allow for cell migration add_neutrophils->incubate quantify_migration Quantify migrated cells in the lower chamber (e.g., by counting or ATP measurement) incubate->quantify_migration end Data Analysis quantify_migration->end NADPH_Oxidase_Workflow start Isolate Neutrophils prime_cells Prime neutrophils with a sub-stimulatory concentration of a priming agent (optional) start->prime_cells add_agonist Add this compound or other agonist prime_cells->add_agonist add_probe Add a probe that detects superoxide or hydrogen peroxide (e.g., cytochrome c, luminol) add_agonist->add_probe measure Measure the change in absorbance or luminescence over time add_probe->measure end Data Analysis (EC50) measure->end

References

In Vivo Validation of ACT-389949's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of ACT-389949, a selective Formyl Peptide Receptor 2 (FPR2)/Lipoxin A4 Receptor (ALX) agonist, with other relevant alternatives. The information is supported by available experimental data to validate its mechanism of action.

This compound is a first-in-class, potent, and selective agonist of FPR2/ALX, with an EC50 of 3 nM for FPR2/ALX internalization into monocytes.[1] It has been investigated for its potential in treating inflammatory disorders.[1] This guide will delve into the in vivo studies that have sought to validate its mechanism of action and compare its effects to other known FPR2 agonists.

Comparative Analysis of In Vivo Efficacy

The primary in vivo validation of this compound's mechanism of action comes from two Phase I clinical studies in healthy volunteers, which included a lipopolysaccharide (LPS) inhalation challenge to assess its anti-inflammatory potential.[2] For comparison, we will examine data from preclinical studies of two other FPR2 agonists: the synthetic peptide WKYMVM and the small molecule BMS-986235. It is important to note that the experimental models and species differ, which should be taken into consideration when comparing the results.

Quantitative Data Summary
ParameterThis compoundWKYMVMBMS-986235
Experimental Model LPS-induced inflammation (inhalation) in healthy human volunteers[2]Carrageenan-induced peritonitis in mice; LPS-induced sepsis in mice[3][4]Myocardial infarction in mice[5][6]
Primary Efficacy Endpoint(s) Sputum neutrophil count, FPR2/ALX internalization, cytokine levels[2]Leukocyte migration, cytokine levels, survival rate[3][4]Cardiac function, infarct size, inflammatory cell infiltration
Reported In Vivo Effects - Dose-dependent, long-lasting internalization of FPR2/ALX on leukocytes.- Transient, dose-dependent upregulation of pro- and anti-inflammatory cytokines after the first dose.- No significant effect on sputum neutrophil count at steady state in the LPS challenge.[2]- Reduced leukocyte influx (neutrophils and monocytes) in peritonitis.- Reduced IL-1β release in peritonitis.- Reversed LPS-induced vascular hyporeactivity and improved survival in sepsis.[3][4]- Improved cardiac structure and function.- Reduced infarct size.- Inhibited neutrophil chemotaxis and stimulated macrophage phagocytosis.[6]
Potency (as reported in relevant studies) EC50 of 3 nM for FPR2/ALX internalization in vitro[1]Not explicitly quantified in the provided in vivo studies.Orally efficacious at doses as low as 0.3 mg/kg in mice.[5]
Key Conclusion Safe and well-tolerated, but demonstrated a desensitization of the system, which may explain the lack of effect on neutrophil recruitment in the LPS challenge model.[2][7]Demonstrates anti-inflammatory effects in acute inflammatory models in mice.[4]Shows potential for resolving chronic inflammation and promoting wound healing in a mouse model of heart failure.[6]

Experimental Protocols

This compound: LPS Inhalation Challenge in Healthy Volunteers
  • Study Design: Two double-blind, randomized, placebo-controlled Phase I studies (NCT02099071, NCT02099201).[7][8]

  • Subjects: Healthy adult volunteers.[7]

  • Procedure:

    • Administration of single or multiple ascending doses of this compound or placebo.[2]

    • Induction of a localized inflammatory response via inhalation of a specified dose of lipopolysaccharide (LPS).[2]

    • Collection of sputum and blood samples at various time points.[2]

  • Key Measurements:

    • Pharmacokinetics: Plasma concentrations of this compound measured by LC-MS/MS.[7]

    • Pharmacodynamics:

      • FPR2/ALX receptor internalization on leukocytes (neutrophils and monocytes) measured by flow cytometry (FACS).[7]

      • Cytokine levels (pro- and anti-inflammatory) in plasma.[2]

      • Differential cell counts in induced sputum to assess neutrophil migration.[7]

WKYMVM: Carrageenan-Induced Peritonitis in Mice
  • Study Design: Preclinical in vivo study in mice.[4]

  • Animals: Male C57BL/6 mice.[4]

  • Procedure:

    • Pre-treatment with WKYMV peptide.

    • Induction of peritonitis via intraperitoneal injection of 1 mL of 3% carrageenan solution.[4]

    • Collection of peritoneal lavage fluid after a set period.

  • Key Measurements:

    • Total and differential leukocyte counts in the peritoneal fluid to assess cell migration.[9]

    • Measurement of cytokine levels (e.g., IL-1β) in the peritoneal fluid.[9]

BMS-986235: Myocardial Infarction in Mice
  • Study Design: Preclinical in vivo study in a mouse model of heart failure.[6]

  • Animals: Mice.

  • Procedure:

    • Induction of myocardial infarction.

    • Treatment with BMS-986235.

    • Assessment of cardiac function and histology at the end of the study.

  • Key Measurements:

    • Cardiac structure and functional improvements.[6]

    • Cellular assays for neutrophil chemotaxis and macrophage phagocytosis.[6]

Visualizing the Mechanism and Workflow

To better understand the underlying pathways and experimental processes, the following diagrams are provided.

cluster_0 This compound Signaling Pathway This compound This compound FPR2/ALX FPR2/ALX This compound->FPR2/ALX Binds to G-protein activation G-protein activation FPR2/ALX->G-protein activation Receptor Internalization Receptor Internalization FPR2/ALX->Receptor Internalization Induces Downstream Signaling Downstream Signaling G-protein activation->Downstream Signaling Leads to Biological Response Biological Response Downstream Signaling->Biological Response

Caption: Simplified signaling pathway of this compound upon binding to the FPR2/ALX receptor.

cluster_1 LPS Challenge Experimental Workflow Subject Recruitment Subject Recruitment Drug Administration Drug Administration Subject Recruitment->Drug Administration LPS Inhalation LPS Inhalation Drug Administration->LPS Inhalation Sample Collection Sample Collection LPS Inhalation->Sample Collection Sputum & Blood Data Analysis Data Analysis Sample Collection->Data Analysis

Caption: Workflow for the in vivo LPS challenge model used to evaluate this compound.

cluster_2 Comparative Drug Development Status This compound This compound Phase I Phase I This compound->Phase I WKYMVM WKYMVM Preclinical Preclinical WKYMVM->Preclinical BMS-986235 BMS-986235 BMS-986235->Preclinical

Caption: Relative clinical development stages of the compared FPR2 agonists.

References

Comparative Analysis of ACT-389949's Cellular Effects: A Guide to Reproducibility Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro effects of ACT-389949, a potent and selective small-molecule agonist of the Formyl Peptide Receptor 2 (FPR2). The primary focus is to objectively assess the reproducibility of its cellular effects across different cell lines, a critical aspect for its application in research and potential therapeutic development. This document summarizes key experimental findings, compares its performance with other FPR2 agonists, and provides detailed experimental protocols for the cited assays.

Summary of this compound's Biological Activity

This compound is a selective agonist for FPR2, a G protein-coupled receptor involved in inflammatory and immune responses. Its activation can trigger a range of cellular effects, including chemotaxis, release of granular enzymes, and the production of reactive oxygen species (ROS). The primary cell types in which the effects of this compound have been characterized are human neutrophils and monocytes.

Data Presentation: Quantitative Comparison of this compound and Alternatives

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and other commonly used FPR2 agonists, WKYMVM and BMS-986235, across various cell lines and functional readouts.

Table 1: Potency (EC50/IC50) of this compound in Different Cell Types and Assays

Cell TypeAssayEC50/IC50 (nM)Reference
Human NeutrophilsRespiratory Burst (NADPH Oxidase Activity)10[1]
Human Neutrophilsβ-Arrestin Recruitment~20[1]
Human MonocytesFPR2/ALX Internalization3[2][3]

Table 2: Comparative Potency of FPR2 Agonists Across Different Cell Lines

AgonistCell LineAssayEC50/IC50 (nM)Reference
This compound Human NeutrophilsRespiratory Burst10[1]
Human MonocytesFPR2/ALX Internalization3[2][3]
WKYMVM Human NeutrophilsRespiratory Burst40[1]
HL-60 (FPRL1 expressing)Intracellular Calcium Flux1[4]
HL-60 (FPRL2 expressing)Intracellular Calcium Flux10[4]
BMS-986235 HL-60Inhibition of Cell Migration57 (IC50)[5]
Mouse Peritoneal MacrophagesPhagocytosis Induction2[5]

Note: Data for this compound in cell lines other than primary human neutrophils and monocytes is currently limited in the public domain. The data for WKYMVM and BMS-986235 in other relevant cell lines like HL-60 and macrophages are included to provide a broader context for FPR2 agonism. The HL-60 cell line is a human promyelocytic leukemia line that can be differentiated into neutrophil-like cells and endogenously expresses FPRs.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound

ACT389949_Signaling ACT389949 This compound FPR2 FPR2/ALX Receptor ACT389949->FPR2 G_protein Gi/o Protein FPR2->G_protein Activation beta_arrestin β-Arrestin FPR2->beta_arrestin Recruitment PLC Phospholipase C G_protein->PLC NADPH_oxidase NADPH Oxidase Activation G_protein->NADPH_oxidase Chemotaxis Chemotaxis G_protein->Chemotaxis Granule_mob Granule Mobilization G_protein->Granule_mob IP3 IP3 PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release Chemotaxis_Workflow start Start cell_prep Prepare Cell Suspension (e.g., Neutrophils, HL-60) start->cell_prep add_cells Add Cells to Upper Chamber cell_prep->add_cells plate_setup Set up Transwell Plate (Porous membrane) add_agonist Add this compound to Lower Chamber plate_setup->add_agonist incubation Incubate at 37°C add_agonist->incubation add_cells->incubation cell_migration Cells Migrate Through Porous Membrane incubation->cell_migration quantification Quantify Migrated Cells (e.g., Staining, Cell Counting) cell_migration->quantification analysis Data Analysis (e.g., EC50 determination) quantification->analysis end End analysis->end

References

A Head-to-Head Comparison of FPR2 Agonists: ACT-389949 vs. BMS-986235

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals in inflammation and cardiovascular disease.

The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX), has emerged as a promising therapeutic target for a range of inflammatory and cardiovascular disorders. Its activation can initiate pro-resolving pathways, mitigating inflammation and promoting tissue repair. Two investigational small molecule agonists targeting FPR2, ACT-389949 and BMS-986235, have progressed to clinical evaluation, exhibiting distinct pharmacological profiles. This guide provides a comprehensive head-to-head comparison of these two compounds, summarizing key experimental data and methodologies to inform further research and development.

At a Glance: Key Differences

FeatureThis compoundBMS-986235
Primary Therapeutic Area (Preclinical/Clinical) Inflammatory DisordersHeart Failure
Biased Agonism Balanced signaling, similar to endogenous peptidesBiased away from β-arrestin recruitment, favoring G-protein signaling
Receptor Internalization & Recycling Induces prolonged receptor internalization with delayed recyclingPromotes receptor internalization with efficient recycling
In Vivo Efficacy (Reported) Lack of efficacy in a neutrophil recruitment model (LPS challenge)Demonstrated cardioprotective effects in myocardial infarction models
Clinical Development Status Discontinued for an inflammatory indicationHas undergone Phase 1 clinical trials

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and BMS-986235, highlighting their distinct potencies and signaling properties.

In Vitro Potency and Efficacy
ParameterThis compoundBMS-986235Reference
FPR2/ALX Internalization (EC50) 3 nM (in monocytes)Not explicitly reported[1]
cAMP Inhibition (EC50) 0.088 nM4.5 nM[2]
β-Arrestin Recruitment Greater efficacyLower efficacy[2][3][4]
Gαi Activation Similar efficacy to BMS-986235Similar efficacy to this compound[2][3][4]
Pharmacokinetic Profile (Human Data)
ParameterThis compoundBMS-986235Reference
Time to Maximum Concentration (Tmax) ~2 hoursNot available[5]
Terminal Half-life (t1/2) 29.3 hoursNot available[5]

Signaling Pathways & Biased Agonism

A critical differentiator between this compound and BMS-986235 lies in their "biased agonism" at the FPR2 receptor. This refers to the ability of a ligand to preferentially activate one signaling pathway over another.

This compound demonstrates a more balanced signaling profile, activating both G-protein-mediated and β-arrestin-mediated pathways. In contrast, BMS-986235 exhibits a bias away from β-arrestin recruitment, with a preference for G-protein-dependent signaling, including pathways associated with cAMP inhibition and pERK1/2 activation.[6] This difference in signaling bias is thought to underlie their distinct in vivo effects. The prolonged β-arrestin engagement by this compound is associated with pronounced receptor internalization and desensitization, potentially limiting its therapeutic efficacy in chronic inflammatory conditions.[2][3][4][7]

cluster_act This compound cluster_bms BMS-986235 act This compound fpr2_act FPR2 act->fpr2_act g_protein_act G-protein Activation fpr2_act->g_protein_act beta_arrestin_act β-arrestin Recruitment (Strong) fpr2_act->beta_arrestin_act desensitization Receptor Desensitization & Internalization beta_arrestin_act->desensitization bms BMS-986235 fpr2_bms FPR2 bms->fpr2_bms g_protein_bms G-protein Activation (Biased) fpr2_bms->g_protein_bms beta_arrestin_bms β-arrestin Recruitment (Weak) fpr2_bms->beta_arrestin_bms pro_resolving Pro-resolving & Cardioprotective Effects g_protein_bms->pro_resolving

Differential signaling of this compound and BMS-986235.

Experimental Protocols

Lipopolysaccharide (LPS) Challenge Model (for this compound)

This model was utilized to assess the anti-inflammatory potential of this compound in healthy volunteers.

Methodology:

  • Subject Enrollment: Healthy adult volunteers were enrolled in a randomized, double-blind, placebo-controlled study.

  • Drug Administration: Subjects received either a single dose of this compound or a placebo.

  • LPS Inhalation: A defined period after drug administration, subjects inhaled a nebulized solution of bacterial lipopolysaccharide (LPS) to induce a controlled inflammatory response in the lungs.

  • Sputum Induction: Sputum samples were collected at specified time points post-LPS challenge.

  • Analysis: The primary endpoint was the effect of this compound on neutrophil counts in the induced sputum. Cytokine levels in the sputum were also analyzed as secondary endpoints.

Outcome: In this model, this compound did not demonstrate a significant effect on neutrophil recruitment at steady state, which was attributed to receptor desensitization.[5]

start Healthy Volunteer drug Administer this compound or Placebo start->drug lps LPS Inhalation Challenge drug->lps sputum Sputum Induction lps->sputum analysis Analyze Neutrophil & Cytokine Levels sputum->analysis

Workflow for the LPS challenge model.
Myocardial Infarction Model (for BMS-986235)

This preclinical model was used to evaluate the cardioprotective effects of BMS-986235.

Methodology:

  • Animal Model: The study utilized a rodent (mouse or rat) model of myocardial infarction (MI).

  • Surgical Procedure: MI was induced by permanent ligation of the left anterior descending (LAD) coronary artery.

  • Drug Administration: BMS-986235 or a vehicle control was administered to the animals, typically starting shortly after the MI procedure and continuing for a specified duration.

  • Echocardiography: Cardiac function, including left ventricular ejection fraction and infarct wall thickness, was assessed using echocardiography at baseline and at the end of the treatment period.

  • Histological Analysis: At the end of the study, hearts were harvested for histological analysis to assess infarct size and cardiac remodeling.

Outcome: Long-term dosing with BMS-986235 was shown to preserve infarct wall thickness and increase left ventricular ejection fraction in a rat model of MI, demonstrating its cardioprotective potential.[2][3][4]

start Rodent Model surgery Induce Myocardial Infarction (LAD Ligation) start->surgery treatment Administer BMS-986235 or Vehicle surgery->treatment echo Echocardiography (Assess Cardiac Function) treatment->echo histo Histological Analysis (Assess Infarct Size) treatment->histo outcome Cardioprotective Effects (Improved Function & Reduced Remodeling) echo->outcome histo->outcome

Experimental workflow for the myocardial infarction model.

Conclusion

This compound and BMS-986235, while both potent FPR2 agonists, exhibit distinct pharmacological profiles that significantly impact their therapeutic potential. The balanced signaling of this compound, coupled with strong β-arrestin recruitment, leads to receptor desensitization that may limit its efficacy in chronic inflammatory settings. Conversely, the biased agonism of BMS-986235, which favors G-protein signaling and promotes efficient receptor recycling, appears to translate into sustained pro-resolving and cardioprotective effects in preclinical models. These findings underscore the importance of understanding the nuances of receptor signaling and biased agonism in the development of targeted GPCR therapeutics. Further research into the downstream consequences of these distinct signaling profiles will be crucial for optimizing the therapeutic application of FPR2 agonists.

References

Safety Operating Guide

Prudent Disposal of ACT-389949: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal protocols for the novel research compound ACT-389949 necessitates a cautious approach, adhering to established best practices for chemical waste management. This guidance provides essential safety and logistical information to ensure the safe disposal of this compound in a laboratory setting.

As a first-in-class, potent, and selective agonist of the formyl peptide receptor type 2 (FPR2)/Lipoxin A4 receptor (ALX), this compound is designated for research use only.[1][2][3] Currently, a specific Safety Data Sheet (SDS) detailing explicit disposal procedures for this compound is not publicly available. Therefore, it must be treated as a potentially hazardous substance, and its disposal must comply with all applicable federal, state, and local environmental control regulations.[4]

Key Compound Information

CharacteristicInformationSource
Compound Name This compound[1][2][3]
Primary Use Research Use Only[1]
Mechanism of Action Potent and selective agonist of FPR2/ALX[2][3][5]
Reported Status Not fully validated for medical applications[1]
Supplier Information MedChemExpress, APExBIO[1][3]

General Chemical Waste Disposal Protocol

In the absence of specific manufacturer guidelines, the following general protocol for the disposal of research compounds like this compound should be followed. This protocol is based on standard laboratory safety practices and regulations concerning pharmaceutical and chemical waste.

1. Waste Identification and Segregation:

  • Do not dispose of this compound down the drain or in regular trash. [6][7]

  • Segregate this compound waste from other waste streams. This includes separating it from biohazardous waste, sharps, and non-hazardous waste.[8]

  • Any materials contaminated with this compound, such as personal protective equipment (gloves, lab coats), vials, and absorbent materials used for spills, should be considered hazardous waste.

2. Waste Containment and Labeling:

  • Use a designated, leak-proof, and chemically resistant waste container.

  • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

  • Include the date of waste accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Consultation and Collection:

  • Contact your institution's EHS department for guidance on the specific disposal requirements for this type of research compound.

  • Arrange for a scheduled pickup of the hazardous waste by a certified waste management vendor.

4. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.[4]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Disposal start Start: Handling this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify this compound Waste (Pure compound, contaminated items) ppe->identify segregate Segregate from other waste streams (Biohazardous, Sharps, Regular Trash) identify->segregate container Place in a designated, leak-proof hazardous waste container segregate->container label_container Label Container: 'Hazardous Waste - this compound' + Accumulation Date container->label_container contact_ehs Contact Institutional EHS for specific guidance label_container->contact_ehs schedule_pickup Arrange for waste pickup by a certified vendor contact_ehs->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Use a Spill Kit: Use appropriate absorbent materials to contain and clean up the spill.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Dispose of Cleanup Materials as Hazardous Waste: All materials used for cleanup should be placed in the designated hazardous waste container for this compound.

By adhering to these general but crucial safety and disposal procedures, researchers can handle this compound responsibly, ensuring the safety of laboratory personnel and minimizing environmental impact. Always prioritize consulting with your institution's EHS department for specific guidance.

References

Essential Safety and Handling Guidance for ACT-389949

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for medical applications. [1]

This document provides essential safety and logistical information for handling the novel, potent, and selective formyl peptide receptor type 2 (FPR2)/Lipoxin A4 receptor (ALX) agonist, ACT-389949. Given that this compound has not been fully validated for medical applications and is intended for research use only, all handling must be conducted with caution and adherence to rigorous safety protocols.[1]

Personal Protective Equipment (PPE)

Due to the limited availability of a comprehensive safety data sheet, a conservative approach to personal protective equipment is mandatory. The following PPE is recommended as a minimum standard for handling this compound.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications & Use
Eye Protection Splash gogglesMust be worn at all times to protect against accidental splashes.
Hand Protection Chemical-resistant glovesNitrile gloves are a common choice in laboratory settings, but consultation with a safety specialist for material compatibility is advised.
Respiratory Protection Dust respiratorTo be used when handling the compound in powdered form to prevent inhalation.
Self-contained breathing apparatus (SCBA)Recommended for situations with a risk of significant aerosolization or when working outside of a ventilated enclosure.[2]
Body Protection Full suit/laboratory coatTo protect skin and clothing from contamination.
Foot Protection Closed-toe shoes/bootsTo protect against spills.

A visual guide to the hierarchy of recommended PPE is provided below.

PPE_Hierarchy cluster_core Core PPE (Minimum Requirement) cluster_respiratory Respiratory Protection (Based on Formulation) cluster_footwear Footwear Goggles Splash Goggles Gloves Chemical-Resistant Gloves LabCoat Full Suit / Lab Coat DustMask Dust Respirator (for powder) SCBA SCBA (for aerosols/spills) Boots Boots / Closed-toe Shoes

Recommended Personal Protective Equipment Hierarchy.

Engineering Controls and Handling Procedures

Proper engineering controls are critical to minimize exposure.

  • Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood or other suitable ventilated enclosure.[2] Local exhaust ventilation should be used to control airborne contaminants.[2]

  • Hygiene: Always wash hands thoroughly after handling the compound, before eating, smoking, or using the restroom.[2]

A general workflow for handling this compound is outlined below.

Handling_Workflow Start Conduct Risk Assessment Prep Prepare Engineering Controls (e.g., Fume Hood) Start->Prep 1. Don_PPE Don Appropriate PPE Prep->Don_PPE 2. Weigh Weigh Compound Don_PPE->Weigh 3. Dissolve Prepare Solution Weigh->Dissolve 4. Experiment Perform Experiment Dissolve->Experiment 5. Decontaminate Decontaminate Work Area & PPE Experiment->Decontaminate 6. Dispose Dispose of Waste Decontaminate->Dispose 7. End Doff PPE & Wash Hands Dispose->End 8.

General laboratory workflow for handling this compound.

First Aid Measures

In case of exposure, follow these immediate steps:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention. May cause respiratory tract irritation.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.

  • Ingestion: If swallowed, wash out the mouth with water.[2] Do not induce vomiting. Seek immediate medical attention. May be harmful if swallowed.[2]

Spill and Disposal Procedures

  • Small Spills: For small spills of the solid material, carefully use appropriate tools to place the spilled substance into a designated waste disposal container.[2]

  • Large Spills: For larger spills, use a shovel to collect the material and place it in a suitable container for disposal.[2]

  • Disposal: All waste, including contaminated PPE and experimental materials, must be disposed of in accordance with federal, state, and local environmental regulations.[2] Do not dispose of down the drain or with general laboratory trash.

Storage and Stability

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat and sources of ignition.[2]

  • Stability: The compound is stable under recommended storage conditions.[2] However, it is noted to be unstable in solution, and freshly prepared solutions are recommended.[3]

  • Incompatibilities: Avoid strong oxidizing agents.[2]

Toxicological and Hazard Information

The signaling pathway of this compound involves the Formyl Peptide Receptor 2 (FPR2), leading to downstream cellular responses.

Signaling_Pathway ACT389949 This compound FPR2 FPR2/ALX Receptor ACT389949->FPR2 Agonist Binding Internalization Receptor Internalization FPR2->Internalization Signaling Downstream Signaling (e.g., Ca2+ mobilization, β-arrestin recruitment) FPR2->Signaling Response Cellular Response (e.g., anti-inflammatory effects) Signaling->Response

Simplified signaling pathway of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACT-389949

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.